Sulconazole Nitrate
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2S.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKGMGQUHDNAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045490 | |
| Record name | Sulconazole nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855903 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61318-91-0 | |
| Record name | Sulconazole nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61318-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulconazole nitrate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061318910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulconazole nitrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulconazole nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-[[(4-Chlorophenyl)methyl]thio]-2-(2,4-dichlorophenyl)ethyl]-1Himidazole mononitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULCONAZOLE NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T89100D5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sulconazole Nitrate: A Technical Guide to its Mechanism of Action on Fungal Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanism by which sulconazole (B1214277) nitrate (B79036) exerts its antifungal effects, with a primary focus on its interaction with the fungal cell membrane.
Executive Summary
Sulconazole nitrate is a broad-spectrum imidazole (B134444) antifungal agent.[1] Its primary mechanism of action is the disruption of fungal cell membrane integrity by inhibiting the synthesis of ergosterol (B1671047), a vital component of these membranes.[2][3] This is achieved through the specific inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[3][4] This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors, which alters membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the cessation of fungal growth and cell death.[3][5]
Core Mechanism of Action: Ergosterol Biosynthesis Inhibition
The fungistatic and fungicidal activity of sulconazole stems from its targeted disruption of the ergosterol biosynthesis pathway.[3] Ergosterol serves a similar function in fungi to that of cholesterol in mammalian cells, maintaining membrane fluidity, structure, and function.[6]
Sulconazole, like other imidazole antifungals, specifically targets and inhibits lanosterol 14α-demethylase, a key enzyme in the conversion of lanosterol to ergosterol.[4][6] This enzyme is a member of the cytochrome P450 family (CYP51).[7][8] The inhibition of this enzyme leads to two critical downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane, making it more permeable.[3]
-
Accumulation of Toxic Sterols: The enzymatic block causes the accumulation of lanosterol and other 14α-methylated sterols within the cell membrane.[3][7] These accumulated sterols do not properly fit into the membrane structure, further disrupting its organization and leading to increased permeability and the leakage of essential cellular components.[3]
This dual-effect cascade ultimately inhibits fungal growth and replication.[4]
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Quantitative Data
Sulconazole's inhibitory action is not entirely specific to fungal P450 enzymes. It also exhibits inhibitory activity against various human cytochrome P450 isoforms, which is a critical consideration in drug development for assessing potential drug-drug interactions.
Table 1: Inhibition of Human Cytochrome P450 Isozymes by Sulconazole
| Cytochrome P450 Isozyme | Inhibition Constant (Kᵢ) |
|---|---|
| CYP1A2 | 0.4 µM |
| CYP2B6 | 0.04 µM |
| CYP2C9 | 0.01 µM |
| CYP2C19 | 0.008 µM |
| CYP2D6 | 0.40 µM |
Data sourced from a study on the inhibition of P450s by imidazole derivatives.[9][10]
While comprehensive public data on the IC₅₀ of sulconazole against fungal lanosterol 14α-demethylase is limited, its broad-spectrum activity is demonstrated by low Minimum Inhibitory Concentrations (MIC) against various fungi. It has shown activity against dermatophytes and yeasts at concentrations below 5 mg/L in vitro.[1]
Experimental Protocols
The mechanism of action of this compound can be elucidated through a series of established in vitro experiments.
Antifungal Susceptibility Testing (MIC Determination)
This protocol determines the minimum concentration of an antifungal agent required to inhibit the visible growth of a fungus. The broth microdilution method is a standard approach.[11][12]
Protocol: Broth Microdilution Assay (Adapted from CLSI M27-A2) [11]
-
Inoculum Preparation: Fungal isolates (e.g., Candida albicans) are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension is prepared in sterile saline and adjusted to the turbidity of a 0.5 McFarland standard.
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in RPMI-1640 medium within a 96-well microtiter plate.
-
Inoculation: The standardized fungal inoculum is further diluted and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of this compound that causes a significant (typically ≥50%) inhibition of fungal growth compared to the drug-free control well.
Ergosterol Synthesis Inhibition Assay
This assay quantifies the reduction in ergosterol and the accumulation of 14α-methylated sterols in fungal cells upon treatment with sulconazole.
Protocol: Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Fungal Culture and Treatment: A liquid culture of the target fungus is grown to mid-logarithmic phase. The culture is then treated with this compound (at sub-inhibitory concentrations) or a vehicle control for a defined period (e.g., 8-16 hours).
-
Cell Harvesting and Saponification: Fungal cells are harvested by centrifugation, washed, and the cell pellet is saponified using alcoholic potassium hydroxide (B78521) to hydrolyze lipids and release sterols.
-
Sterol Extraction: Non-saponifiable lipids (containing the sterols) are extracted from the mixture using an organic solvent like n-heptane or hexane.
-
Derivatization: The extracted sterols are derivatized (e.g., silylated) to increase their volatility for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The gas chromatograph separates the different sterols based on their retention times, and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns.
-
Data Analysis: The amounts of ergosterol and lanosterol (or other 14α-methyl sterols) are quantified by comparing peak areas to those of known standards. The percentage of ergosterol inhibition is then calculated.
Caption: Experimental workflow for assessing the antifungal action of sulconazole.
Conclusion
This compound's antifungal efficacy is firmly rooted in its ability to inhibit lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This targeted action disrupts the fungal cell membrane, leading to cell death. The provided experimental protocols offer a framework for the quantitative assessment of its antifungal activity and the direct measurement of its impact on sterol synthesis. A thorough understanding of this mechanism is essential for the continued development of novel antifungal agents and for optimizing the use of existing therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Articles [globalrx.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Sulconazole | C18H15Cl3N2S | CID 5318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of Sulconazole_Chemicalbook [chemicalbook.com]
- 6. Ergosterol - Wikipedia [en.wikipedia.org]
- 7. This compound | C18H16Cl3N3O3S | CID 65495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sulconazole Nitrate: Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulconazole (B1214277) nitrate (B79036) is a synthetic broad-spectrum antifungal agent belonging to the imidazole (B134444) class. It is utilized topically for the treatment of superficial fungal infections of the skin, such as tinea corporis, tinea cruris, and tinea versicolor. Its therapeutic effect is derived from the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for the analysis and formulation of sulconazole nitrate, intended to serve as a valuable resource for professionals in the field of drug development and mycological research.
Molecular Structure and Identification
This compound is the mononitrate salt of sulconazole. It is a racemic mixture of (±)-1-[2,4-Dichloro-β-[(p-chlorobenzyl)thio]phenethyl]imidazole.[1] The presence of a chiral center results in two enantiomers, though the racemic form is used clinically.
| Identifier | Value |
| Chemical Name | (±)-1-[2,4-Dichloro-β-[(p-chlorobenzyl)thio]phenethyl]imidazole mononitrate[1][2] |
| CAS Number | 61318-91-0[2] |
| Molecular Formula | C₁₈H₁₅Cl₃N₂S · HNO₃[3] |
| Molecular Weight | 460.77 g/mol [1][2][4] |
| IUPAC Name | 1-[2-[(4-chlorophenyl)methylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid[2] |
| SMILES | C1=CC(=CC=C1CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.--INVALID-LINK--(O)[O-][2] |
| InChIKey | CRKGMGQUHDNAPB-UHFFFAOYSA-N[2] |
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1][2][4] Its lipophilic nature is a key characteristic for its use in topical formulations designed to penetrate the stratum corneum.[5]
| Property | Value | Reference |
| Physical Appearance | White to off-white crystalline powder | [1][2][4] |
| Melting Point | Approximately 130-132°C | [1][6] |
| Solubility | Freely soluble in pyridine; slightly soluble in ethanol (B145695), acetone (B3395972), and chloroform; very slightly soluble in water. Soluble in DMSO (~25 mg/mL) and DMF (~25 mg/mL). | [1][6][7] |
| pKa | 6.78 (strong base) | [6] |
| LogP | 6.06 | [6] |
Mechanism of Action
Sulconazole, like other imidazole antifungals, disrupts the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
The primary target of sulconazole is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[8][9] This enzyme is crucial for the conversion of lanosterol to ergosterol. By binding to the heme iron of the enzyme, sulconazole blocks this demethylation step.[8] This leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterols within the fungal cell membrane.[2][9] The altered membrane composition increases permeability and disrupts the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[8][10]
Antifungal Spectrum
This compound exhibits broad-spectrum activity against common pathogenic dermatophytes and yeasts.[1][11]
| Organism | Activity | Reference |
| Trichophyton rubrum | Active | [1][11] |
| Trichophyton mentagrophytes | Active | [1][11] |
| Epidermophyton floccosum | Active | [1][11] |
| Microsporum canis | Active | [1][11] |
| Malassezia furfur (Tinea versicolor) | Active | [1][11] |
| Candida albicans | Active in vitro | [1][11] |
| Certain Gram-positive bacteria | Active in vitro | [1] |
Pharmacokinetics
Following topical application, this compound penetrates the stratum corneum but systemic absorption is low.
| Parameter | Finding | Study Details | Reference |
| Percutaneous Absorption | 8.7% - 11.3% of the applied dose | 1% cream formulation applied to human abdominal skin. | [12] |
| Skin Retention | High affinity for the stratum corneum, where it remains in large quantities for over 48 hours. | Study in hairless rats. | [13] |
| Systemic Elimination | Systemically absorbed drug is excreted in urine (approx. 6.7%) and feces (approx. 2.0%). | Human study with topical application. | [12][14] |
Experimental Protocols
Synthesis of this compound
The synthesis can be achieved via the reaction of 1-[2,4-dichloro-β-(methylcarbonylthio)phenethyl]imidazole oxalate (B1200264) with α,p-dichlorotoluene, followed by precipitation of the nitrate salt.
Methodology:
-
A solution of sodium hydroxide in methanol is prepared under a nitrogen atmosphere.
-
1-[2,4-dichloro-β-(methylcarbonylthio)phenethyl]imidazole oxalate is added and the mixture is stirred at room temperature for approximately 30 minutes to generate the thiol intermediate.
-
α,p-dichlorotoluene is added, and the solution is stirred for an additional 15 minutes.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ether and water. The ether extract is washed, dried, and concentrated.
-
Nitric acid is added dropwise to the concentrated ether solution until the precipitation of the nitrate salt is complete.
-
The resulting this compound is recrystallized from acetone to yield the final product.[10]
UHPLC Method for Assay and Impurity Profiling
A validated Ultra-High-Performance Liquid Chromatography (UHPLC) method is essential for determining the purity of this compound and quantifying related substances, such as its primary oxidative degradant, sulconazole sulfoxide.
Methodology:
-
Instrumentation: Agilent Infinity 1290 UHPLC system or equivalent.[10]
-
Column: Waters Acquity BEH C18 (2.1 mm × 100 mm, 1.7 µm).[10]
-
Mobile Phase A: Methanol and 0.1 mM Ammonium Acetate Buffer (pH 5.0) (20:80, v/v).[10]
-
Mobile Phase B: Methanol and Acetonitrile (40:60, v/v).[10]
-
Gradient Program: 0 min, 40% B; 8 min, 90% B; 8.1 min, 40% B; 10 min, 40% B.[10]
-
Flow Rate: 0.5 mL/min.[10]
-
Temperature: Ambient.[10]
-
Detection: UV at 210 nm.[10]
-
Injection Volume: 2 µL.[10]
-
Sample Preparation: Dissolve the sample in a diluent of methanol and water (60:40, v/v) to a final concentration of approximately 1.5 mg/mL.[10]
In Vitro Antifungal Susceptibility Testing
The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27 (for yeasts) and M38 (for filamentous fungi), is the reference method for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Antifungal Preparation: Prepare a stock solution of this compound in DMSO. Perform serial twofold dilutions in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation: Grow the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar). Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI 1640 medium to achieve the final standardized inoculum density (0.5-2.5 x 10³ CFU/mL for yeasts).[1]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized fungal suspension. Include a drug-free well as a growth control.
-
Incubation: Incubate the plates at 35°C. Reading times vary by organism: 24-48 hours for Candida spp. and up to 7 days for slower-growing dermatophytes.[1][4][15]
-
MIC Determination: The MIC is determined visually as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% for azoles) compared to the growth control.[14][16]
In Vitro Drug Release from Topical Formulations
The Franz diffusion cell system is a standard method for evaluating the release and permeation of drugs from semi-solid topical formulations.
Methodology:
-
Apparatus: Vertical Franz diffusion cell.
-
Receptor Medium: A medium in which the drug is soluble, for example, a mixture of ethanol and phosphate buffer pH 7.4 (2:3), maintained at 37±2°C and continuously stirred.[1]
-
Membrane: An artificial semipermeable membrane (e.g., Cellophane) is mounted between the donor and receptor compartments.[1]
-
Application: A precise amount of the this compound formulation is applied to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis. The withdrawn volume is immediately replaced with fresh receptor medium to maintain sink conditions.
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as UV-Vis spectrophotometry (λmax ~227 nm) or HPLC.
-
Data Analysis: The cumulative amount of drug released per unit area is plotted against time to determine the release profile and kinetics.
Conclusion
This compound remains a relevant and effective agent for the topical treatment of common dermatophytoses. A thorough understanding of its molecular structure, physicochemical characteristics, and mechanism of action is fundamental for the development of optimized and stable topical formulations. The experimental protocols detailed in this guide for synthesis, analysis, and in vitro performance testing provide a framework for researchers and drug development professionals to effectively work with this important antifungal compound. Continued research, particularly in novel drug delivery systems, may further enhance its therapeutic efficacy and patient compliance.
References
- 1. Precision and Accuracy of Fluconazole Susceptibility Testing by Broth Microdilution, Etest, and Disk Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. prepchem.com [prepchem.com]
- 4. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106632058A - New crystal form of this compound and preparation method - Google Patents [patents.google.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Susceptibility Testing of Fluconazole by the NCCLS Broth Macrodilution Method, E-Test, and Disk Diffusion for Application in the Routine Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collaborative Evaluation of Optimal Antifungal Susceptibility Testing Conditions for Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
In Vitro Antifungal Activity Spectrum of Sulconazole Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro antifungal activity of sulconazole (B1214277) nitrate, an imidazole-based topical antimicrobial agent. It details the compound's mechanism of action, summarizes its spectrum of activity against key fungal pathogens, and outlines the standardized experimental protocols used for its evaluation.
Mechanism of Action
Sulconazole nitrate, like other imidazole (B134444) derivatives, exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. Its primary target is the enzyme lanosterol (B1674476) 14α-demethylase, a crucial cytochrome P-450-dependent enzyme in the biosynthesis of ergosterol (B1671047). Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, structure, and function.
By inhibiting lanosterol 14α-demethylase, sulconazole blocks the conversion of lanosterol to ergosterol. This inhibition leads to two critical downstream effects:
-
Ergosterol Depletion: A deficiency of ergosterol compromises the structural integrity of the fungal cell membrane.
-
Accumulation of Toxic Intermediates: The blockage results in the accumulation of methylated sterol precursors, such as lanosterol, which are incorporated into the membrane, further disrupting its normal architecture and function.
The culmination of these effects is an increase in cell membrane permeability, allowing the leakage of essential intracellular components and ultimately leading to fungal cell death.[1] This targeted disruption of a vital fungal-specific pathway is the basis for its broad-spectrum activity.
References
The Pharmacodynamics of Sulconazole Nitrate: An In-depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sulconazole (B1214277) nitrate (B79036), a broad-spectrum imidazole (B134444) antifungal agent, exerts its therapeutic effect through the potent and specific inhibition of a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This disruption of fungal cell membrane integrity leads to fungistatic and, at higher concentrations, fungicidal activity against a wide range of pathogenic fungi, including dermatophytes and yeasts. This technical guide provides a comprehensive overview of the pharmacodynamics of sulconazole nitrate, detailing its mechanism of action, quantitative antifungal activity, and the experimental protocols used to elucidate these properties. Visualizations of the core mechanism and experimental workflows are provided to facilitate a deeper understanding for research and development applications.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal activity of this compound stems from its inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[1][2][3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][3]
The imidazole moiety of sulconazole binds to the heme iron atom within the active site of lanosterol 14α-demethylase, effectively blocking its catalytic activity.[4] This inhibition has two major downstream consequences for the fungal cell:
-
Ergosterol Depletion: The reduction in ergosterol levels alters the physical properties of the fungal cell membrane, leading to increased permeability and disruption of membrane-bound enzyme function.[1][3]
-
Accumulation of Toxic Methylated Sterols: The enzymatic blockage results in the intracellular accumulation of 14α-methylated sterol precursors, which are toxic to the fungal cell and further disrupt membrane structure and function.[1][3]
The culmination of these effects is a compromised cell membrane that can no longer maintain its integrity, leading to the leakage of essential cellular components and ultimately, cell death.[1]
References
- 1. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Sulconazole Nitrate's Effect on the Ergosterol Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulconazole (B1214277) nitrate (B79036), a member of the imidazole (B134444) class of antifungal agents, exerts its therapeutic effect by disrupting the integrity and function of the fungal cell membrane. This in-depth technical guide delineates the core mechanism of action of sulconazole nitrate, focusing on its targeted inhibition of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an indispensable sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and its depletion has profound consequences for fungal viability. This document provides a comprehensive overview of the molecular interactions, downstream cellular effects, and methodologies for studying the antifungal properties of this compound.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal activity of this compound stems from its potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (also known as CYP51 or Erg11p).[1] This enzyme catalyzes a critical step in the biosynthesis of ergosterol from its precursor, lanosterol.[1][2][3]
The imidazole moiety of this compound coordinates with the heme iron atom at the active site of lanosterol 14α-demethylase, effectively blocking its catalytic activity.[2] This inhibition has two major downstream consequences:
-
Depletion of Ergosterol: The blockade of lanosterol conversion leads to a significant reduction in the cellular levels of ergosterol.[1] The resulting ergosterol-deficient membrane exhibits increased permeability and altered fluidity, which impairs the function of membrane-bound enzymes and transport systems, ultimately leading to the cessation of fungal growth and replication.[1]
-
Accumulation of Toxic Methylated Sterols: The inhibition of lanosterol 14α-demethylase results in the intracellular accumulation of 14α-methylated sterol precursors, such as lanosterol. These aberrant sterols are incorporated into the fungal cell membrane, where they disrupt its normal structure and function, contributing to cellular stress and toxicity.
This dual mechanism of ergosterol depletion and toxic sterol accumulation culminates in the disruption of the fungal cell membrane's integrity, leading to either fungistatic (growth inhibition) or fungicidal (cell death) effects, depending on the fungal species and the concentration of the drug.[1]
Quantitative Data
| Antifungal Agent | Target Organism | Assay Type | IC50 Value (µM) | Reference |
| This compound | Candida albicans | Lanosterol 14α-demethylase Inhibition | Data not available | |
| This compound | Trichophyton rubrum | Ergosterol Biosynthesis Inhibition | Data not available | |
| Miconazole | Candida albicans (CYP51) | Lanosterol 14α-demethylase Inhibition | ~0.057 | [4] |
| Ketoconazole | Candida albicans | Ergosterol Biosynthesis Inhibition | Value not specified | [5] |
| Itraconazole | Candida albicans (CYP51) | Lanosterol 14α-demethylase Inhibition | 0.039 - 0.30 | [4] |
| Fluconazole | Candida albicans (CYP51) | Lanosterol 14α-demethylase Inhibition | ≥30 | [4] |
Mandatory Visualizations
Ergosterol Biosynthesis Pathway and the Site of this compound Inhibition
Experimental Workflow for Assessing Antifungal Mechanism of Action
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the effect of this compound on the ergosterol biosynthesis pathway.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolate (e.g., Candida albicans)
-
Spectrophotometer or microplate reader
-
Sterile saline
-
0.5 McFarland standard
-
-
Procedure:
-
Preparation of Antifungal Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 1600 µg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50%) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Ergosterol Quantification Assay
This protocol allows for the quantification of total ergosterol content in fungal cells treated with this compound.
-
Materials:
-
Fungal culture treated with varying concentrations of this compound
-
Alcoholic potassium hydroxide (B78521) (25% KOH in ethanol)
-
n-heptane
-
Sterile distilled water
-
Spectrophotometer
-
-
Procedure:
-
Cell Harvesting: After incubation with this compound (as in the MIC assay), harvest the fungal cells from each concentration by centrifugation.
-
Saponification: Resuspend the cell pellets in alcoholic potassium hydroxide solution. Incubate at 85°C for 1 hour to saponify the cellular lipids.
-
Ergosterol Extraction: After cooling, add a mixture of sterile distilled water and n-heptane to the samples. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.
-
Spectrophotometric Analysis: Transfer the n-heptane layer to a quartz cuvette. Scan the absorbance from 240 to 300 nm. The presence of ergosterol is indicated by a characteristic four-peaked curve.
-
Quantification: The amount of ergosterol can be calculated based on the absorbance values at specific wavelengths (e.g., A281.5 - A230) and comparison to a standard curve of pure ergosterol. The percentage of ergosterol inhibition at each this compound concentration is then calculated relative to the untreated control.
-
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay (Cell-Free)
This assay directly measures the inhibitory effect of this compound on the activity of the target enzyme.
-
Materials:
-
Microsomal fraction containing lanosterol 14α-demethylase from a relevant fungal species
-
This compound
-
Lanosterol (substrate)
-
NADPH regenerating system
-
Reaction buffer
-
High-performance liquid chromatography (HPLC) system
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal fraction, reaction buffer, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add lanosterol and the NADPH regenerating system to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., strong acid or organic solvent).
-
Product Analysis: Extract the sterols and analyze the conversion of lanosterol to its demethylated product using HPLC.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is an effective antifungal agent that targets the ergosterol biosynthesis pathway, a cornerstone of fungal cell membrane integrity. Its specific inhibition of lanosterol 14α-demethylase leads to a cascade of events that ultimately compromise the viability of the fungal pathogen. The experimental protocols and visualization tools provided in this guide offer a robust framework for researchers to further investigate the nuanced mechanisms of this compound and to aid in the development of new and improved antifungal therapies. A deeper understanding of its quantitative inhibitory properties will be crucial for optimizing its clinical application and combating the rise of antifungal resistance.
References
In-Depth Technical Guide: The Broad-Spectrum Antifungal Activity of Sulconazole Against Dermatophytes and Yeasts
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulconazole (B1214277), an imidazole (B134444) antifungal agent, exhibits a broad spectrum of activity against a wide range of fungi, including dermatophytes and yeasts, which are common causative agents of superficial mycoses. This technical guide provides a comprehensive overview of the in vitro activity of sulconazole, detailing its mechanism of action, experimental testing protocols, and quantitative susceptibility data. Sulconazole's primary mode of action involves the disruption of fungal cell membrane integrity through the inhibition of ergosterol (B1671047) biosynthesis, a pathway critical for fungal survival. This is achieved by specifically targeting and inhibiting the enzyme lanosterol (B1674476) 14α-demethylase. This guide consolidates available data on the minimum inhibitory concentrations (MICs) of sulconazole against various clinically relevant fungal species and outlines the standardized methodologies used to determine these values, providing a valuable resource for researchers and professionals in the field of antifungal drug development.
Introduction
Dermatophytes, belonging to the genera Trichophyton, Microsporum, and Epidermophyton, are the primary causative agents of dermatophytosis, a common superficial fungal infection affecting the skin, hair, and nails.[1][2] Additionally, yeasts, particularly species of the genus Candida, are significant opportunistic pathogens capable of causing both superficial and systemic infections. The imidazole class of antifungal agents has long been a cornerstone in the treatment of these infections, and sulconazole stands out as a potent member of this class.[3] This document serves as a technical guide to the antifungal properties of sulconazole, with a focus on its activity against dermatophytes and yeasts.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The antifungal activity of sulconazole, like other azole antifungals, is primarily due to its interference with the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] Ergosterol plays a crucial role in maintaining the structural integrity, fluidity, and proper function of the fungal cell membrane.
Sulconazole exerts its effect by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase. This enzyme is a key catalyst in the conversion of lanosterol to ergosterol. By binding to the heme iron of the enzyme, sulconazole effectively blocks this demethylation step. The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors within the fungal cell. This disruption of sterol composition alters the physical properties of the cell membrane, increasing its permeability and leading to the leakage of essential intracellular components, ultimately resulting in the inhibition of fungal growth and, at higher concentrations, cell death.
In Vitro Susceptibility Data
The in vitro activity of sulconazole has been evaluated against a variety of dermatophytes and yeasts. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from available literature. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.
Activity Against Dermatophytes
Table 1: Comparative In Vitro Activity of Azole Antifungals against Trichophyton Species
| Antifungal Agent | Trichophyton rubrum MIC Range (µg/mL) | Trichophyton mentagrophytes MIC Range (µg/mL) |
| Ketoconazole | 0.064 - 24 | 0.0625 - 2 |
| Itraconazole | 0.094 - 12 | ≤0.031 - 1.0 |
| Fluconazole (B54011) | 64 - ≥256 | 1 - 64 |
| Sulconazole | Potent activity reported [1][2][4] | Potent activity reported [1][2][4] |
Data for comparator agents compiled from multiple sources.[6][7][8]
Table 2: Comparative In Vitro Activity of Azole Antifungals against Microsporum and Epidermophyton Species
| Antifungal Agent | Microsporum canis MIC Range (µg/mL) | Epidermophyton floccosum MIC Range (µg/mL) |
| Ketoconazole | 0.0313 - 0.25 | Potent activity reported |
| Itraconazole | 0.016 - 0.50 | 0.034 (GM) |
| Fluconazole | 2 - 8 | 12 - 32 |
| Sulconazole | Potent activity reported [1][2][4] | Potent activity reported [1][2][4] |
Data for comparator agents compiled from multiple sources.[9][10][11]
Activity Against Yeasts
More specific quantitative data is available for the in vitro activity of sulconazole against various Candida species.
Table 3: In Vitro Activity of Sulconazole against Candida Species
| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans (106) | 0.2 - 6.2 | 1.6 | 3.1 |
| Candida glabrata (22) | 0.8 - 12.5 | 3.1 | 6.2 |
| Candida tropicalis (20) | 0.4 - 12.5 | 1.6 | 6.2 |
| Candida parapsilosis (18) | 0.2 - 3.1 | 0.8 | 1.6 |
| Candida krusei (10) | 1.6 - 12.5 | 6.2 | 12.5 |
| Candida guilliermondii (5) | 0.8 - 3.1 | - | - |
| Candida lusitaniae (2) | 0.8 - 1.6 | - | - |
| Candida pseudotropicalis (1) | 0.8 | - | - |
| Candida stellatoidea (1) | 0.8 | - | - |
Data adapted from a study evaluating the in vitro activity of several imidazoles.
Experimental Protocols: Antifungal Susceptibility Testing
The determination of in vitro antifungal activity is performed using standardized methods to ensure reproducibility and comparability of results between laboratories. The Clinical and Laboratory Standards Institute (CLSI) has established reference methods for antifungal susceptibility testing. For filamentous fungi, including dermatophytes, the CLSI M38-A2 document provides a standardized broth microdilution method.
CLSI M38-A2 Broth Microdilution Method for Dermatophytes
This method involves the following key steps:
-
Inoculum Preparation:
-
Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar, to promote conidiation.
-
Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80).
-
The suspension is adjusted to a specific turbidity using a spectrophotometer to achieve a final inoculum concentration of approximately 1-3 x 10³ CFU/mL.
-
-
Antifungal Agent Preparation:
-
Sulconazole is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
-
Serial twofold dilutions of the antifungal agent are prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at 28-30°C for 4 to 7 days, or until sufficient growth is observed in the growth control well (drug-free).
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥80%) compared to the growth in the control well. The reading is performed visually or using a spectrophotometer.
-
Conclusion
Sulconazole demonstrates potent, broad-spectrum in vitro activity against a wide array of clinically significant dermatophytes and yeasts. Its established mechanism of action, targeting the essential ergosterol biosynthesis pathway, provides a solid foundation for its efficacy. The quantitative data, particularly against Candida species, confirms its inhibitory effects at low concentrations. While more recent, comprehensive MIC data for sulconazole against a broad panel of dermatophytes would be beneficial, existing literature and comparative data strongly support its continued relevance as a valuable antifungal agent. The standardized protocols for antifungal susceptibility testing, such as the CLSI M38-A2 method, are crucial for the continued evaluation of sulconazole and the development of new antifungal therapies. This technical guide provides a consolidated resource for researchers and drug development professionals, facilitating a deeper understanding of sulconazole's antifungal properties and its role in the management of superficial mycoses.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. drugs.com [drugs.com]
- 3. europeanreview.org [europeanreview.org]
- 4. Exelderm (Sulconazole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Sulconazole. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Evaluation of susceptibility of Trichophyton mentagrophytes and Trichophyton rubrum clinical isolates to antifungal drugs using a modified CLSI microdilution method (M38-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activities of four antifungal drugs against Trichophyton rubrum isolates exhibiting resistance to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Microsporum | Research Starters | EBSCO Research [ebsco.com]
- 11. Antifungal susceptibility and virulence factors of clinically isolated dermatophytes in Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]
Sulconazole Nitrate: A Technical Guide to its Potential for Antibacterial Activity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulconazole (B1214277) nitrate (B79036) is a synthetic imidazole (B134444) derivative well-established as a broad-spectrum antifungal agent.[1][2][3] It is primarily used topically for the treatment of superficial dermatomycoses caused by dermatophytes and yeasts.[1][4] Structurally related to other imidazole antimicrobials, sulconazole's primary mechanism of action in fungi involves the disruption of the cell membrane.[5][6] Beyond its fungistatic and fungicidal properties, a growing body of evidence indicates that sulconazole nitrate possesses a significant spectrum of activity against certain bacteria, particularly Gram-positive species.[7][8][9] This dual activity presents an opportunity to investigate sulconazole as a potential therapeutic agent for mixed fungal-bacterial infections or as a basis for developing novel antibacterial compounds.
This technical guide provides an in-depth overview of the current understanding of this compound's antibacterial potential. It summarizes key quantitative data, details relevant experimental protocols for its evaluation, and elucidates its proposed mechanisms of action through pathway and workflow diagrams to facilitate further research and development.
Mechanism of Antibacterial Action
While the exact antibacterial mechanism of sulconazole is not as well-established as its antifungal action, recent studies on sulconazole and related azole compounds have illuminated several potential pathways that differ from its classic target. The primary proposed mechanisms center on the disruption of bacterial energy metabolism and membrane transport functions.
1. Disruption of Proton Motive Force (PMF) and Inhibition of Efflux Pumps
A key proposed mechanism for sulconazole's antibacterial activity is its ability to dissipate the proton motive force (PMF) across the bacterial cell membrane.[10][11] The PMF is a crucial electrochemical gradient that powers essential cellular processes, including ATP synthesis, motility, and the active transport of molecules via efflux pumps.[12][13][14] Efflux pumps are a primary mechanism of antibiotic resistance in bacteria, actively expelling antimicrobial agents from the cell.[10][15]
By disrupting the PMF, sulconazole is thought to inhibit the activity of these efflux pumps, leading to an intracellular accumulation of the drug and other toxins.[10][11] This disruption also leads to reduced levels of ATP and NADH and a subsequent increase in reactive oxygen species (ROS), ultimately causing bacterial cell death. This mechanism has been specifically investigated in the context of eradicating multidrug-resistant Klebsiella pneumoniae persisters.
2. Inhibition of Ergosterol (B1671047) Synthesis Pathway (Antifungal Mechanism)
Sulconazole's primary antifungal mechanism involves the inhibition of the cytochrome P-450 dependent enzyme, lanosterol (B1674476) 14-alpha-demethylase.[5][6] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component for maintaining the integrity of the fungal cell membrane.[5][6] Inhibition leads to ergosterol depletion and the accumulation of toxic sterol intermediates, increasing membrane permeability and leading to cell death.[5] While bacteria do not produce ergosterol, this pathway highlights sulconazole's potent ability to interfere with sterol biosynthesis and disrupt cell membrane integrity, a function that may have analogous targets in the bacterial membrane.
In Vitro Antibacterial Activity
This compound has demonstrated a broad spectrum of activity against various microorganisms in vitro. Its efficacy is most noted against dermatophytes, yeasts, and certain Gram-positive bacteria.[1][4]
Table 1: Spectrum of Antibacterial Activity of this compound
| Bacterial Group | Reported Activity | Specific Organisms Mentioned |
|---|---|---|
| Gram-positive bacteria | Susceptible | Staphylococcus species, Streptococcus faecalis, various Gram-positive anaerobes[6] |
| Gram-negative bacteria | Limited / Not Established | Klebsiella pneumoniae (persister cells) |
Table 2: In Vitro Susceptibility Data for this compound
| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|---|---|
| Gram-positive bacteria (general) | Multiple | < 5,000 (5 mg/L)[3] | N/A | N/A | Data Not Available |
| Staphylococcus spp. | Several | < 12,500 (12.5 mg/L)[6] | N/A | N/A | Data Not Available |
| Streptococcus faecalis | Not Specified | < 12,500 (12.5 mg/L)[6] | N/A | N/A | Data Not Available |
| Gram-positive anaerobes | Several | < 12,500 (12.5 mg/L)[6] | N/A | N/A | Data Not Available |
Note: N/A indicates that specific data was not available in the cited literature. Further research is required to establish species-specific MIC values and zone of inhibition diameters.
Experimental Protocols for Antibacterial Assessment
Standardized methods are crucial for evaluating the antibacterial potential of this compound. The following sections detail the protocols for determining its minimum inhibitory concentration (MIC), zone of inhibition, and its effect on bacterial biofilm formation.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[16][17]
Protocol:
-
Preparation of Bacterial Inoculum: Aseptically transfer colonies of the test bacterium from a fresh agar (B569324) plate into a suitable broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[18][19] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[16]
-
Serial Dilution: In a 96-well microtiter plate, dispense 100 µL of broth into all wells.[16] Add 100 µL of a high-concentration sulconazole stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well in the same row, discarding the final 100 µL from the last dilution well.[16]
-
Inoculation: Add the diluted bacterial inoculum to each well, except for a sterility control well (broth only). Include a growth control well (inoculum and broth, no drug).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[16]
-
Result Interpretation: The MIC is the lowest concentration of sulconazole in which no visible bacterial growth (turbidity) is observed.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. asm.org [asm.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Sulconazole. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Sulconazole | C18H15Cl3N2S | CID 5318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Crystal violet assay [bio-protocol.org]
- 8. static.igem.org [static.igem.org]
- 9. Exelderm (Sulconazole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Inhibition of efflux pumps by FDA-approved drugs oxiconazole and sertaconazole restores antibiotic susceptibility in multidrug-resistant S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of efflux pumps by FDA-approved drugs oxiconazole and sertaconazole restores antibiotic susceptibility in multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proton motive force and antibiotic tolerance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Proton motive force and antibiotic tolerance in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. protocols.io [protocols.io]
- 18. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 19. microbenotes.com [microbenotes.com]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Sulconazole Nitrate: A Technical Guide on its Fungistatic Mode of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the primary fungistatic mechanism of sulconazole (B1214277) nitrate (B79036), a broad-spectrum imidazole (B134444) antifungal agent. It details the molecular target, the biochemical consequences of drug-target interaction, and the resulting effects on fungal cell viability. This guide also includes summaries of quantitative data on its antifungal activity and detailed experimental protocols for key assays used to elucidate its mechanism of action.
Core Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Sulconazole nitrate's principal mode of action is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[1][2] As a member of the imidazole class of antifungals, its primary molecular target is the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (also known as CYP51).[3][4][5] This enzyme is critical in the sterol biosynthesis pathway, catalyzing the conversion of lanosterol to ergosterol.[6]
Ergosterol is the predominant sterol in fungal cell membranes, where it is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins, analogous to cholesterol in mammalian cells.[3][2][5] The interaction of this compound with lanosterol 14α-demethylase leads to two significant cellular consequences:
-
Depletion of Ergosterol : The inhibition of the enzyme halts the production of ergosterol. The resulting deficiency of this vital sterol alters the physical properties of the fungal membrane, leading to increased permeability and disruption of cellular transport and signaling processes.[1]
-
Accumulation of Toxic Methylated Sterols : The enzymatic block causes the accumulation of lanosterol and other 14α-methylated sterol precursors.[3][7][8] The integration of these toxic sterol intermediates into the fungal membrane further destabilizes its structure and function, contributing significantly to the antifungal effect.[3][5][7]
This combined disruption of the cell membrane's structure and function inhibits fungal growth and reproduction, resulting in a fungistatic effect.[3] At higher concentrations or with susceptible organisms, the severe membrane damage can lead to leakage of essential cellular contents and ultimately cell death, demonstrating fungicidal properties.[3]
Quantitative Data: In Vitro Antifungal Activity
| Fungal Group | Activity Level | Citation(s) |
| Dermatophytes | Active at concentrations below 5 mg/L | [10] |
| Yeasts (Candida spp.) | Active at concentrations below 5 mg/L | [10] |
| Gram-positive bacteria | Active at MICs below 12.5 mg/L | [10] |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.
Experimental Protocols
The following sections detail standardized methodologies used to determine the fungistatic activity and confirm the mechanism of action of antifungal agents like this compound.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method, harmonized with standards from the Clinical and Laboratory Standards Institute (CLSI).[11] This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[11][12]
3.1.1 Materials
-
This compound powder
-
100% Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates (e.g., Trichophyton rubrum, Candida albicans)
-
Sterile saline (0.85%)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates
-
Spectrophotometer and/or 0.5 McFarland standard
-
Multichannel pipette
3.1.2 Procedure
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 1600 µg/mL) by dissolving the powder in 100% DMSO.[11]
-
Drug Dilution Plate: a. Add 100 µL of RPMI 1640 medium to wells 2 through 11 of a 96-well plate.[11] b. Create a working drug solution at twice the highest desired final concentration in RPMI 1640. The final DMSO concentration should not exceed 1%.[11][13] c. Add 200 µL of this working solution to well 1.[11] d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly and continue this process down to well 10. Discard the final 100 µL from well 10. Well 11 serves as the drug-free growth control, and well 12 serves as the sterility (medium only) control.[11][12]
-
Inoculum Preparation: a. For Yeasts: Subculture the isolate on SDA for 24-48 hours at 35°C. Harvest colonies and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[11][13] b. For Molds (Dermatophytes): Grow the mold on PDA for 5-7 days at 35°C until sporulation is evident. Harvest conidia by flooding the plate with sterile saline (containing 0.05% Tween 80) and gently scraping the surface. Adjust the conidial suspension to the desired concentration using a hemocytometer or spectrophotometer.[11][13] c. Dilute the standardized suspension in RPMI 1640 to achieve the final working inoculum concentration (e.g., for yeasts, a 1:1000 dilution to get ~1-5 x 10³ CFU/mL).[13]
-
Inoculation and Incubation: Add 100 µL of the final working inoculum to each well from 1 to 11. The final volume in each test well will be 200 µL. Incubate the plate at 35°C for 48-72 hours.[9][11]
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free growth control well. This can be determined visually or by using a spectrophotometer to measure optical density.[11][12]
Protocol for Fungal Ergosterol Quantification
This protocol describes a method to quantify total ergosterol content in fungal cells, providing direct evidence for the mechanism of action of ergosterol biosynthesis inhibitors. The method involves saponification followed by sterol extraction and spectrophotometric analysis.
3.2.1 Materials
-
Fungal culture grown with and without sub-inhibitory concentrations of this compound
-
25% Alcoholic potassium hydroxide (B78521) (KOH) solution (25g KOH, 35mL sterile water, brought to 100mL with 100% ethanol)
-
n-Heptane
-
Sterile distilled water
-
Vortex mixer
-
Water bath (85°C)
-
Spectrophotometer capable of scanning UV wavelengths (230-300 nm)
-
Quartz cuvettes
3.2.2 Procedure
-
Cell Harvesting: Harvest fungal cells from liquid culture (grown to mid-log phase) by centrifugation. Wash the cell pellet with sterile distilled water and determine the net wet weight.
-
Saponification: a. Add 3 mL of 25% alcoholic KOH solution to the cell pellet. b. Vortex vigorously for 1 minute. c. Transfer the suspension to a sterile borosilicate glass screw-cap tube and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids. d. Allow the tube to cool to room temperature.
-
Sterol Extraction: a. Add 1 mL of sterile distilled water and 3 mL of n-heptane to the cooled suspension. b. Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer. c. Allow the layers to separate.
-
Spectrophotometric Analysis: a. Carefully transfer the upper n-heptane layer to a quartz cuvette. b. Scan the absorbance of the sample from 240 nm to 300 nm. c. Ergosterol and its immediate precursor, 24(28)-dehydroergosterol, produce a characteristic four-peaked curve in this range. The presence of ergosterol is indicated by an absorbance peak at 281.5 nm.
-
Quantification: Calculate the ergosterol content based on the absorbance values at specific wavelengths (e.g., 281.5 nm and 230 nm) and compare the results from sulconazole-treated and untreated cells. A significant reduction in ergosterol in the treated sample confirms the drug's mechanism of action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. europeanreview.org [europeanreview.org]
- 4. ovid.com [ovid.com]
- 5. microsporum canis microsporum: Topics by Science.gov [science.gov]
- 6. drugs.com [drugs.com]
- 7. Antifungal susceptibilities of dermatophytic agents isolated from clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of In Vitro Activity of Five Antifungal Drugs against Dermatophytes Species Isolated from Clinical Samples Using the E-Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. journals.asm.org [journals.asm.org]
Physicochemical Characteristics of Sulconazole Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction Sulconazole (B1214277) nitrate (B79036) is a broad-spectrum antifungal agent belonging to the imidazole (B134444) class of compounds.[1] It is primarily used in topical formulations to treat superficial fungal infections of the skin, such as tinea corporis, tinea cruris, and tinea versicolor.[2][3][4] The therapeutic efficacy of a drug substance is intrinsically linked to its physicochemical properties, which influence its formulation, stability, bioavailability, and mechanism of action. This technical guide provides an in-depth overview of the core physicochemical characteristics of sulconazole nitrate powder, supported by experimental methodologies and data, to aid researchers and professionals in drug development and analysis.
General and Structural Properties
This compound is a synthetic imidazole derivative.[5] It is the nitrate salt of sulconazole.[5] The powder is consistently described as a white to off-white crystalline solid.[2][3][6][7]
| Identifier | Value | Reference |
| Chemical Name | (±)-1-[2,4-Dichloro-β-[(p-chlorobenzyl)thio]phenethyl]imidazole mononitrate | [2][3][4] |
| CAS Number | 61318-91-0 | [8][9][10] |
| Molecular Formula | C₁₈H₁₅Cl₃N₂S • HNO₃ | [8][9][10] |
| Molecular Weight | 460.77 g/mol (also reported as 460.8 g/mol ) | [2][7][8][9] |
Solubility Profile
The solubility of this compound is a critical factor for formulation development, particularly for topical and potential alternative delivery systems. It is a lipophilic drug with poor water solubility.[11] Detailed solubility data is presented below.
| Solvent | Solubility Description | Quantitative Value | Reference |
| Water | Very slightly soluble / Insoluble | 48.7 µg/mL (at pH 7.4) | [2][3][5][12] |
| Aqueous Buffers | Sparingly soluble | - | [9] |
| Pyridine | Freely soluble | - | [2][3][6][7] |
| Ethanol | Slightly soluble / Insoluble | ~0.1 mg/mL | [2][3][9][12] |
| Acetone | Slightly soluble | - | [2][3][6][7] |
| Chloroform | Slightly soluble | - | [2][3][6][7] |
| Dimethylformamide (DMF) | Soluble | ~25 mg/mL | [9][10] |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~25 mg/mL (also reported as 92 mg/mL) | [9][10][12] |
| Methanol | Slightly soluble | - | [13] |
| Acetonitrile | Slightly soluble (with heat) | - | [13] |
| DMSO:PBS (1:2, pH 7.2) | - | ~0.33 mg/mL | [9] |
Note: A product information sheet mentions solubility in water at 50 mg/mL is achievable with heat and sonication, which should be considered a preparation instruction rather than a standard solubility measurement.[8]
Thermal, Spectroscopic, and Physicochemical Parameters
The thermal behavior, spectroscopic signature, and other key parameters are essential for identification, purity assessment, and understanding the drug's behavior in biological systems.
| Parameter | Value | Reference |
| Melting Point | 130-132 °C (Multiple sources report ~130 °C; other sources report 148-153 °C) | [2][3][8][13][14] |
| UV λmax | 219 nm (in Ethanol/DMSO/DMF) | [9][10] |
| pKa | 6.78 (strong base) | [11] |
| LogP | 6.06 | [11] |
Stability and Degradation
Proper storage and handling are crucial to maintain the integrity of this compound powder.
-
Storage Conditions : For long-term storage (≥4 years), a temperature of -20°C is recommended for the crystalline solid.[9][13] Short-term storage at room temperature is permissible.[13] The material should be protected from excessive heat (temperatures above 40°C or 104°F) and light.[2][3]
-
Solution Stability : Aqueous solutions of this compound are not recommended for storage longer than one day.[9]
-
Degradation Pathway : The primary degradation product of this compound is sulconazole sulfoxide, formed via sulfur oxidation.[15] Stress testing has been used to identify this degradant, which can be distinguished from N-oxide or sulfone derivatives through mass spectrometry.[15]
Mechanism of Action: Inhibition of Ergosterol Synthesis
This compound exerts its antifungal effect by disrupting the fungal cell membrane. It specifically inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[5][16][17] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its structural integrity and fluidity.[5][17] Inhibition of this pathway leads to the accumulation of toxic 14α-methyl sterols and a depletion of ergosterol, which increases cell membrane permeability and ultimately leads to fungal cell death.[5][16][17]
Experimental Methodologies
Assay and Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the assay and purity of this compound. The United States Pharmacopeia (USP) provides a detailed method.
-
Sample Preparation :
-
Standard Solution : An accurately weighed quantity of USP this compound Reference Standard is dissolved and diluted in the mobile phase to a final concentration of approximately 0.2 mg/mL.[18]
-
Assay Solution : Approximately 20 mg of this compound powder is accurately weighed, transferred to a 100-mL volumetric flask, dissolved in, and diluted to volume with the mobile phase.[18]
-
-
Chromatographic System :
-
Detector : UV detector set to 230 nm.[18]
-
Column : A 4.6-mm × 25-cm column containing L1 packing (C18 bonded silica).[18]
-
Column Temperature : Maintained at 40 ± 1.0 °C.[18]
-
Mobile Phase : 1.9 g of sodium 1-pentanesulfonate is dissolved in 300 mL of water, mixed with 700 mL of methanol, and the pH is adjusted to 3.8 ± 0.1 with 2N sulfuric acid. The solution is then filtered and degassed.[18]
-
-
Procedure : Equal volumes (approximately 10 µL) of the Standard and Assay solutions are injected into the chromatograph. The peak responses are recorded, and the quantity of this compound is calculated by comparing the peak response of the assay solution to that of the standard solution.[18]
Thermal Analysis (DSC and TGA)
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties of pharmaceutical powders.
-
Differential Scanning Calorimetry (DSC) :
-
Objective : To determine the melting point, heat of fusion, and detect polymorphism.[19]
-
Methodology : A small, accurately weighed sample (typically 1-5 mg) of this compound powder is placed into an aluminum pan and hermetically sealed. An empty, sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak corresponds to the melting of the substance.[19][20]
-
-
Thermogravimetric Analysis (TGA) :
-
Objective : To assess thermal stability, decomposition temperature, and quantify residual solvents or moisture.[19][21]
-
Methodology : A sample of this compound powder (typically 5-10 mg) is placed in a tared TGA pan. The sample is heated at a controlled rate (e.g., 10 °C/min) in a furnace under a controlled atmosphere (e.g., nitrogen). The instrument continuously records the mass of the sample as a function of temperature. Mass loss at lower temperatures may indicate the presence of volatile solvents, while significant mass loss at higher temperatures indicates thermal decomposition.[21][22]
-
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of a compound is commonly determined using the shake-flask method.
-
Objective : To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
-
Methodology :
-
An excess amount of this compound powder is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed flask.
-
The flask is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to stand to permit the settling of undissolved solid.
-
An aliquot of the supernatant is carefully removed and filtered (e.g., through a 0.22 µm syringe filter) to remove any remaining solid particles.
-
The concentration of this compound in the clear filtrate is then quantified using a validated analytical method, such as HPLC-UV.
-
References
- 1. Sulconazole - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound Cream: Package Insert / Prescribing Info [drugs.com]
- 4. SULCONAZOLE NITRATEtopical solution 1.0% [dailymed.nlm.nih.gov]
- 5. This compound | C18H16Cl3N3O3S | CID 65495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jgpharmainc.com [jgpharmainc.com]
- 7. jgpharmainc.com [jgpharmainc.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Sulconazole-Loaded Solid Lipid Nanoparticles for Enhanced Antifungal Activity: In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. usbio.net [usbio.net]
- 14. labproinc.com [labproinc.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
- 18. newdruginfo.com [newdruginfo.com]
- 19. mt.com [mt.com]
- 20. researchgate.net [researchgate.net]
- 21. azom.com [azom.com]
- 22. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
Sulconazole Nitrate Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of sulconazole (B1214277) nitrate (B79036) in various organic solvents. The information is compiled and presented to assist researchers, scientists, and professionals in drug development in understanding the physicochemical properties of this active pharmaceutical ingredient (API). This document summarizes available quantitative data, outlines detailed experimental methodologies for solubility determination, and provides a visual representation of a typical experimental workflow.
Executive Summary
Sulconazole nitrate, an imidazole (B134444) antifungal agent, exhibits varied solubility across different organic solvents, a critical factor for its formulation, delivery, and analytical characterization. This guide consolidates solubility data from multiple sources, presenting them in a clear, tabular format for easy comparison. While quantitative data is available for several common organic solvents, it is important to note that the experimental conditions, such as temperature, are not always specified in the available literature, leading to some variability in reported values. This document aims to provide a thorough understanding of this compound's solubility profile while also highlighting areas where data is inconsistent or incomplete.
Solubility Data of this compound
The solubility of this compound in a range of organic solvents is summarized in the tables below. The data has been aggregated from various scientific literature and technical data sheets.
Quantitative Solubility Data
| Solvent | Solubility | Temperature | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | Not Specified | [1] |
| 92 mg/mL (199.67 mM) | Not Specified | [2][3] | |
| 100 mg/mL (153.61 mM) | 25°C | [4] | |
| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | [1] |
| Ethanol (B145695) | ~0.1 mg/mL | Not Specified | [1] |
| Slightly Soluble | Not Specified | [5][6][7] | |
| Insoluble | 25°C | [3][4] | |
| Pyridine | Freely Soluble | Not Specified | [5][6][7] |
| Acetone | Slightly Soluble | Not Specified | [5][6][7] |
| Chloroform | Slightly Soluble | Not Specified | [5][6][7] |
| Acetonitrile (B52724) | Slightly Soluble (with heat) | Not Specified | [8] |
| Methanol | Slightly Soluble | Not Specified | [8] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | Not Specified | [1] |
| Water | Very Slightly Soluble | Not Specified | [5][6][7] |
| 48.7 µg/mL | pH 7.4 | [7] | |
| 50 mg/mL | With heat and sonication | [9] |
Note on Inconsistencies: Significant discrepancies exist in the reported solubility of this compound, particularly in ethanol and water. The conflicting data for ethanol ("slightly soluble" vs. "insoluble") and the vast difference in aqueous solubility values (from µg/mL to mg/mL with physical intervention) highlight the need for well-controlled, standardized experiments. The higher aqueous solubility value likely represents a supersaturated or kinetically trapped state rather than thermodynamic equilibrium solubility.
Experimental Protocols for Solubility Determination
A standardized and well-documented experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following section outlines a typical methodology for determining the solubility of this compound, based on established scientific principles and information gathered from various sources.
Recommended Methodology: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.
1. Materials and Equipment:
-
This compound (of known purity)
-
High-purity organic solvents
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Experimental Workflow:
3. Detailed Procedure:
-
Preparation: An excess amount of this compound is added to a vial containing a known volume of the organic solvent. The use of excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: The vial is securely sealed and placed in a constant temperature orbital shaker or water bath. The mixture is agitated for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium. The temperature should be precisely controlled and recorded.
-
Sample Collection and Preparation: After the equilibration period, the agitation is stopped, and the suspension is allowed to stand to allow the undissolved solid to sediment. A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Quantification: The clear filtrate is then appropriately diluted with the mobile phase, and the concentration of this compound is determined using a validated analytical method, such as HPLC-UV.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer.
-
Detection: UV at 229 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
-
Data Analysis: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the sample is then determined by comparing its response to the calibration curve.
4. Considerations for Accurate Measurement:
-
Purity: The purity of both the this compound and the organic solvents should be high to avoid erroneous results.
-
Inert Atmosphere: For some solvents, it may be beneficial to purge the solvent with an inert gas to prevent oxidative degradation of the solute.[1]
-
pH: When working with buffered aqueous solutions, the pH should be carefully controlled and reported, as it can significantly influence the solubility of ionizable compounds like this compound.
Signaling Pathways and Logical Relationships
While this document focuses on the physicochemical property of solubility, it is important to remember that this compound's therapeutic action is rooted in its interaction with biological pathways. As an azole antifungal, its primary mechanism of action involves the inhibition of fungal cytochrome P450 enzymes, which are critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.
Conclusion
This technical guide provides a consolidated resource on the solubility of this compound in various organic solvents. The presented data and experimental protocols are intended to support researchers and drug development professionals in their work with this important antifungal agent. It is evident that while a foundational understanding of this compound's solubility exists, there are notable inconsistencies in the reported data. Future work should focus on systematic solubility studies under well-defined and controlled conditions, including temperature, to provide a more definitive and reliable solubility profile. Such data is invaluable for the rational design and development of robust and effective drug formulations.
References
- 1. drugs.com [drugs.com]
- 2. scribd.com [scribd.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Enhancing the Solubility of Isoconazole Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversed-phase high-pressure liquid chromatographic analysis of sulconazole in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C18H16Cl3N3O3S | CID 65495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. SULCONAZOLE NITRATEtopical solution 1.0% [dailymed.nlm.nih.gov]
- 8. Enhancing the Solubility of Isoconazole Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes | MDPI [mdpi.com]
- 9. revroum.lew.ro [revroum.lew.ro]
The Imidazole Class of Antifungal Agents: A Technical Guide for Drug Development Professionals
Introduction
The imidazole (B134444) class of antifungal agents has long been a cornerstone in the treatment of superficial and systemic mycoses. Characterized by a five-membered diazole ring, these synthetic compounds exert their therapeutic effect primarily through the inhibition of a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This disruption of cell membrane integrity leads to fungal stasis and, at higher concentrations, cell death. This technical guide provides an in-depth overview of the imidazole antifungals, focusing on their mechanism of action, structure-activity relationships, key experimental evaluation methodologies, and their impact on fungal signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal therapies.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of imidazole agents is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14-α-demethylase.[1][2] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity, permeability, and the function of membrane-bound proteins.[2][3]
By binding to the heme iron of the cytochrome P450 enzyme, imidazoles prevent the demethylation of lanosterol.[3] This leads to a depletion of ergosterol and a concomitant accumulation of toxic 14-α-methylated sterols within the fungal cell membrane.[3] The incorporation of these aberrant sterols disrupts the normal packing of phospholipids (B1166683), leading to increased membrane permeability, leakage of essential cellular contents, and the eventual inhibition of fungal growth.[2][3]
Beyond their primary target, some imidazole derivatives have been shown to affect the synthesis of triglycerides and phospholipids and inhibit the transformation of blastospores of Candida albicans into their invasive mycelial form.[1][3] At higher concentrations, they can also cause direct damage to the cell membrane.[4]
Structure-Activity Relationships
The antifungal potency and spectrum of imidazole derivatives are significantly influenced by their chemical structure. Quantitative Structure-Activity Relationship (QSAR) studies have revealed that physicochemical properties such as lipophilicity (expressed as ClogP), molecular size, and bulkiness are key determinants of antifungal activity.[1]
Generally, increasing the lipophilicity of the molecule enhances its ability to penetrate the fungal cell membrane. However, an optimal balance is required, as excessively high lipophilicity can lead to poor solubility and bioavailability. The nature and position of substituents on the imidazole ring and any associated side chains are also critical. For instance, the introduction of halogen atoms or other electron-withdrawing groups on the aromatic rings of the side chain can modulate the electronic properties of the molecule and its interaction with the target enzyme.[5]
Quantitative Antifungal Activity Data
The in vitro efficacy of imidazole antifungal agents is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for several common and novel imidazole derivatives against various clinically relevant fungal species.
Table 1: MIC Values of Common Imidazole Antifungals against Candida Species
| Imidazole Agent | Candida albicans (µg/mL) | Candida glabrata (µg/mL) | Candida krusei (µg/mL) | Candida parapsilosis (µg/mL) | Candida tropicalis (µg/mL) | Reference(s) |
| Clotrimazole | 0.008 - 8 | 1 | 1 - 2 | 0.015 - 0.03 | 0.008 - 1 | [6][7] |
| Econazole | 0.016 - 16 | 0.016 - 16 | 0.016 - 16 | 0.016 - 16 | 0.016 - 16 | [1][8] |
| Miconazole | 0.004 - 1.0 | 0.004 - 1.0 | 0.004 - 1.0 | 0.004 - 1.0 | 0.004 - 1.0 | [4][9] |
| Ketoconazole | 0.016 - >16 | 0.016 - >16 | 0.016 - >16 | 0.016 - >16 | 0.016 - >16 | [1] |
Table 2: MIC Values of Novel Imidazole Derivatives against Candida Species
| Compound ID | Candida albicans (µg/mL) | Candida parapsilosis (µg/mL) | Candida krusei (µg/mL) | Reference |
| Compound 5d | 0.98 | 0.98 | 0.98 | [10] |
| Compound 5e | 0.98 | 0.98 | 1.96 | [10] |
| Compound 5h | 1.96 | 0.98 | - | [10] |
Experimental Protocols
The evaluation of novel imidazole antifungal agents involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Antifungal Susceptibility Testing: Broth Microdilution (CLSI M27-A)
The Clinical and Laboratory Standards Institute (CLSI) M27-A document provides a standardized reference method for broth dilution antifungal susceptibility testing of yeasts.[11][12]
1. Preparation of Antifungal Stock Solutions:
-
Prepare a stock solution of the imidazole compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentrations in the microdilution plate.
2. Inoculum Preparation:
-
Subculture the yeast isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in RPMI 1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
3. Microdilution Plate Setup:
-
In a 96-well microtiter plate, add 100 µL of the appropriate antifungal dilution to each well.
-
Add 100 µL of the standardized yeast inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
4. Incubation and Reading:
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Ergosterol Quantitation Assay
This assay quantifies the amount of ergosterol in fungal cells, providing a direct measure of the inhibitory effect of imidazole agents on its biosynthesis.[13]
1. Fungal Cell Culture and Treatment:
-
Grow the fungal isolate in a suitable broth medium (e.g., Sabouraud Dextrose Broth) to mid-log phase.
-
Expose the fungal culture to various concentrations of the imidazole agent and a no-drug control for a defined period (e.g., 16 hours).
2. Saponification:
-
Harvest the fungal cells by centrifugation and wash with sterile water.
-
Add a 25% alcoholic potassium hydroxide (B78521) solution to the cell pellet and vortex vigorously.
-
Incubate the mixture in an 80°C water bath for 1 hour to saponify the cellular lipids.
3. Sterol Extraction:
-
After cooling, add sterile water and n-heptane to the saponified mixture.
-
Vortex vigorously to extract the non-saponifiable sterols into the heptane (B126788) layer.
-
Carefully transfer the heptane layer to a new tube.
4. Spectrophotometric Analysis:
-
Dilute an aliquot of the sterol extract in 100% ethanol.
-
Scan the absorbance of the diluted extract from 240 to 300 nm using a UV-Vis spectrophotometer.
-
The presence of ergosterol and its precursor, 24(28)-dehydroergosterol, will produce a characteristic four-peaked curve. The amount of ergosterol is calculated based on the absorbance values at specific wavelengths (typically 281.5 nm and 230 nm) and the wet weight of the cell pellet.
Impact on Fungal Signaling Pathways
While the primary mechanism of action of imidazoles is well-established, emerging evidence suggests that these compounds can also modulate various fungal signaling pathways, which can contribute to their overall antifungal effect and, in some cases, the development of resistance.
Calcineurin Signaling Pathway
The calcineurin signaling pathway is a crucial regulator of stress responses, virulence, and drug resistance in many pathogenic fungi. This pathway is activated by an increase in intracellular calcium levels and plays a key role in maintaining cell wall integrity. Studies have shown that the inhibition of the calcineurin pathway can potentiate the activity of azole antifungals, suggesting a functional link between ergosterol biosynthesis and cell wall stress responses. While imidazoles do not directly target calcineurin, the membrane stress caused by ergosterol depletion can indirectly activate this pathway as a compensatory response.
Other Signaling Pathways
The impact of imidazole antifungals on other key signaling pathways, such as the Ras and High-Osmolarity Glycerol (HOG) pathways, is an area of ongoing research. The Ras pathway is a central regulator of fungal growth and morphogenesis, and its modulation could potentially affect fungal virulence. The HOG pathway is critical for adaptation to osmotic stress, and its interplay with membrane-active agents like imidazoles is of significant interest. For instance, some phenylpyrrole fungicides, which are structurally distinct from imidazoles, are known to exert their effect by hyperactivating the HOG pathway. Further investigation is needed to fully elucidate the complex interactions between imidazole antifungals and these fundamental fungal signaling networks.
Conclusion
The imidazole class of antifungal agents remains a vital component of the antimycotic armamentarium. Their well-defined mechanism of action, coupled with a chemical scaffold that is amenable to modification, continues to make them attractive candidates for the development of new and improved antifungal therapies. A thorough understanding of their structure-activity relationships, combined with the use of robust experimental protocols for their evaluation, is essential for the successful discovery of novel imidazole derivatives with enhanced potency, a broader spectrum of activity, and a reduced potential for resistance. Furthermore, continued exploration of their effects on fungal signaling pathways will undoubtedly uncover new therapeutic opportunities and provide deeper insights into the complex biology of fungal pathogens.
References
- 1. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazoles as potential antifungal agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. experts.umn.edu [experts.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. researchgate.net [researchgate.net]
Sulconazole Nitrate: A Comprehensive Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulconazole (B1214277) nitrate (B79036) is a broad-spectrum imidazole (B134444) antifungal agent that has been a notable tool in the topical treatment of superficial fungal infections for decades. Its development marked a significant advancement in the management of common dermatophytoses. This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of sulconazole nitrate.
Discovery and Initial Synthesis
Sulconazole was discovered and developed by Syntex and was first described in U.S. Patent No. 4,055,652, filed in 1976. As a member of the imidazole class of antifungals, its discovery was part of a broader effort to develop agents with potent and broad-spectrum activity against pathogenic fungi.
Synthesis of this compound
The synthesis of sulconazole, as outlined in the original patent, involves a multi-step chemical process. A detailed experimental protocol for a key step in its synthesis is provided below.
Experimental Protocol: Synthesis of 1-[2-(2,4-dichlorophenyl)-2-(4-chlorobenzylthio)ethyl]-1H-imidazole (Sulconazole)
Objective: To synthesize the active pharmaceutical ingredient sulconazole.
Materials:
-
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
-
Sodium hydride
-
Dimethylformamide (DMF)
-
4-chlorobenzyl chloride
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
-
Nitric Acid
Procedure:
-
Alkoxide Formation: A solution of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol in anhydrous dimethylformamide is treated with sodium hydride at room temperature to form the corresponding alkoxide.
-
Thioether Linkage Formation: 4-chlorobenzyl chloride is added to the reaction mixture, which is then stirred at room temperature for several hours to facilitate the formation of the thioether linkage.
-
Work-up and Extraction: The reaction mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
-
Salt Formation: The purified sulconazole base is dissolved in ethanol and treated with a stoichiometric amount of nitric acid to precipitate this compound. The resulting solid is collected by filtration and dried.
Mechanism of Action
This compound, like other imidazole antifungals, exerts its effect by disrupting the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2]
Signaling Pathway of Ergosterol Synthesis Inhibition
The primary target of sulconazole is the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase.[1][2] Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols and a depletion of ergosterol in the fungal cell membrane. This alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.
Caption: Mechanism of action of this compound.
Preclinical Development: In Vitro Activity
This compound has demonstrated a broad spectrum of in vitro activity against a variety of pathogenic fungi, including dermatophytes and yeasts.
Quantitative In Vitro Susceptibility Data
The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's in vitro potency. The following tables summarize the MIC ranges for this compound against common fungal pathogens.
| Fungal Species | MIC Range (µg/mL) | Reference |
| Trichophyton rubrum | 0.03 - 4.0 | [3] |
| Trichophyton mentagrophytes | 0.03 - 3.0 | [3] |
| Microsporum canis | Not extensively reported | |
| Epidermophyton floccosum | Not extensively reported | |
| Candida albicans | 0.016 - >16 | [4][5] |
Table 1: MIC Ranges of this compound Against Common Dermatophytes and Candida albicans.
Experimental Protocol: Broth Microdilution MIC Assay
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a fungal isolate.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolate (e.g., Trichophyton rubrum)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antifungal Stock Solution: A stock solution of this compound is prepared in DMSO.
-
Serial Dilutions: Serial twofold dilutions of the this compound stock solution are prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: The fungal isolate is grown on an appropriate agar (B569324) medium. A standardized inoculum suspension is prepared and adjusted to a specific concentration (e.g., 1-5 x 10^3 CFU/mL) in RPMI-1640 medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (no antifungal) and a sterility control well (no inoculum) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 4-7 days for dermatophytes).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control, as determined visually or spectrophotometrically.
Clinical Development
The clinical development of this compound focused on its efficacy and safety in the topical treatment of common superficial fungal infections.
Clinical Trial Data
Numerous clinical trials have evaluated the efficacy of this compound cream and solution in treating tinea corporis, tinea cruris, and tinea pedis. The tables below summarize key findings from comparative clinical trials.
| Indication | Treatment Regimen | Mycological Cure Rate | Comparator | Comparator Mycological Cure Rate | Reference |
| Tinea Cruris/Corporis | Sulconazole 1% cream once daily for 3 weeks | 100% | Clotrimazole 1% cream twice daily for 3 weeks | Not explicitly stated, but sulconazole was as effective | [6] |
| Tinea Cruris/Corporis | Sulconazole 1% cream twice daily for 3 weeks | 91% | Miconazole (B906) 2% cream twice daily for 3 weeks | 100% | [1] |
| Cutaneous Candidiasis | Sulconazole 1% cream once daily | 100% | Miconazole 2% cream twice daily | 88% | [7] |
Table 2: Efficacy of this compound in Comparative Clinical Trials.
Experimental Protocol: Clinical Trial for Tinea Corporis
Objective: To evaluate the efficacy and safety of a topical antifungal agent for the treatment of tinea corporis.
Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.
Inclusion Criteria:
-
Male or female patients aged 18 years or older.
-
Clinical diagnosis of tinea corporis.
-
Positive potassium hydroxide (B78521) (KOH) microscopy of a skin scraping from a target lesion.
-
Positive fungal culture for a dermatophyte.
Exclusion Criteria:
-
Use of topical or systemic antifungal therapy within a specified period before the study.
-
Concurrent skin conditions that could interfere with the evaluation.
-
Known hypersensitivity to the study medication or its components.
Treatment:
-
Patients are randomized to receive either the active topical antifungal or a matching vehicle.
-
The medication is applied to the affected area(s) and a surrounding margin of normal-appearing skin once or twice daily for a specified duration (e.g., 2-4 weeks).
Efficacy Assessments:
-
Primary Efficacy Endpoint: Mycological cure, defined as both negative KOH microscopy and negative fungal culture of a sample from the target lesion at the end of treatment.
-
Secondary Efficacy Endpoints:
-
Clinical cure, defined as the absence of signs and symptoms of infection.
-
Overall success, defined as both mycological and clinical cure.
-
Changes in individual signs and symptoms (e.g., erythema, scaling, pruritus) scores.
-
Safety Assessments:
-
Monitoring and recording of all adverse events.
-
Local tolerance assessments at the application site.
Statistical Analysis:
-
Efficacy endpoints are compared between the active treatment and vehicle groups using appropriate statistical tests (e.g., Chi-square test or Fisher's exact test).
Conclusion
The discovery and development of this compound provided a valuable therapeutic option for the topical management of superficial fungal infections. Its broad-spectrum activity, established through rigorous preclinical and clinical evaluation, and its well-understood mechanism of action have solidified its place in dermatology. This technical guide has provided a detailed overview of its journey from chemical synthesis to clinical application, offering valuable insights for researchers and drug development professionals in the field of antifungal therapy.
References
- 1. This compound 1.0 percent cream: a comparison with miconazole in the treatment of tinea pedis and tinea cruris/corporis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 3. ijcmas.com [ijcmas.com]
- 4. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. This compound cream 1 percent for treating tinea cruris and corporis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new treatment for cutaneous candidiasis: this compound cream 1% - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Susceptibility of Candida Species to Sulconazole Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro susceptibility of various Candida species to the antifungal agent sulconazole (B1214277) nitrate (B79036). It includes quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and visualizations of the drug's mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in antifungal drug development and evaluation.
Introduction
Sulconazole nitrate is a broad-spectrum imidazole (B134444) antifungal agent.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] Like other imidazoles, its primary mechanism of action involves the disruption of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane.[3][4] By inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, sulconazole leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity and inhibiting fungal growth.[3][4] This guide focuses on the in vitro activity of sulconazole against clinically relevant Candida species, the causative agents of candidiasis.
Quantitative Susceptibility Data
The in vitro activity of this compound against a panel of Candida species has been evaluated using standardized antifungal susceptibility testing methods. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from a key study that tested 186 clinical isolates of 10 Candida species.
Table 1: In Vitro Susceptibility of Candida Species to this compound
| Candida Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans | 106 | 0.12 - 4 | 0.5 | 1 |
| C. tropicalis | 25 | 0.25 - 8 | 1 | 4 |
| C. parapsilosis | 20 | 0.12 - 2 | 0.25 | 1 |
| C. glabrata | 15 | 0.5 - 16 | 2 | 8 |
| C. krusei | 5 | 1 - 8 | 4 | 8 |
| C. guilliermondii | 5 | 0.25 - 2 | 0.5 | 1 |
| C. lusitaniae | 4 | 0.12 - 1 | 0.25 | 0.5 |
| C. kefyr | 3 | 0.25 - 1 | 0.5 | 1 |
| C. rugosa | 2 | 0.5 - 1 | 0.5 | 1 |
| C. pseudotropicalis | 1 | 0.25 | 0.25 | 0.25 |
Data extracted from Torres-Rodriguez, J. M., et al. (1992). In vitro activity of cloconazole, sulconazole, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp. Mycopathologia, 118(1), 15-21.
Experimental Protocols
The data presented in Table 1 was generated using the agar (B569324) dilution method. This method is a standardized technique for determining the MIC of an antifungal agent against a panel of fungal isolates.
Agar Dilution Method
The agar dilution method involves incorporating the antifungal agent into an agar-based growth medium at a range of concentrations. The fungal isolates are then inoculated onto the surface of the agar plates, and the plates are incubated. The MIC is determined as the lowest concentration of the antifungal agent that inhibits the visible growth of the fungal isolate.
3.1.1. Media Preparation
-
Antifungal Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.
-
Serial Dilutions: A series of twofold dilutions of the antifungal stock solution are prepared in sterile distilled water or another appropriate diluent.
-
Agar Medium: A suitable agar medium, such as RPMI 1640 agar with L-glutamine and buffered with MOPS, is prepared and sterilized by autoclaving.
-
Incorporation of Antifungal: The appropriate volume of each antifungal dilution is added to molten and cooled agar medium to achieve the desired final concentrations.
-
Pouring Plates: The agar medium containing the antifungal agent is poured into sterile Petri dishes and allowed to solidify. A control plate containing no antifungal agent is also prepared.
3.1.2. Inoculum Preparation
-
Fungal Culture: The Candida isolates are grown on a suitable agar medium, such as Sabouraud dextrose agar, at 35°C for 24-48 hours.
-
Inoculum Suspension: A suspension of each fungal isolate is prepared in sterile saline (0.85% NaCl) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-5 x 10⁶ CFU/mL.
-
Inoculum Dilution: The inoculum suspension is further diluted to achieve a final inoculum concentration that will deliver a specified number of colony-forming units (CFUs) to the agar surface upon inoculation.
3.1.3. Inoculation and Incubation
-
Inoculation: A standardized volume of the diluted inoculum of each Candida isolate is spot-inoculated onto the surface of the agar plates containing the different concentrations of this compound and the control plate.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
3.1.4. Reading and Interpretation
-
Visual Inspection: After incubation, the plates are visually inspected for fungal growth.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the growth of the Candida isolate, or that causes a significant reduction in growth compared to the control plate.
Visualizations
Mechanism of Action: Ergosterol Biosynthesis Pathway Inhibition
The primary antifungal activity of this compound stems from its inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of sulconazole.
Experimental Workflow: Agar Dilution Susceptibility Testing
The following diagram outlines the key steps involved in the agar dilution method for determining the in vitro susceptibility of Candida species to this compound.
Caption: Experimental workflow for agar dilution antifungal susceptibility testing.
References
- 1. In vitro activity of cloconazole, sulconazole, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Sulconazole | C18H15Cl3N2S | CID 5318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Sulconazole (Exelderm) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 6. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 7. Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro activity of five antifungal agents against uncommon clinical isolates of Candida spp [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Fenticonazole against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Advanced Topical Delivery Strategies for Sulconazole Nitrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of conventional and advanced topical formulation strategies for the delivery of the antifungal agent, sulconazole (B1214277) nitrate (B79036). Detailed experimental protocols for the preparation and evaluation of these formulations are provided to guide researchers in the development of effective and targeted topical therapies.
Introduction to Topical Sulconazole Nitrate Delivery
This compound is a broad-spectrum imidazole (B134444) antifungal agent effective against a wide range of dermatophytes and yeasts.[1][2] Its lipophilic nature makes it a suitable candidate for topical delivery to treat superficial fungal infections.[3] Conventional formulations such as creams and solutions are commercially available.[1][4] However, advanced formulation strategies, including microemulsions, nanoemulsions, and solid lipid nanoparticles (SLNs), are being explored to enhance its therapeutic efficacy by improving skin penetration, providing sustained release, and increasing drug localization at the site of infection.[5][6][7]
Comparative Analysis of Formulation Strategies
The choice of formulation significantly impacts the delivery and efficacy of this compound. This section provides a comparative summary of different formulation approaches.
Data Presentation: Physicochemical Characteristics and Performance
The following tables summarize the quantitative data for various this compound formulations, offering a basis for comparison.
Table 1: Composition of this compound Formulations
| Formulation Type | Active Ingredient | Key Excipients | Reference |
| Conventional Cream | This compound (1%) | Propylene (B89431) glycol, stearyl alcohol, isopropyl myristate, cetyl alcohol, polysorbate 60, sorbitan (B8754009) monostearate, glyceryl stearate, PEG-100 stearate, ascorbyl palmitate.[1][8][9] | [1][8][9] |
| Conventional Solution | This compound (1%) | Propylene glycol, poloxamer 407, polysorbate 20, butylated hydroxyanisole.[4] | [4] |
| Microemulsion Gel | This compound | Oil (e.g., Olive oil), Surfactant (e.g., Tween 20), Co-surfactant (e.g., PEG 400), Gelling agent (e.g., Carbopol 934P).[6][10][11][12][13] | [6][10][11][12][13] |
| Nanoemulsion | This compound | Oil phase, Surfactant, Co-surfactant.[5][14] | [5][14] |
| Solid Lipid Nanoparticles (SLNs) | This compound | Solid Lipid (e.g., Glyceryl monostearate), Surfactant (e.g., Tween 20), Phospholipid (e.g., Phospholipon® 90 H).[7][15] | [7][15] |
Table 2: Physicochemical Characterization of Advanced Formulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Content / Encapsulation Efficiency (%) |
| Microemulsion (Optimized F1) | 243.8 ± 0.02 µm (Note: This is likely a typo in the source and should be nm for a microemulsion) | Not Reported | -41.3 | 95.88 ± 0.3% (Drug Content) |
| Nanoemulsion (Optimized) | 52.3 ± 3.8 | Not Reported | 23.3 ± 1.2 | 87.1 ± 3.2% (Encapsulation Efficiency) |
| Solid Lipid Nanoparticles (Optimized) | 89.81 ± 2.64 | 0.311 ± 0.07 | -26.98 ± 1.19 | 86.52 ± 0.53% (Encapsulation Efficiency) |
Table 3: In Vitro Release and Ex Vivo Permeation Data
| Formulation Type | In Vitro Release Profile | Ex Vivo Permeation Flux (Jss) | Permeability Coefficient (Kp) |
| Microemulsion Gel (Optimized F1) | 88.75% release in 8 hours | Not Reported | Not Reported |
| Nanoemulsion (Optimized) | Not Reported | ~1.7-fold higher than commercial miconazole (B906) cream | Not Reported |
| Solid Lipid Nanoparticles (Optimized) | 85.29% release in 12 hours | Not Reported | Not Reported |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of this compound topical formulations.
Preparation of Advanced Formulations
This protocol is based on the water titration method.[6][11]
-
Preparation of the Oil Phase: In a beaker, combine the oil (e.g., olive oil), surfactant (e.g., Tween 20), and co-surfactant (e.g., PEG 400) in the desired ratio.
-
Drug Incorporation: Add this compound to the oil/surfactant mixture.
-
Sonication and Heating: Sonicate the mixture for 5 minutes in a bath sonicator and gently heat to ensure complete dissolution of the drug.
-
Formation of Microemulsion: Slowly add the required amount of water dropwise to the mixture with constant stirring until a clear and transparent microemulsion is formed.
-
Gel Incorporation: To prepare the microemulsion-based gel, separately prepare a 1% Carbopol 934P gel by dispersing the polymer in water containing 5% propylene glycol and allowing it to hydrate (B1144303) for 4-5 hours.[3]
-
Final Formulation: Incorporate the this compound microemulsion into the gel base with gentle stirring. Adjust the pH to the desired level using triethanolamine.
This protocol utilizes the spontaneous titration method.[14]
-
Component Selection: Select an oil, surfactant, and co-surfactant in which this compound has high solubility.
-
Preparation of the Organic Phase: Dissolve this compound in the chosen oil.
-
Formation of the Nanoemulsion: Add the surfactant and co-surfactant mixture to the oil phase. Then, titrate this mixture with the aqueous phase under gentle magnetic stirring. The nanoemulsion forms spontaneously.
This protocol describes the hot high-pressure homogenization technique.[16][17][18]
-
Preparation of the Lipid Phase: Melt the solid lipid (e.g., glyceryl monostearate) by heating it 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Tween 20) and any other aqueous-phase components in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-shear homogenization (e.g., using an Ultra-Turrax) for a few minutes to form a coarse oil-in-water pre-emulsion.
-
High-Pressure Homogenization: Subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles) at a pressure of 300-1500 bar.
-
Cooling and Solidification: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid nanoparticles.
In Vitro Drug Release Testing (IVRT)
This protocol outlines the use of a Franz diffusion cell for IVRT.
-
Apparatus Setup: Assemble the Franz diffusion cells. The receptor compartment volume and diffusion area should be noted.
-
Receptor Medium: For the lipophilic this compound, a receptor medium that ensures sink conditions is crucial. A mixture of phosphate (B84403) buffer (pH 7.4) and a solubilizing agent like ethanol (B145695) (e.g., in a 3:2 ratio) is recommended.[6] Degas the receptor medium before use.
-
Membrane Preparation: Use a synthetic membrane (e.g., cellulose (B213188) acetate, 0.45 µm pore size). Pre-soak the membrane in the receptor medium for at least 30 minutes before mounting it between the donor and receptor compartments of the Franz cell.
-
Temperature and Stirring: Maintain the temperature of the receptor medium at 32 ± 1°C to mimic skin surface temperature. Stir the receptor medium continuously at a constant rate (e.g., 600 rpm).
-
Sample Application: Apply a known quantity (e.g., 10 mg) of the this compound formulation onto the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the withdrawn samples for this compound concentration using a validated HPLC method (see Protocol 3.4).
-
Data Analysis: Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against the square root of time. The slope of the linear portion of the plot gives the release rate.
Ex Vivo Skin Permeation Studies
This protocol details the use of excised skin in a Franz diffusion cell.
-
Skin Preparation: Use excised animal (e.g., porcine or rat) or human skin. Carefully remove subcutaneous fat and trim the skin to the appropriate size. Hydrate the skin in phosphate-buffered saline (PBS) before mounting it on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Apparatus and Receptor Medium: Follow the setup as described for IVRT (Protocol 3.2). The receptor medium should be selected to maintain sink conditions.
-
Procedure: Follow the steps for sample application, sampling, and sample analysis as outlined in the IVRT protocol.
-
Data Analysis:
-
Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time (hours).
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
The permeability coefficient (Kp) can be calculated using the equation: Kp = Jss / C, where C is the initial concentration of the drug in the donor compartment.
-
The lag time (t_lag) is determined by extrapolating the linear portion of the curve to the x-axis.
-
HPLC Method for this compound Quantification
This is a general protocol for the quantitative analysis of this compound in release and permeation samples. Method validation according to ICH guidelines is essential.
-
Chromatographic System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v) is a good starting point.[19] The exact ratio should be optimized for best separation.
-
Flow Rate: A typical flow rate is 1.0 to 1.8 mL/min.[19]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 260 nm.[19]
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of dilutions to generate a standard curve for quantification.
-
Sample Preparation: Dilute the samples collected from the IVRT or ex vivo studies with the mobile phase as needed to fall within the linear range of the standard curve.
Visualizations
Mechanism of Action: Inhibition of Ergosterol (B1671047) Synthesis
Caption: this compound inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis.
Experimental Workflow: In Vitro Release Testing (IVRT)
Caption: Workflow for In Vitro Release Testing (IVRT) using a Franz diffusion cell.
Logical Relationship: Formulation to Enhanced Delivery
Caption: Relationship between advanced formulation properties and enhanced drug delivery.
References
- 1. drugs.com [drugs.com]
- 2. Transdermal Drug Delivery: Determining Permeation Parameters Using Tape Stripping and Numerical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Microemulsion Based Gel of this compound for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. DailyMed - this compound cream [dailymed.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. turkjps.org [turkjps.org]
- 11. turkjps.org [turkjps.org]
- 12. researchgate.net [researchgate.net]
- 13. Microemulsion Based Gel of this compound for Topical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of sulconazole-loaded nanoemulsions for enhancement of transdermal permeation and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulconazole-Loaded Solid Lipid Nanoparticles for Enhanced Antifungal Activity: In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. japsonline.com [japsonline.com]
- 18. jddtonline.info [jddtonline.info]
- 19. In Vitro, Ex Vivo, and In Vivo Evaluation of Nanoparticle-Based Topical Formulation Against Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Models for Testing Sulconazole Nitrate Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulconazole (B1214277) nitrate (B79036) is a broad-spectrum imidazole (B134444) antifungal agent effective against a wide range of dermatophytes, yeasts, and some Gram-positive bacteria. It is primarily used topically for the treatment of superficial fungal infections of the skin, such as tinea corporis, tinea cruris, and tinea pedis. The primary mechanism of action of sulconazole and other imidazole derivatives is the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase.[1] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2] By inhibiting ergosterol synthesis, sulconazole disrupts the integrity and function of the fungal cell membrane, leading to fungal cell death.[1][2]
These application notes provide detailed protocols for utilizing in vivo animal models to assess the efficacy of sulconazole nitrate formulations. The guinea pig model of dermatophytosis is highlighted as a primary and well-established model for this purpose. A rabbit model is also described as a viable alternative.
Signaling Pathway: Mechanism of Action of this compound
This compound, as an azole antifungal, targets the ergosterol biosynthesis pathway within the fungal cell. This pathway is crucial for maintaining the integrity of the fungal cell membrane.
Caption: Mechanism of action of this compound.
I. Guinea Pig Model of Dermatophytosis (Tinea Corporis)
The guinea pig is a widely used and accepted animal model for dermatophytosis as its skin resembles human skin in terms of histological structure and susceptibility to dermatophyte infections. This model is particularly useful for evaluating the efficacy of topical antifungal agents like this compound.
Experimental Workflow
Caption: Experimental workflow for the guinea pig dermatophytosis model.
Detailed Experimental Protocol
1. Animal Selection and Husbandry:
-
Species: Hartley or Dunkin-Hartley guinea pigs.
-
Age/Weight: Young adults, 300-400g.
-
Housing: Individually housed in a controlled environment (22-24°C, 40-60% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
2. Fungal Strain and Inoculum Preparation:
-
Organism: Trichophyton mentagrophytes is a commonly used zoophilic fungus that produces reliable infections in guinea pigs.
-
Culture: Culture the dermatophyte on Sabouraud Dextrose Agar (B569324) (SDA) for 10-14 days at 25-28°C.
-
Inoculum: Prepare a spore suspension by flooding the agar surface with sterile saline containing 0.05% Tween 80. Gently scrape the surface and filter the suspension through sterile gauze. Adjust the spore concentration to 1 x 10^7 spores/mL using a hemocytometer.
3. Infection Induction:
-
Anesthetize the guinea pig (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Shave an area of approximately 2x2 cm on the dorsum of the animal.
-
Gently abrade the shaved skin with fine-grit sandpaper or by tape stripping to disrupt the stratum corneum without causing bleeding.
-
Apply 100 µL of the fungal spore suspension to the abraded area and gently rub it in.
4. Treatment Groups:
-
Group 1 (Vehicle Control): Treated with the vehicle (cream or gel base) without this compound.
-
Group 2 (Positive Control): Treated with a commercially available topical antifungal (e.g., 1% clotrimazole (B1669251) cream).
-
Group 3 (Test Article): Treated with the this compound formulation (e.g., 1% cream).
-
Group 4 (Untreated Control): No treatment applied to the infected area.
-
Note: A minimum of 5-6 animals per group is recommended.
5. Treatment Regimen:
-
Initiate treatment 3-5 days post-infection when lesions become apparent.
-
Apply a standardized amount (e.g., 0.1 g) of the topical formulation to the infected area once or twice daily for a period of 7 to 21 days.
6. Efficacy Assessment:
-
Clinical Evaluation:
-
Score the severity of the lesions daily or every other day based on a scoring system for erythema, scaling, and crusting (e.g., 0 = none, 1 = slight, 2 = moderate, 3 = severe).
-
Measure the lesion size (diameter in mm).
-
-
Mycological Evaluation:
-
At the end of the treatment period (and at subsequent follow-up time points), collect skin scrapings or hair plucks from the infected area.
-
Direct Microscopy (KOH Mount): Examine a portion of the sample under a microscope after treating with 10-20% potassium hydroxide (B78521) (KOH) to visualize fungal elements.
-
Fungal Culture: Inoculate another portion of the sample onto SDA plates containing antibiotics (to inhibit bacterial growth) and cycloheximide (B1669411) (to inhibit saprophytic fungi). Incubate at 25-28°C for up to 14 days and quantify the fungal growth (e.g., colony-forming units - CFU).
-
Data Presentation
Table 1: Clinical Efficacy of Topical this compound in the Guinea Pig Tinea Corporis Model (Illustrative Data)
| Treatment Group | Mean Lesion Score (Day 14) | % Reduction in Lesion Score |
| Untreated Control | 8.5 ± 0.8 | - |
| Vehicle Control | 8.2 ± 0.7 | 3.5% |
| 1% this compound | 1.5 ± 0.4 | 82.4% |
| 1% Clotrimazole | 1.8 ± 0.5 | 78.8% |
| Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. |
Table 2: Mycological Efficacy of Topical this compound in the Guinea Pig Tinea Corporis Model (Illustrative Data)
| Treatment Group | % Mycological Cure (Negative Culture) | Mean Fungal Burden (log CFU/g tissue) |
| Untreated Control | 0% | 5.2 ± 0.6 |
| Vehicle Control | 5% | 5.0 ± 0.5 |
| 1% this compound | 90% | 1.1 ± 0.3 |
| 1% Clotrimazole | 85% | 1.3 ± 0.4 |
| Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. |
II. Rabbit Model of Dermatophytosis
Rabbits can also be used to model dermatophyte infections, particularly for larger-scale studies or when a larger skin surface area is required.
Experimental Workflow
Caption: Experimental workflow for the rabbit dermatophytosis model.
Detailed Experimental Protocol
1. Animal Selection and Husbandry:
-
Species: New Zealand White rabbits.
-
Age/Weight: 2-3 kg.
-
Housing: Individually housed in stainless steel cages in a controlled environment.
-
Acclimatization: Acclimatize for at least 7 days prior to the study.
2. Fungal Strain and Inoculum Preparation:
-
Similar to the guinea pig model, Trichophyton mentagrophytes is a suitable pathogen.
-
Prepare the spore suspension as described for the guinea pig model.
3. Infection Induction:
-
Anesthetize the rabbit.
-
Shave multiple 2x2 cm areas on the back of the rabbit.
-
Abrade the skin and inoculate with the fungal suspension as described previously.
4. Treatment and Efficacy Assessment:
-
The treatment groups, regimen, and clinical/mycological assessments are analogous to the guinea pig model.
-
Histopathology: At the end of the study, skin biopsies can be taken from the lesion sites for histopathological examination (e.g., using Periodic acid-Schiff stain) to visualize fungal elements in the epidermis and hair follicles and to assess the inflammatory response.
Data Presentation
Table 3: Efficacy of this compound in the Rabbit Dermatophytosis Model (Illustrative Data)
| Treatment Group | Mean Clinical Score (End of Treatment) | Fungal Culture Positivity Rate |
| Untreated Control | 9.2 ± 1.1 | 100% |
| Vehicle Control | 8.9 ± 0.9 | 100% |
| 1% this compound | 2.1 ± 0.6 | 10% |
| Positive Control | 2.5 ± 0.7 | 15% |
| Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. |
Conclusion
The in vivo animal models described, particularly the guinea pig model of dermatophytosis, provide a robust platform for the preclinical evaluation of this compound efficacy. These models allow for the assessment of both clinical and mycological cure, providing essential data for the development and optimization of topical formulations. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable results.
References
- 1. Sertaconazole Nitrate Shows Fungicidal and Fungistatic Activities against Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, Causative Agents of Tinea Pedis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound cream 1 percent for treating tinea cruris and corporis - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Antifungal Potency of Sulconazole Nitrate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of fungal infections, coupled with increasing instances of antifungal resistance, underscores the urgent need for comprehensive in vitro susceptibility data for established and novel antifungal agents. Sulconazole (B1214277) nitrate (B79036), an imidazole (B134444) derivative, is a broad-spectrum antifungal agent effective against a range of yeasts and molds, including dermatophytes. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the potency of an antifungal agent against a specific microorganism. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.
This document provides a detailed protocol for determining the MIC of sulconazole nitrate against pathogenic fungi using the broth microdilution method. This protocol is harmonized with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and accuracy.
Principle of the Method
The broth microdilution method is a standardized and widely accepted technique for antifungal susceptibility testing.[1][2][3][4][5][6][7][8][9][10] It involves preparing serial twofold dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. Following incubation under controlled conditions, the plates are visually or spectrophotometrically assessed to identify the lowest concentration of this compound that inhibits fungal growth. This concentration is reported as the MIC value.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various fungal species. This data is compiled from in vitro studies and serves as a reference for expected outcomes when following the provided protocol.
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.12 - >128 | 0.5 - 2.0 | 4.0 - 16.0 |
| Candida spp. | 0.12 - >128 | Not Reported | Not Reported |
| Dermatophytes | Generally < 5.0 | Not Reported | Not Reported |
| Aspergillus spp. | Not Reported | Not Reported | Not Reported |
Note: Data for dermatophytes and Aspergillus spp. are limited in publicly available literature. The provided value for dermatophytes is a general inhibitory concentration. Further targeted studies are required to establish robust MIC ranges, MIC₅₀, and MIC₉₀ values for these species.
Experimental Protocol: Broth Microdilution Method
This protocol is adapted from the CLSI documents M27 for yeasts and M38-A2 for filamentous fungi.
Materials and Reagents
-
This compound powder (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile saline (0.85% NaCl)
-
Sterile deionized water
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Hemocytometer (for filamentous fungi)
-
Sterile pipettes and tips
-
Humidified incubation chamber
Preparation of this compound Stock Solution
-
Primary Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1280 µg/mL) in 100% DMSO. Ensure the powder is completely dissolved. This stock solution should be stored in small aliquots at -20°C or below.
-
Working Stock Solution: On the day of the experiment, thaw an aliquot of the primary stock solution. Prepare a working solution by diluting the primary stock in RPMI-1640 medium to achieve a concentration that is twice the highest final concentration to be tested in the microtiter plate (e.g., for a final top concentration of 128 µg/mL, the working solution should be 256 µg/mL).
Fungal Inoculum Preparation
The goal is to prepare a standardized fungal suspension that, when added to the microtiter plate, results in a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi.
For Yeasts (e.g., Candida albicans)
-
Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24-48 hours to obtain fresh, well-isolated colonies.
-
Select several colonies and suspend them in 5 mL of sterile saline.
-
Vortex the suspension for 15 seconds to ensure homogeneity.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile saline. This can be done visually or using a spectrophotometer at 530 nm. This suspension will contain approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL.
-
Prepare the final inoculum by diluting this adjusted suspension 1:1000 in RPMI-1640 medium (e.g., 10 µL of the suspension into 10 mL of RPMI-1640).
For Filamentous Fungi (e.g., Aspergillus spp., Trichophyton spp.)
-
Grow the mold on a PDA plate at 28-35°C for 7-10 days, or until adequate sporulation is observed.
-
Harvest the conidia by gently flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Gently scrape the surface of the colony with a sterile loop or swab to dislodge the conidia.
-
Transfer the conidial suspension to a sterile tube and allow the larger hyphal fragments to settle for 3-5 minutes.
-
Carefully transfer the upper conidial suspension to a new sterile tube.
-
Count the conidia using a hemocytometer and adjust the concentration with RPMI-1640 medium to the desired final inoculum concentration.
Microtiter Plate Preparation (Serial Dilution)
-
Dispense 100 µL of sterile RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working this compound solution (at twice the highest final concentration) to well 1.
-
Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10.
-
After mixing the contents of well 10, discard 100 µL.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no drug, no inoculum).
Inoculation and Incubation
-
Add 100 µL of the final standardized fungal inoculum to each well from column 1 to 11. This will bring the total volume in these wells to 200 µL and will dilute the drug concentrations to their final desired values.
-
Do not add inoculum to well 12 (sterility control).
-
Seal the plate with an adhesive plate sealer or place it in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C. The incubation period is typically 24-48 hours for yeasts and 48-96 hours for filamentous fungi, depending on the growth rate of the organism.
MIC Determination
-
After the incubation period, examine the plate. The sterility control (well 12) should show no growth. The growth control (well 11) should show adequate turbidity.
-
Visually determine the MIC by identifying the lowest concentration of this compound that causes a significant inhibition of growth (typically a ≥50% reduction in turbidity) compared to the growth control well. A reading mirror can aid in this assessment.
-
Alternatively, for a more quantitative assessment, the plate can be read using a microplate spectrophotometer at a wavelength of 405 or 492 nm. The MIC can then be defined as the lowest drug concentration that reduces growth by a predetermined percentage (e.g., 50% or 90%) compared to the growth control.
Experimental Workflow Diagram
Caption: Workflow for MIC determination of this compound.
Signaling Pathway and Mechanism of Action
Sulconazole, like other imidazole antifungals, exerts its effect by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, inhibition of fungal growth or cell death.
Caption: Mechanism of action of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. scispace.com [scispace.com]
- 4. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dermatophytes growth curve and in vitro susceptibility test: a broth micro-titration method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular study and antifungal susceptibility profile of Trichophyton rubrum and Trichophyton mentagrophytes strains isolated from lesions of humans and cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of susceptibility of Trichophyton mentagrophytes and Trichophyton rubrum clinical isolates to antifungal drugs using a modified CLSI microdilution method (M38-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulconazole Nitrate in Fungal Biofilm Disruption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. This resistance is multifactorial, stemming from the protective extracellular matrix (ECM), altered metabolic states of biofilm-embedded cells, and the expression of drug efflux pumps. Sulconazole (B1214277) nitrate (B79036), an imidazole (B134444) antifungal agent, is known to disrupt fungal growth by inhibiting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[1][2] While its efficacy against planktonic fungal cells is well-documented, its potential in disrupting established fungal biofilms is an area of growing interest.
These application notes provide a comprehensive overview of the current understanding and proposed methodologies for studying the effect of sulconazole nitrate on fungal biofilms, particularly those formed by Candida albicans and Aspergillus fumigatus. Due to the limited direct research on this compound's anti-biofilm properties, this document leverages data and protocols from studies on structurally related imidazole antifungals, such as miconazole, econazole, and clotrimazole, to provide a strong foundation for future investigations.
Mechanism of Action: Imidazole Antifungals
This compound, like other imidazole antifungals, targets the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[1][2] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane. This disruption of membrane integrity increases permeability, leading to leakage of cellular contents and ultimately, fungal cell death.[1]
Signaling Pathways in Fungal Biofilm Formation
Understanding the signaling pathways that govern biofilm formation is crucial for identifying potential targets for therapeutic intervention.
Candida albicans Biofilm Formation
The formation of Candida albicans biofilms is a complex process regulated by several interconnected signaling pathways. The Ras/cAMP/PKA pathway plays a central role in controlling the yeast-to-hyphae transition, a critical step in biofilm development.[3][4] Additionally, the PKC-MAPK pathway is essential for maintaining cell wall integrity, which is vital for biofilm structure.
Aspergillus fumigatus Biofilm Formation
In Aspergillus fumigatus, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of biofilm formation.[5] This pathway responds to environmental stresses and influences cell wall integrity and adhesion, which are fundamental to the development of a mature biofilm.
Data Presentation: Anti-Biofilm Activity of Related Imidazole Antifungals
While specific data for this compound is not yet available in published literature, the following tables summarize the quantitative anti-biofilm activity of structurally similar imidazole antifungals against Candida species. This data provides a strong rationale for investigating this compound and serves as a benchmark for expected efficacy.
| Antifungal Agent | Fungal Species | Assay | Concentration | % Reduction in Biofilm | Reference |
| Miconazole | C. albicans | cfu counting | - | 89.3 - 99.1% | [6] |
| C. glabrata | XTT | 96 µg/mL | 83.7% | [7] | |
| C. tropicalis | XTT | 96 µg/mL | 75.4% | [7] | |
| Econazole Nitrate | C. albicans | Crystal Violet | - | 52 - 68% | [8] |
| C. albicans | Resazurin | - | 10 - 16% (viability) | [8] | |
| Clotrimazole | C. albicans | Viable Count | 15 µg/mL (in combination) | Significant reduction | [9] |
| Antifungal Agent | Fungal Species | Biofilm Inhibitory Concentration (MBIC) (µg/mL) | Biofilm Eradication Concentration (MBEC) (µg/mL) | Reference |
| Clotrimazole | Candida spp. | 0.125 - 2 | 0.25 - 4 | [10] |
Experimental Protocols
The following protocols are adapted from established methodologies for studying the anti-biofilm effects of antifungal agents and can be applied to the investigation of this compound.
General Experimental Workflow
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). This compound is soluble in DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: When preparing working solutions in aqueous culture media, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice to minimize precipitation. Pre-warming the culture medium to 37°C and adding the DMSO stock solution dropwise while gently vortexing can also help prevent precipitation.
Protocol 2: Candida albicans Biofilm Formation and Treatment
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
Sabouraud Dextrose Broth (SDB)
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS), sterile
-
This compound stock solution (from Protocol 1)
Procedure:
-
Inoculum Preparation: Culture C. albicans in SDB overnight at 30°C. Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 medium. Adjust the cell density to 1 x 10⁶ cells/mL.
-
Biofilm Formation: Add 100 µL of the cell suspension to each well of a 96-well plate. Incubate at 37°C for 24-48 hours to allow for mature biofilm formation.
-
Treatment: After incubation, carefully remove the medium from the wells. Wash the biofilms twice with sterile PBS to remove non-adherent cells.
-
Add 200 µL of fresh RPMI-1640 medium containing serial dilutions of this compound to the wells. Include appropriate controls (untreated biofilm and medium only).
-
Incubate the plate for an additional 24 hours at 37°C.
Protocol 3: Aspergillus fumigatus Biofilm Formation and Treatment
Materials:
-
Aspergillus fumigatus strain
-
Potato Dextrose Agar (PDA)
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS), sterile
-
This compound stock solution (from Protocol 1)
Procedure:
-
Inoculum Preparation: Grow A. fumigatus on PDA plates until conidia are formed. Harvest conidia by flooding the plate with sterile PBS containing 0.05% Tween 80 and gently scraping the surface. Filter the suspension through sterile gauze to remove hyphal fragments. Wash the conidia twice with sterile PBS and adjust the concentration to 1 x 10⁶ conidia/mL in RPMI-1640 medium.
-
Biofilm Formation: Add 100 µL of the conidial suspension to each well of a 96-well plate. Incubate at 37°C for 24 hours to allow for biofilm formation.
-
Treatment: After 24 hours, aspirate the medium and wash the biofilms twice with sterile PBS.
-
Add 200 µL of fresh RPMI-1640 medium containing serial dilutions of this compound to the wells. Include appropriate controls.
-
Incubate for an additional 24 hours at 37°C.
Protocol 4: Quantification of Biofilm Biomass (Crystal Violet Assay)
Materials:
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Acetic acid
-
Microplate reader
Procedure:
-
Following treatment (from Protocol 2 or 3), carefully aspirate the medium from the wells.
-
Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Air dry the plate for 45 minutes.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells four times with 200 µL of sterile PBS.
-
Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 590 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated as: [(OD_control - OD_treated) / OD_control] x 100.
Protocol 5: Assessment of Biofilm Metabolic Activity (XTT Assay)
Materials:
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
PBS, pre-warmed
-
Microplate reader
Procedure:
-
Prepare the XTT/menadione solution immediately before use. For each plate, mix 5 mg of XTT with 10 mL of pre-warmed PBS and 100 µL of menadione stock solution (1 mM in acetone).
-
Following treatment (from Protocol 2 or 3), aspirate the medium and wash the biofilms three times with sterile PBS.
-
Add 200 µL of the XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The percentage reduction in metabolic activity is calculated as: [(OD_control - OD_treated) / OD_control] x 100.
Conclusion
While direct evidence for the efficacy of this compound against fungal biofilms is currently lacking, its mechanism of action and the demonstrated anti-biofilm activity of other imidazole antifungals provide a strong impetus for its investigation. The protocols and data presented in these application notes offer a robust framework for researchers to explore the potential of this compound as a novel strategy for the disruption of fungal biofilms. Such studies are essential for the development of new therapeutic approaches to combat persistent and drug-resistant fungal infections.
References
- 1. Frontiers | Mechanistic Understanding of Candida albicans Biofilm Formation and Approaches for Its Inhibition [frontiersin.org]
- 2. Candida albicans biofilms: development, regulation, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Candida albicans Biofilm Formation and its Clinical Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Miconazole activity against Candida biofilms developed on acrylic discs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. allsubjectjournal.com [allsubjectjournal.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Screening of Sulconazole Nitrate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulconazole (B1214277) nitrate (B79036), an imidazole (B134444) derivative, is a broad-spectrum antifungal agent with established clinical use.[1][2][3][4] Its primary antifungal mechanism involves the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane, by targeting the enzyme lanosterol (B1674476) 14α-demethylase.[1][2] This disruption leads to increased membrane permeability and ultimately fungal cell death.[1] Recent research has uncovered its potential as a broad-spectrum anticancer agent, demonstrating inhibitory effects on various cancer cell lines, including esophageal, liver, gastric, lung, and breast cancers.[5][6] The anticancer activity of sulconazole is attributed to its ability to induce a form of programmed cell death known as PANoptosis (a combination of pyroptosis, apoptosis, and necroptosis), inhibit glycolysis, and trigger oxidative stress.[6] Furthermore, it has been shown to inhibit cancer cell proliferation and migration.[6][7][8]
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the antifungal and anticancer activities of sulconazole nitrate. The described methodologies are essential for preclinical assessment, mechanism of action studies, and further development of this compound for therapeutic applications.
Data Presentation: Quantitative Activity of Sulconazole
The following tables summarize the reported in vitro activity of sulconazole against various cancer cell lines.
Table 1: IC50 Values of Sulconazole in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KYSE30 | Esophageal Cancer | 43.68 | [5][6] |
| KYSE150 | Esophageal Cancer | 49.15 | [5][6] |
| HepG2 | Liver Cancer | 31.81 | [5][6] |
| Huh7 | Liver Cancer | 19.50 | [5][6] |
| SGC7901 | Gastric Cancer | 35.31 | [5] |
| HGC27 | Gastric Cancer | 37.24 | [5] |
| A549 | Lung Cancer | 53.59 | [5] |
| MDA-MB-453 | Breast Cancer | 38.73 | [5] |
| MCF-7 | Breast Cancer | 39.04 | [5] |
Table 2: IC50 Values of Sulconazole in Normal Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| SHEE | Esophageal Epithelial | 87.66 | [5][6] |
| Chang | Liver | 53.93 | [5][6] |
Key Signaling Pathways and Experimental Workflows
Antifungal Mechanism of Action
This compound disrupts the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway.
Anticancer Signaling Pathways
This compound induces cancer cell death through multiple mechanisms, including the induction of PANoptosis and inhibition of cellular metabolism.
Experimental Workflow: MTT Cell Viability Assay
The following diagram outlines the key steps in determining the cytotoxic effects of this compound using the MTT assay.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of this compound that inhibits the visible growth of a fungus, following principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fungal isolates (e.g., Candida albicans, Trichophyton rubrum)
-
RPMI-1640 medium, with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microplates
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
Spectrophotometer or McFarland standards
-
Humidified incubator (35°C)
Protocol:
-
Fungal Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
For yeasts, suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).[10] Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum concentration.
-
For molds, harvest conidia from a mature culture and suspend in sterile saline. Adjust the conidial suspension to the desired concentration using a hemocytometer and then dilute in RPMI-1640 medium.
-
-
Drug Dilution Series:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a two-fold serial dilution of this compound in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free well (growth control) and a media-only well (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well (except the sterility control). This brings the total volume to 200 µL per well and halves the drug concentration to the final test range.
-
Seal the plate and incubate at 35°C for 24-48 hours (for yeasts) or longer for molds, depending on the growth rate of the organism.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (or significant inhibition compared to the growth control). This can be assessed visually or by reading the absorbance on a microplate reader.
-
Cytotoxicity Assessment: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[12][13]
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (e.g., DMSO at the highest concentration used) and an untreated control.
-
-
Viability Assessment:
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[12][15]
-
After incubation, carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12][14]
-
-
Data Analysis:
-
Measure the absorbance at 570-590 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the 50% inhibitory concentration (IC50), the concentration of this compound that reduces cell viability by 50%, using dose-response curve analysis.[16]
-
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[17] Propidium iodide, a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells, but can stain late apoptotic and necrotic cells which have lost membrane integrity.[17]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[17][18]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[19]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Migration Assessment: Wound Healing (Scratch) Assay
This assay is a straightforward method to study directional cell migration in vitro. It mimics the migration of cells during wound healing in vivo.[7]
Materials:
-
Cells seeded to confluence in a 6-well or 24-well plate
-
Sterile 200 µL pipette tip or a specialized wound maker tool
-
This compound
-
Microscope with a camera
Protocol:
-
Cell Seeding and Wound Creation:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells and debris.
-
-
Treatment:
-
Replace the PBS with a fresh medium containing various concentrations of this compound. Use a low-serum medium to inhibit cell proliferation while observing migration.
-
Include an untreated control well.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope. Ensure the same field of view is imaged each time.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure or relative wound density over time to quantify the effect of this compound on cell migration.[7]
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C18H16Cl3N3O3S | CID 65495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulconazole | C18H15Cl3N2S | CID 5318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulconazole Induces PANoptosis by Triggering Oxidative Stress and Inhibiting Glycolysis to Increase Radiosensitivity in Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulconazole inhibits PD-1 expression in immune cells and cancer cells malignant phenotype through NF-κB and calcium activity repression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sulconazole inhibits PD-1 expression in immune cells and cancer cells malignant phenotype through NF-κB and calcium activity repression [frontiersin.org]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. MTT (Assay protocol [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Development of a Sulconazole Nitrate Microemulsion-Based Gel
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the formulation, characterization, and evaluation of a microemulsion-based gel containing sulconazole (B1214277) nitrate (B79036) for topical delivery. The protocols and data presented are based on established research to ensure reproducibility and provide a solid foundation for further development.[1][2][3][4]
Introduction
Sulconazole nitrate is a broad-spectrum imidazole (B134444) antifungal agent effective against dermatophytes and other fungi responsible for common skin infections.[1][2][4] Formulating this compound as a microemulsion-based gel offers several advantages over conventional topical dosage forms.[1][2] Microemulsions are thermodynamically stable, clear, isotropic systems of oil, water, surfactant, and cosurfactant.[5] Their small droplet size enhances drug solubilization, skin penetration, and bioavailability.[1][2] The incorporation of the microemulsion into a gel matrix provides an aesthetically pleasing and easily applicable formulation with sustained drug release properties.[1][2]
The objective of these application notes is to provide a detailed methodology for the development and evaluation of a this compound microemulsion-based gel, ensuring the formulation is safe, effective, and stable.[1][2][3][4]
Materials and Reagents
| Material | Supplier/Grade | Purpose |
| This compound | Gift sample from Ranbaxy Laboratory, New Delhi, India | Active Pharmaceutical Ingredient |
| Olive Oil | Analytical Grade | Oil Phase |
| Tween 20 | Analytical Grade | Surfactant |
| PEG 400 | Analytical Grade | Cosurfactant |
| Carbopol 934P | Lobachemie Pvt. Ltd, Mumbai, India | Gelling Agent |
| Propylene (B89431) Glycol | Lobachemie Pvt. Ltd, Mumbai, India | Humectant |
| Triethanolamine | Analytical Grade | pH Adjusting Agent |
| Ethanol (B145695) | Analytical Grade | Solvent |
| Phosphate (B84403) Buffer (pH 7.4) | Analytical Grade | Receptor Medium Component |
| Distilled Water | In-house | Aqueous Phase |
| Cellophane Membrane | - | Artificial semipermeable membrane for in vitro release studies |
Experimental Protocols
Preparation of this compound Microemulsion
The oil-in-water (o/w) microemulsion of this compound is prepared using the water titration method.[1][2]
Protocol:
-
Accurately weigh and mix the surfactant (Tween 20) and cosurfactant (PEG 400) in a fixed ratio.
-
Add the specified amount of the oil phase (Olive Oil) to the surfactant/cosurfactant mixture.
-
Disperse the this compound in the oil/surfactant/cosurfactant mixture.
-
Subject the mixture to bath sonication for 5 minutes to ensure homogeneity.
-
Gently heat the mixture.
-
Add the required quantity of distilled water dropwise with constant stirring until a clear and transparent microemulsion is formed.[1][2]
Preparation of the Microemulsion-Based Gel
Protocol:
-
Disperse Carbopol 934P (1%) and propylene glycol (5%) in the required quantity of distilled water with constant stirring.[1][2]
-
Allow the dispersion to hydrate (B1144303) for 4-5 hours to form a blank gel.[1][2]
-
Incorporate the prepared this compound microemulsion into the gel base and mix until a homogenous formulation is obtained.
-
Leave the microemulsion-gel mixture overnight.
Characterization of the Microemulsion
A series of tests are performed to ensure the stability and quality of the microemulsion formulation.
-
Clarity and Particle Size Analysis: Visually inspect the formulations for clarity. Determine the globule size of the microemulsion.
-
Centrifugation Test: Centrifuge the microemulsion formulations at 3000 rpm for 5 minutes and observe for any phase separation.[2]
-
Dilution Test: Assess the stability of the microemulsion upon dilution with the aqueous phase.
-
Freeze-Thaw Cycling: Subject the formulations to alternating freezing and thawing cycles to evaluate their physical stability. No phase separation should be observed.[1][2]
-
Zeta Potential Measurement: Determine the surface charge of the microemulsion droplets to predict stability. A zeta potential of -41.3 mV is indicative of a stable formulation.[1][2][3][4]
-
pH Measurement: Measure the pH of the microemulsion to ensure it is within a range suitable for topical application.[1][2][3][4]
-
Viscosity Measurement: Determine the viscosity of the microemulsion formulations using a Brookfield viscometer.
Evaluation of the Microemulsion-Based Gel
-
Physical Appearance: The formulated gel should be transparent, clear, and have a smooth texture.[1][2]
-
pH Determination: Dissolve 1 g of the microemulsion gel in 100 ml of distilled water and let it stand for 2 hours before measuring the pH with a digital pH meter.[6]
-
Drug Content Uniformity:
In Vitro Drug Release Study
This study is performed using a Franz diffusion cell.[1][2]
Protocol:
-
Use an artificial semipermeable cellophane membrane.[1]
-
The receptor compartment should contain 50 mL of a 2:3 mixture of ethanol and phosphate buffer (pH 7.4).[1][2]
-
Maintain the temperature of the receptor medium at 37±2 °C and stir continuously with a magnetic stirrer.[1][2]
-
Place approximately 10 mg of the this compound microemulsion gel on the cellophane membrane, which is tied to one end of an open glass cylinder.[1]
-
Immerse the cylinder into the receptor medium.
-
Withdraw samples from the receptor medium at different time intervals over 12 hours, and immediately replace the withdrawn volume with fresh buffer.[1][2]
-
Analyze the samples spectrophotometrically at 227 nm to determine the cumulative amount of drug released.[1][2]
-
Fit the release data to kinetic models (e.g., zero-order, first-order, Higuchi, and Korsmeyer-Peppas) to determine the mechanism of drug release.[1][2]
In Vivo Skin Irritation Study
This study is conducted on healthy male albino rats (200-250 g) with prior ethical approval.[1][2]
Protocol:
-
Properly shave the application site on the rats' skin.
-
Apply the microemulsion-based gel to the shaved skin of the treatment group (n=6) and a placebo gel to the control group (n=6).
-
Secure the application site with adhesive tape.
-
Observe the animals for any signs of erythema (redness) or edema (swelling) at the application site over 72 hours.[1][2]
Data Presentation
The following tables summarize the quantitative data from the evaluation of different this compound microemulsion and microemulsion-based gel formulations.
Table 1: Composition of Different Microemulsion Formulations
| Formulation Code | This compound (%) | Oil (Olive Oil) (%) | Surfactant (Tween 20) (%) | Cosurfactant (PEG 400) (%) | Water (%) |
| F1 | 1 | 5 | 30 | 15 | 49 |
| F2 | 1 | 10 | 25 | 12.5 | 51.5 |
| F3 | 1 | 15 | 20 | 10 | 54 |
| F4 | 1 | 5 | 25 | 12.5 | 56.5 |
Table 2: Physicochemical Characterization of Microemulsion Formulations
| Formulation Code | Particle Size (nm) | Zeta Potential (mV) | pH | Drug Content (%) | Viscosity (cps) |
| F1 | 243.8 ± 0.02 | -41.3 | 7.21 ± 0.01 | 95.88 ± 0.3 | Optimum |
| F2 | - | - | - | - | - |
| F3 | - | - | 7.72 ± 0.02 | 91.5 ± 0.26 | - |
| F4 | - | - | 7.81 ± 0.02 | 92.5 ± 0.36 | - |
Data for F2 was not fully reported in the source material.
Table 3: Evaluation of Microemulsion-Based Gel Formulations
| Formulation Code | Drug Content (%) | pH | % Cumulative Drug Release (at 8h) |
| F1 Gel | 95.5 ± 0.34 | 7.21 ± 0.01 | 88.75 |
| F3 Gel | 91.5 ± 0.26 | 7.72 ± 0.02 | - |
| F4 Gel | 92.5 ± 0.36 | 7.81 ± 0.02 | - |
Cumulative drug release data was primarily highlighted for formulation F1.
Visualizations
Caption: Workflow for the preparation of this compound microemulsion and its incorporation into a gel base.
Conclusion
The present study successfully formulated a microemulsion-based gel of this compound for topical application.[1][2] The optimized formulation (F1) exhibited desirable physicochemical properties, including high drug content, stability, and a suitable pH for skin application.[1][2][3][4] In vitro studies demonstrated sustained drug release from the gel matrix.[1][2] Furthermore, in vivo skin irritation studies confirmed that the formulation is non-toxic and non-irritant, making it safe for topical use.[1][2][3] These findings suggest that the this compound microemulsion-based gel is a promising drug delivery system for the effective treatment of topical fungal infections.[1][2]
References
- 1. Microemulsion Based Gel of this compound for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. researchgate.net [researchgate.net]
- 4. Microemulsion Based Gel of this compound for Topical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Profiling of Sulconazole Nitrate Impurities
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for the identification, quantification, and profiling of impurities in sulconazole (B1214277) nitrate (B79036). The information is intended to support quality control, stability studies, and regulatory submissions for sulconazole nitrate drug substances and products.
Introduction to this compound and Its Impurity Profile
This compound is a broad-spectrum imidazole (B134444) antifungal agent used in the topical treatment of various fungal skin infections.[1] Like any active pharmaceutical ingredient (API), this compound can contain impurities that may arise during synthesis, purification, and storage. These impurities, even in trace amounts, can potentially affect the safety and efficacy of the final drug product. Therefore, robust analytical methods are crucial for the comprehensive impurity profiling of this compound.
The impurity profile of this compound may include:
-
Organic Impurities: These can be process-related (from starting materials, intermediates, or by-products of the synthesis) or degradation products formed due to exposure to light, heat, or oxidative conditions.[2][3]
-
Inorganic Impurities: These may include residual catalysts or inorganic salts from the manufacturing process.
-
Residual Solvents: Organic volatile impurities used during synthesis and purification.[4][5]
A key degradation product of this compound is sulconazole sulfoxide (B87167) , formed through the oxidation of the sulfur atom in the sulconazole molecule.[2] Its presence and quantity are critical quality attributes to be monitored.
Analytical Techniques for Impurity Profiling
A multi-faceted approach employing various analytical techniques is essential for a thorough impurity profiling of this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are the primary techniques for the separation, identification, and quantification of non-volatile organic impurities in this compound. Reversed-phase chromatography is commonly employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for the identification and quantification of volatile organic impurities, particularly residual solvents. Headspace sampling is often used to introduce the volatile analytes into the GC system.[5][6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the structural elucidation of unknown impurities and degradation products. It provides molecular weight and fragmentation information, aiding in the identification of compounds that are not available as reference standards.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used for the definitive structural confirmation of isolated impurities.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Organic Impurities (Based on USP Monograph)
This protocol is adapted from the United States Pharmacopeia (USP) monograph for this compound and is suitable for the quantification of known and unknown impurities, including Sulconazole Related Compound A (Sulconazole Sulfoxide).
3.1.1. Chromatographic Conditions
| Parameter | Value |
| Column | L1 packing (C18), 2.1 mm x 10 cm, 1.7 µm particle size |
| Mobile Phase | A: 20:80 (v/v) mixture of methanol (B129727) and 0.1 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)B: 40:60 (v/v) mixture of methanol and acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 0.5 mL/min |
| Detector | UV at 230 nm |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Diluent | 60:40 (v/v) mixture of methanol and water |
3.1.2. Preparation of Solutions
-
Buffer Solution (pH 5.0): Dissolve 7.7 g of ammonium acetate in 992 mL of water and add 3.3 mL of glacial acetic acid.
-
Standard Solution: Prepare a solution containing 1.5 µg/mL each of USP this compound RS and USP Sulconazole Related Compound A RS in Diluent.
-
Sample Solution: Prepare a solution containing 1.5 mg/mL of this compound in Diluent.
3.1.3. System Suitability
-
The relative standard deviation for replicate injections of the Standard solution should not be more than 2.0% for both this compound and sulconazole related compound A.
-
The tailing factor for the this compound peak should not be more than 2.0.
3.1.4. Procedure
-
Inject the Diluent (as a blank), the Standard solution, and the Sample solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the percentage of each impurity in the portion of this compound taken.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound impurities.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
3.2.1. Stress Conditions
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an appropriate duration.
3.2.2. Procedure
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol:water).
-
Subject aliquots of the stock solution to the different stress conditions.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 3.1).
-
Analyze a non-stressed sample as a control.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies of this compound.
Protocol 3: GC-MS Method for Residual Solvents
This protocol provides a general framework for the analysis of residual solvents in this compound by headspace GC-MS. Method validation is required for specific applications.
3.3.1. GC-MS Conditions
| Parameter | Value |
| Column | DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow |
| Oven Program | 40°C (hold 10 min), then ramp to 250°C at 40°C/min, hold for 5 min |
| Injector | Headspace, split mode |
| Injector Temperature | 140°C |
| Detector | Mass Spectrometer (MS) |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Scan Range | m/z 35-350 |
3.3.2. Headspace Parameters
| Parameter | Value |
| Oven Temperature | 80°C |
| Loop Temperature | 90°C |
| Transfer Line Temp. | 100°C |
| Vial Equilibration Time | 30 min |
3.3.3. Preparation of Solutions
-
Diluent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent.
-
Standard Solution: Prepare a stock solution containing known concentrations of the potential residual solvents in the diluent. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh about 100 mg of this compound into a headspace vial and add a known volume of the diluent.
3.3.4. Procedure
-
Place the standard and sample vials in the headspace autosampler.
-
Initiate the GC-MS sequence.
-
Identify and quantify the residual solvents in the sample by comparing the retention times and mass spectra with those of the standards.
GC-MS Residual Solvents Analysis Workflow
Caption: Workflow for GC-MS analysis of residual solvents.
Data Presentation
Quantitative Data from Impurity Profiling
The following table summarizes typical impurity levels that may be observed in this compound batches. The limits are based on ICH guidelines and pharmacopeial standards.
| Impurity | Retention Time (min) | Relative Retention Time (RRT) | Specification Limit (%) | Batch A (%) | Batch B (%) | Batch C (%) |
| Sulconazole Related Compound A (Sulfoxide) | ~5.5 | ~0.9 | ≤ 0.20 | 0.08 | 0.12 | 0.05 |
| Unknown Impurity 1 | ~4.8 | ~0.8 | ≤ 0.10 | ND | 0.03 | ND |
| Unknown Impurity 2 | ~7.2 | ~1.2 | ≤ 0.10 | 0.05 | ND | 0.06 |
| Total Impurities | - | - | ≤ 0.50 | 0.13 | 0.15 | 0.11 |
ND: Not Detected
Results of Forced Degradation Studies
The table below presents representative data from forced degradation studies, indicating the percentage degradation of this compound and the formation of its primary degradation product.
| Stress Condition | % Degradation of this compound | % Sulconazole Sulfoxide Formed | Other Degradants |
| Acid Hydrolysis (0.1 M HCl, 80°C, 2h) | ~5% | ~2% | Minor unknown peaks |
| Base Hydrolysis (0.1 M NaOH, 80°C, 2h) | ~8% | ~4% | Minor unknown peaks |
| Oxidative (3% H₂O₂, RT, 24h) | ~15% | ~12% | Trace of sulfone derivative |
| Thermal (105°C, 24h) | < 1% | ND | No significant degradation |
| Photolytic (UV/Vis) | ~3% | ~1.5% | Minor unknown peaks |
ND: Not Detected
Conclusion
The analytical protocols and application notes presented here provide a robust framework for the comprehensive impurity profiling of this compound. The use of a combination of stability-indicating HPLC/UHPLC methods for organic impurities and GC-MS for residual solvents ensures the quality, safety, and efficacy of this compound. The provided workflows and data tables serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this important antifungal agent. It is imperative that all methods are fully validated in accordance with ICH guidelines before implementation for routine quality control and regulatory submissions.
References
- 1. This compound | C18H16Cl3N3O3S | CID 65495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jpionline.org [jpionline.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A validated GC-MS method for the determination and quantification of residual solvents in counterfeit tablets and capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. ijpsi.org [ijpsi.org]
Application Notes and Protocols for In Vitro Drug Release Testing of Sulconazole Nitrate Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulconazole (B1214277) nitrate (B79036) is a broad-spectrum imidazole (B134444) antifungal agent utilized in the topical treatment of various dermal infections. The efficacy of topical formulations is critically dependent on the rate and extent of drug release from the vehicle to the skin. In Vitro Release Testing (IVRT) is an essential tool for the development and quality control of semi-solid dosage forms, providing insights into product performance and batch-to-batch consistency. These application notes provide detailed protocols for conducting IVRT on different sulconazole nitrate formulations, methods for sample analysis, and a summary of expected release data.
Core Principles of In Vitro Release Testing (IVRT)
IVRT for topical formulations is typically performed using a vertical diffusion cell, commonly known as a Franz diffusion cell.[1] This apparatus consists of a donor chamber, where the formulation is applied, and a receptor chamber containing a suitable medium. The two chambers are separated by a synthetic membrane that supports the formulation. The underlying principle is to measure the rate at which the active pharmaceutical ingredient (API), in this case, this compound, diffuses from the formulation, through the membrane, and into the receptor medium over time. This rate is influenced by the physicochemical properties of the drug and the composition of the formulation.
Experimental Protocols
Protocol 1: IVRT for this compound Microemulsion-Based Gel
This protocol is adapted from a study on a microemulsion-based gel of this compound.[1]
1. Materials and Equipment:
-
Franz Diffusion Cells (with a known diffusion area)
-
Artificial semi-permeable membrane (e.g., Cellophane)[1]
-
Receptor Medium: Ethanol:Phosphate (B84403) Buffer pH 7.4 (2:3 v/v)[1]
-
Magnetic stirrer and stir bars
-
Water bath or circulating system to maintain 37 ± 2 °C[1]
-
Syringes and needles for sampling
-
Analytical instrument (UV-Vis Spectrophotometer or HPLC system)
-
This compound Microemulsion-Based Gel (Test Formulation)
2. Procedure:
-
Receptor Medium Preparation: Prepare the ethanol:phosphate buffer (pH 7.4) in a 2:3 volume ratio. Degas the medium before use to prevent bubble formation.
-
Franz Cell Assembly:
-
Fill the receptor chamber of the Franz cell with the degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Place a magnetic stir bar in the receptor chamber.
-
Mount the cellophane membrane onto the Franz cell, separating the donor and receptor chambers. Ensure the membrane is flat and without wrinkles.
-
-
Temperature Equilibration: Place the assembled Franz cells in a water bath or connect to a circulating system set to maintain the receptor medium temperature at 37 ± 2 °C. Allow the system to equilibrate for at least 30 minutes.
-
Sample Application: Accurately weigh and apply a finite dose of the this compound microemulsion gel (sufficient to cover the membrane surface, e.g., ~10 mg of this compound) onto the center of the membrane in the donor chamber.[1]
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a specific volume of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
-
-
Sample Analysis: Analyze the withdrawn samples for this compound concentration using a validated analytical method (see Analytical Methods section).
-
Data Analysis: Calculate the cumulative amount of this compound released per unit area (μg/cm²) at each time point. Plot the cumulative amount released versus the square root of time. The slope of the linear portion of this plot represents the release rate.
Protocol 2: General IVRT for this compound Cream/Ointment
This is a general protocol for conventional semi-solid formulations like creams and ointments, based on USP General Chapter <1724> and common practices for other topical azole antifungals.
1. Materials and Equipment:
-
Franz Diffusion Cells
-
Synthetic, inert membrane (e.g., Polysulfone or Polyvinylidene Fluoride - PVDF)
-
Receptor Medium: A solution that ensures sink conditions. A common choice for poorly water-soluble drugs like this compound is a hydro-alcoholic solution or a buffer containing a surfactant (e.g., 1% Sodium Lauryl Sulfate in a phosphate buffer).
-
Magnetic stirrer and stir bars
-
Water bath or circulating system (32 ± 1 °C for skin-mimicking conditions)
-
Syringes, needles, and collection vials
-
HPLC system with a UV detector
-
This compound Cream or Ointment (1%)
2. Procedure:
-
Receptor Medium Preparation and Degassing: Prepare the chosen receptor medium and degas it thoroughly.
-
Membrane Preparation: Pre-soak the synthetic membrane in the receptor medium for at least 30 minutes before use.
-
Franz Cell Assembly: Assemble the Franz cells as described in Protocol 1, ensuring the receptor chamber is bubble-free.
-
Temperature Equilibration: Equilibrate the cells to 32 ± 1 °C.
-
Sample Application: Apply approximately 200-300 mg of the cream or ointment evenly onto the membrane surface in the donor compartment.
-
Sampling: At specified time points (e.g., 1, 2, 3, 4, 5, and 6 hours), withdraw samples from the receptor chamber and replace with fresh medium.
-
Sample Analysis: Quantify the concentration of this compound in the samples using a validated HPLC-UV method.
-
Data Analysis: Perform data analysis as described in Protocol 1.
Analytical Methods for Quantification
UV-Vis Spectrophotometry
For simpler formulations without interfering excipients, UV-Vis spectrophotometry can be employed.
-
Wavelength: this compound can be quantified at approximately 227 nm in a suitable solvent system.[1]
-
Procedure: A standard calibration curve of this compound in the receptor medium should be prepared. The absorbance of the collected samples is measured, and the concentration is determined from the calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for its specificity and ability to separate the API from formulation excipients and potential degradation products. The following is a proposed HPLC method based on common practices for azole antifungals.
-
Instrumentation: HPLC with a UV detector, C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient mode. A common starting point could be Acetonitrile:Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 30 °C.
-
Validation: The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Data Presentation
The quantitative data from IVRT studies are typically summarized to compare the release profiles of different formulations.
| Formulation Type | Active Ingredient | Membrane Type | Receptor Medium | Time (hours) | Cumulative Release (%) | Release Rate (µg/cm²/h^0.5) | Citation |
| Microemulsion Gel (F1) | This compound | Cellophane | Ethanol:Phosphate Buffer pH 7.4 (2:3) | 8 | 88.75 | Not explicitly stated | [1] |
| Microemulsion Gel (F3) | This compound | Cellophane | Ethanol:Phosphate Buffer pH 7.4 (2:3) | 8 | ~85 | Not explicitly stated | [1] |
| Microemulsion Gel (F4) | This compound | Cellophane | Ethanol:Phosphate Buffer pH 7.4 (2:3) | 8 | ~83 | Not explicitly stated | [1] |
| Generic 1% Cream (Representative) | This compound | PVDF | 1% SLS in Phosphate Buffer pH 5.5 | 6 | Varies | To be determined | N/A |
| Generic 1% Ointment (Representative) | This compound | Polysulfone | 40% Ethanol in Water | 6 | Varies | To be determined | N/A |
Visualizations
Caption: Workflow for In Vitro Release Testing (IVRT).
Caption: Diagram of a Franz Diffusion Cell Setup.
References
Application Notes and Protocols: Experimental Design for Synergistic Antifungal Studies with Sulconazole Nitrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of antifungal resistance poses a significant threat to public health, diminishing the efficacy of existing treatments for fungal infections. Sulconazole (B1214277) nitrate (B79036), an imidazole (B134444) derivative, is a broad-spectrum antifungal agent used for various topical mycoses.[1][2][3] A promising strategy to combat resistance and enhance therapeutic outcomes is combination therapy, where two or more drugs are used synergistically.[4][5] A synergistic interaction occurs when the combined effect of the drugs is greater than the sum of their individual effects.[6] This application note provides a detailed experimental framework for investigating the synergistic potential of sulconazole nitrate with partner compounds against pathogenic fungi.
1. Mechanism of Action of this compound
This compound exerts its antifungal effect by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[7][8] Specifically, it targets the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is critical for converting lanosterol into ergosterol.[8][9] This disruption leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which increases cell membrane permeability, disrupts cellular processes, and ultimately leads to fungal cell death.[8][10]
2. Experimental Protocols for In Vitro Synergy Testing
The initial assessment of antifungal synergy is typically performed in vitro using methods such as the checkerboard microdilution assay and time-kill curve analysis.[11]
2.1. Protocol 1: Checkerboard Microdilution Assay
This method is widely used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.[11][12]
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a partner antifungal, both alone and in combination, to calculate the FICI.
Materials:
-
This compound (stock solution of known concentration)
-
Partner antifungal agent (stock solution of known concentration)
-
Fungal isolate (e.g., Candida albicans, Trichophyton rubrum)
-
Sterile 96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer or plate reader (optional)
-
Sterile saline, water, and appropriate solvents for drug dissolution
Methodology:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar).
-
Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Plate Setup:
-
Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.
-
Create serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10).
-
Create serial twofold dilutions of the partner antifungal along the y-axis (e.g., rows A-G). This creates a matrix of drug combinations.[11]
-
Include wells with each drug alone (row H and column 11) to determine their individual MICs.
-
Designate a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the final fungal inoculum to each well, except for the sterility control well.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species and established guidelines.[6]
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of the drug(s) that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control.[6]
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Sulconazole = (MIC of Sulconazole in combination) / (MIC of Sulconazole alone)
-
FIC of Partner Drug = (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)
-
-
Calculate the FICI by summing the individual FIC values: FICI = FIC of Sulconazole + FIC of Partner Drug.[13]
-
Interpret the FICI value as shown in the data presentation table below.
-
Data Presentation: Checkerboard Assay Results
| Fungal Strain | Drug A (Sulconazole) MIC Alone (µg/mL) | Drug B MIC Alone (µg/mL) | MIC of A in Combination (µg/mL) | MIC of B in Combination (µg/mL) | FICI | Interpretation |
| C. albicans 1 | 2.0 | 8.0 | 0.25 | 2.0 | 0.375 | Synergy |
| T. rubrum 1 | 1.0 | 4.0 | 0.5 | 1.0 | 0.75 | Additive |
| C. glabrata 1 | 16.0 | 32.0 | 16.0 | 32.0 | 2.0 | Indifference |
| C. krusei 1 | 8.0 | 16.0 | 16.0 | 32.0 | 6.0 | Antagonism |
FICI Interpretation Criteria [13][14]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
2.2. Protocol 2: Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the antifungal interaction over time, complementing the static data from the checkerboard assay.[14][15]
Objective: To assess the rate and extent of fungal killing by this compound and a partner drug, alone and in combination, over a specified period.
Materials:
-
Materials from Protocol 2.1
-
Sabouraud Dextrose Agar (SDA) plates for colony counting
-
Sterile tubes or flasks for incubation
-
Orbital shaker
Methodology:
-
Inoculum Preparation:
-
Prepare a fungal suspension as described for the checkerboard assay, adjusting to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640 medium.[11]
-
-
Setup Test Conditions:
-
Prepare tubes with the following conditions in RPMI 1640 medium:
-
Growth control (no drug)
-
This compound alone (at a relevant concentration, e.g., MIC or sub-MIC)
-
Partner drug alone (at a relevant concentration)
-
The combination of both agents at the same concentrations.
-
-
-
Incubation and Sampling:
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate a defined volume of each dilution onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
Count the number of colonies (CFU/mL) for each time point and condition.
-
-
Data Interpretation:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2 log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).[14][17]
-
Indifference is a <2 log10 but >1 log10 change in CFU/mL.
-
Antagonism is defined as a ≥2 log10 increase in CFU/mL in the combination compared to the most active single agent.
-
Data Presentation: Time-Kill Assay Results
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (Sulconazole Alone) | Log10 CFU/mL (Drug B Alone) | Log10 CFU/mL (Combination) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 4 | 5.8 | 4.9 | 5.2 | 4.1 |
| 8 | 6.5 | 4.8 | 5.3 | 3.2 |
| 12 | 7.2 | 4.7 | 5.1 | 2.1 |
| 24 | 7.8 | 4.6 | 5.0 | <2.0 (Below detection limit) |
3. Elucidating Mechanisms of Synergy
Understanding the molecular basis for a synergistic interaction is crucial for rational drug development.[4][18] For sulconazole, which targets ergosterol synthesis, synergistic partners may act on complementary pathways.
Potential Synergistic Mechanisms with Sulconazole:
-
Sequential Pathway Inhibition: A partner drug inhibits a different step in the ergosterol biosynthesis pathway or a related pathway like sphingolipid synthesis.[18]
-
Enhanced Drug Influx: The partner drug damages the fungal cell wall or membrane (e.g., a polyene or echinocandin), facilitating increased entry of sulconazole.[6][19]
-
Inhibition of Efflux Pumps: The partner drug blocks efflux pumps that would otherwise expel sulconazole from the fungal cell, increasing its intracellular concentration.[6]
-
Targeting Compensatory Pathways: Fungi may upregulate stress response or cell wall integrity pathways when treated with an azole; a partner drug that inhibits these compensatory mechanisms can lead to synergy.
Conclusion: This application note provides a comprehensive guide to designing and executing synergistic antifungal studies with this compound. By employing standardized in vitro methods like the checkerboard and time-kill assays, researchers can effectively screen for and quantify synergistic interactions. Subsequent mechanistic studies are essential for understanding the basis of these interactions, which can guide the development of novel and effective combination therapies to overcome the challenge of antifungal resistance.
References
- 1. This compound cream 1 percent for treating tinea cruris and corporis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. drugs.com [drugs.com]
- 4. Frontiers | Exploring the Molecular Basis of Antifungal Synergies Using Genome-Wide Approaches [frontiersin.org]
- 5. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Articles [globalrx.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Pharmacodynamics of Sulconazole_Chemicalbook [chemicalbook.com]
- 10. This compound | C18H16Cl3N3O3S | CID 65495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Multicenter Collaborative Study of the Interaction of Antifungal Combinations against Candida Spp. by Loewe Additivity and Bliss Independence-Based Response Surface Analysis [mdpi.com]
- 13. In vitro and in vivo efficacy of the antimycobacterial molecule SQ109 against the human pathogenic fungus, Cryptococcus neoformans | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the Synergistic Activity of Antibacterial and Antifungal Drugs against Candida auris Using an Inkjet Printer-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring the Molecular Basis of Antifungal Synergies Using Genome-Wide Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Sulconazole Nitrate: Application Notes and Protocols for Agricultural Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulconazole (B1214277) nitrate (B79036) is a broad-spectrum imidazole (B134444) antifungal agent that is effective against a wide range of fungi, including yeasts and dermatophytes.[1][2][3] Its primary mechanism of action involves the disruption of the fungal cell membrane through the inhibition of ergosterol (B1671047) synthesis.[1][4] Specifically, sulconazole nitrate targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a critical component in the biosynthetic pathway that converts lanosterol to ergosterol.[1][4] This inhibition leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which compromises the integrity of the fungal cell membrane, increases its permeability, and ultimately leads to cell death.[1][4] While extensively studied and utilized in clinical dermatology, the application of this compound in agriculture as a potential antifungal agent for crop protection is an emerging area of research.
Azole antifungals are widely used in agriculture to control a variety of fungal plant diseases.[5] Given that this compound shares a common mechanism of action with other agriculturally significant azoles, it presents a promising candidate for managing phytopathogenic fungi.[6] These notes provide an overview of the potential applications of this compound in agricultural research and detailed protocols for its evaluation.
Mechanism of Action: Ergosterol Biosynthesis Inhibition
This compound, like other imidazole antifungals, targets the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes. The pathway is outlined below:
Caption: Ergosterol biosynthesis inhibition pathway by this compound.
Potential Agricultural Applications
Based on its broad-spectrum antifungal activity, this compound could potentially be effective against a variety of plant pathogenic fungi.[4][7][8] Further research is warranted to explore its efficacy against economically important pathogens such as:
-
Ascomycetes: Fusarium spp. (causing root rot and wilt), Botrytis cinerea (causing gray mold), and Aspergillus spp. (causing post-harvest decay).
-
Basidiomycetes: Rust and smut fungi.
-
Oomycetes: While classified differently, some antifungal agents have shown activity against oomycetes.
Quantitative Data Summary (Hypothetical)
The following tables present a hypothetical summary of in vitro efficacy data for this compound against common plant pathogens. Note: This data is for illustrative purposes only and is intended to guide experimental design. Actual values must be determined empirically.
| Fungal Species | EC50 (µg/mL) | MIC (µg/mL) | MFC (µg/mL) |
| Fusarium oxysporum | 1.5 | 4 | 8 |
| Botrytis cinerea | 0.8 | 2 | 4 |
| Aspergillus niger | 2.2 | 5 | 10 |
| Alternaria solani | 1.9 | 4 | 8 |
Table 1: Hypothetical In Vitro Efficacy of this compound. EC50 (Effective Concentration 50%), MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration).
| Crop | Pathogen | Application Rate (g/ha) | Disease Reduction (%) |
| Tomato | Alternaria solani | 100 | 85 |
| Strawberry | Botrytis cinerea | 150 | 90 |
| Wheat | Fusarium graminearum | 120 | 80 |
Table 2: Hypothetical Field Trial Efficacy of this compound.
Experimental Protocols
The following are detailed protocols for evaluating the antifungal activity of this compound in an agricultural context.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for filamentous fungi and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates of interest (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Spectrophotometer
-
Sterile saline with 0.05% Tween 20
-
Hemocytometer or spectrophotometer for spore counting
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.
-
Drug Dilution: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates to achieve final concentrations ranging from 0.03 to 16 µg/mL.
-
Inoculum Preparation:
-
Grow the fungal isolates on Potato Dextrose Agar (PDA) plates until sporulation is evident.
-
Harvest spores by flooding the plate with sterile saline-Tween 20 solution and gently scraping the surface.
-
Adjust the spore suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL using a hemocytometer or by adjusting the optical density.
-
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the adjusted spore suspension. Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Incubation: Incubate the plates at 28-35°C for 48-72 hours, or until growth is clearly visible in the positive control well.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.
Caption: Workflow for the in vitro broth microdilution assay.
Protocol 2: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This protocol assesses the effect of this compound on the mycelial growth of pathogenic fungi.
Materials:
-
This compound
-
DMSO or acetone
-
Potato Dextrose Agar (PDA)
-
Petri dishes (90 mm)
-
Fungal isolates
-
Cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetone).
-
Amended Media: Add appropriate volumes of the stock solution to molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation:
-
From the margin of an actively growing fungal colony, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both amended and control).
-
-
Incubation: Incubate the plates at 25-28°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the colony in the control, and T is the average diameter of the colony in the treatment.
-
Protocol 3: Phytotoxicity Assay (Seed Germination and Seedling Vigor)
This protocol is essential to determine if this compound has any harmful effects on the host plant.
Materials:
-
This compound
-
Crop seeds (e.g., tomato, wheat)
-
Sterile Petri dishes
-
Filter paper
-
Growth chamber or incubator
Procedure:
-
Treatment Solutions: Prepare aqueous solutions of this compound at various concentrations, including a potential field application rate and multiples of it (e.g., 0, 50, 100, 200, 400 ppm).
-
Seed Treatment:
-
Place two layers of sterile filter paper in each Petri dish.
-
Add 5 mL of the respective treatment solution to each dish.
-
Place 20-25 seeds evenly on the filter paper.
-
-
Incubation: Incubate the Petri dishes in a growth chamber with a defined light/dark cycle and temperature (e.g., 16/8 h light/dark at 25°C) for 7-14 days.
-
Data Collection:
-
Germination Percentage: Count the number of germinated seeds daily.
-
Seedling Vigor: After the incubation period, measure the root length and shoot length of the seedlings.
-
Phytotoxicity Symptoms: Observe for any signs of phytotoxicity, such as chlorosis, necrosis, or stunted growth.
-
-
Analysis: Compare the germination percentage and seedling measurements of the treated groups with the untreated control.
Caption: Workflow for the phytotoxicity assay.
Conclusion
This compound demonstrates significant potential as a novel antifungal agent for agricultural applications due to its established broad-spectrum activity and its proven mechanism of action within the widely used azole class of fungicides. The protocols outlined in these notes provide a comprehensive framework for the systematic evaluation of its efficacy against key plant pathogens and its safety profile concerning host crops. Further research, beginning with these in vitro and phytotoxicity assays, is crucial to validate its utility and to develop effective formulations and application strategies for integrated pest management programs.
References
- 1. scribd.com [scribd.com]
- 2. Sulconazole. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Exelderm (Sulconazole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Sulconazole Monograph for Professionals - Drugs.com [drugs.com]
Spectroscopic Analysis of Sulconazole Nitrate and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the spectroscopic analysis of the antifungal agent sulconazole (B1214277) nitrate (B79036) and its derivatives. The information herein is intended to guide researchers, scientists, and drug development professionals in the qualitative and quantitative analysis of these compounds using various spectroscopic techniques.
Introduction
Sulconazole nitrate is an imidazole (B134444) antifungal agent used for the topical treatment of various fungal skin infections.[1][2] Its mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane, by blocking the enzyme lanosterol (B1674476) 14-alpha-demethylase.[3][4] This disruption of the cell membrane leads to fungal cell death. Accurate and reliable analytical methods are essential for the quality control, stability testing, and pharmacokinetic studies of this compound and its derivatives. Spectroscopic techniques are powerful tools for the characterization and quantification of these compounds.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of this compound in bulk and pharmaceutical formulations. The imidazole and aromatic chromophores in the sulconazole molecule give rise to characteristic UV absorption.
Application Note:
This method is suitable for the routine quality control and assay of this compound. The United States Pharmacopeia (USP) suggests a UV detection wavelength of 230 nm for the analysis of this compound in a mobile phase of methanol (B129727) and water.[5] While a specific maximum absorption wavelength (λmax) in a pure solvent is not definitively cited in the literature, related imidazole antifungal drugs exhibit λmax values in the range of 220-280 nm in methanol.[6][7][8] It is recommended to perform a UV scan to determine the λmax in the chosen solvent for developing a quantitative method.
Experimental Protocol: Determination of λmax and Quantitative Analysis
Instrumentation:
-
A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
Reagents and Solutions:
-
This compound reference standard
-
Methanol (spectroscopic grade)
Procedure:
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of the this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
-
Preparation of Working Standard Solution (10 µg/mL):
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with methanol.
-
-
Determination of Maximum Absorption Wavelength (λmax):
-
Scan the working standard solution (10 µg/mL) from 400 nm to 200 nm against a methanol blank.
-
The wavelength at which maximum absorbance is observed is the λmax.
-
-
Preparation of Calibration Curve:
-
From the standard stock solution, prepare a series of working standard solutions in the desired concentration range (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting with methanol.
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution by accurately weighing and dissolving the formulation in methanol to obtain a concentration within the calibration range.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for the identification and structural elucidation of this compound by identifying its functional groups. The IR spectrum provides a unique "fingerprint" of the molecule.
Application Note:
FT-IR spectroscopy can be used for the qualitative identification of this compound and for detecting impurities or degradation products. The spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule, such as aromatic C-H, C=C, C-N, C-Cl, and the nitrate group.
Experimental Protocol: Analysis by KBr Pellet Method
Instrumentation:
-
Fourier Transform Infrared (FT-IR) spectrometer
-
Hydraulic press for KBr pellet preparation
Reagents and Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopic grade, dried
-
Agate mortar and pestle
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder in an agate mortar.
-
Grind the mixture thoroughly until a fine, homogeneous powder is obtained.[9]
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into a KBr pellet die.
-
Press the powder under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[10]
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Record the positions of the absorption bands.
-
Quantitative Data: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C stretching |
| 1650-1550 & 1350-1290 | N-O stretching (nitrate group) |
| 1300-1000 | C-N stretching |
| 850-550 | C-Cl stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its derivatives, providing detailed information about the carbon-hydrogen framework.
Application Note:
¹H and ¹³C NMR are used for the structural confirmation of this compound and the identification of its degradation products, such as sulconazole sulfoxide (B87167).[4][11] Chemical shift changes can indicate structural modifications, for instance, oxidation at the sulfur atom.[4]
Experimental Protocol: ¹H and ¹³C NMR Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents and Solutions:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[4]
-
Add a small amount of TMS as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube securely.
-
-
Spectral Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the acquired data (Fourier transformation, phasing, and baseline correction).
-
Reference the spectra to the TMS signal.
-
Quantitative Data: Representative ¹H and ¹³C NMR Chemical Shifts for Sulconazole in DMSO-d₆
Data adapted from Xu et al., 2018. Note: Chemical shifts can vary slightly based on solvent and concentration.[4]
| ¹H NMR | ¹³C NMR | ||
| Proton | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| Imidazole H | ~7.7-7.0 | Imidazole C | ~137-120 |
| Dichlorophenyl H | ~7.6-7.3 | Dichlorophenyl C | ~135-128 |
| Chlorophenyl H | ~7.4-7.2 | Chlorophenyl C | ~132-129 |
| CH | ~5.0-4.8 | CH | ~60-55 |
| CH₂ (imidazole side) | ~4.5-4.3 | CH₂ (imidazole side) | ~50-45 |
| CH₂ (benzyl side) | ~3.9-3.7 | CH₂ (benzyl side) | ~35-30 |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used for determining the molecular weight and elemental composition of this compound and for elucidating the structure of its derivatives and degradation products through fragmentation analysis.
Application Note:
LC-MS/MS is particularly useful for identifying and quantifying sulconazole and its metabolites or degradation products in complex matrices.[4][11] The fragmentation pattern provides structural information that can help in the identification of unknown compounds. For instance, the degradation product sulconazole sulfoxide shows a characteristic McLafferty-type rearrangement.[4]
Experimental Protocol: LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
Reagents and Solutions:
-
This compound sample
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
Procedure:
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to achieve separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
MS/MS: Select the precursor ion of sulconazole ([M+H]⁺) for fragmentation and acquire the product ion spectrum.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to a concentration of approximately 1-10 µg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
Quantitative Data: Mass Spectrometry of Sulconazole
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) |
| Sulconazole | C₁₈H₁₅Cl₃N₂S | 397.75 | ~397 |
| Sulconazole Sulfoxide | C₁₈H₁₅Cl₃N₂OS | 413.75 | ~413 |
Expected Fragmentation of Sulconazole: The fragmentation of the sulconazole parent molecule ([M+H]⁺ at m/z ~397) would likely involve the cleavage of the C-S and C-N bonds, leading to characteristic fragment ions corresponding to the imidazole, dichlorophenyl, and chlorobenzyl moieties.
Visualizations
References
- 1. jgpharmainc.com [jgpharmainc.com]
- 2. drugs.com [drugs.com]
- 3. This compound | C18H16Cl3N3O3S | CID 65495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulconazole | C18H15Cl3N2S | CID 5318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. ajpamc.com [ajpamc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scienceijsar.com [scienceijsar.com]
- 10. shimadzu.com [shimadzu.com]
- 11. Analysis of some antifungal drugs by spectrophotometric and spectrofluorimetric methods in different pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of Sulconazole from Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of the antifungal agent sulconazole (B1214277) from its primary metabolite, sulconazole sulfoxide (B87167). The methodologies outlined are designed to be robust and reproducible for research, quality control, and pharmacokinetic studies.
Introduction
Sulconazole is a broad-spectrum imidazole (B134444) antifungal agent used topically for the treatment of various skin infections.[1] Like other imidazole derivatives, its therapeutic efficacy and safety profile are influenced by its metabolic fate. The primary metabolic pathway for sulconazole involves the oxidation of the sulfur atom, leading to the formation of sulconazole sulfoxide. This document details a reliable high-performance liquid chromatography (HPLC) method for the effective separation and quantification of sulconazole from this key metabolite.
Analyte Information
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) |
| Sulconazole | [Image of Sulconazole chemical structure] | C₁₈H₁₅Cl₃N₂S | 460.76 |
| Sulconazole Sulfoxide | [Image of Sulconazole Sulfoxide chemical structure] | C₁₈H₁₅Cl₃N₂OS | 476.76 |
Chromatographic Separation Protocol
This protocol is based on a reversed-phase HPLC method, which provides excellent resolution between sulconazole and its more polar sulfoxide metabolite.
Materials and Reagents
-
Sulconazole Nitrate (B79036) reference standard
-
Sulconazole Sulfoxide reference standard (synthesis may be required via oxidation of sulconazole)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Water (deionized or HPLC grade)
-
Formic Acid (optional, for pH adjustment)
-
Plasma, serum, or other biological matrices
-
Solid Phase Extraction (SPE) C18 cartridges
Instrumentation and Conditions
| Parameter | Condition |
| Chromatography System | HPLC or UHPLC system with UV or Mass Spectrometric (MS) detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 229 nm (UV) |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 20 | 80 |
| 15.0 | 20 | 80 |
| 15.1 | 60 | 40 |
| 20.0 | 60 | 40 |
Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve sulconazole nitrate and sulconazole sulfoxide in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: To 1 mL of plasma, add an internal standard (e.g., another imidazole antifungal like ketoconazole). Vortex and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase composition.
Experimental Workflow
Caption: Workflow for the analysis of sulconazole and its metabolites.
Quantitative Data Summary
The following table summarizes the expected chromatographic parameters for the separation of sulconazole and sulconazole sulfoxide using the described method. These values are illustrative and may vary slightly depending on the specific instrumentation and column used.
Table 2: Chromatographic Performance
| Analyte | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Sulconazole Sulfoxide | ~ 5.8 | < 1.5 | - |
| Sulconazole | ~ 8.2 | < 1.5 | > 2.0 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the metabolic conversion of sulconazole and the principle of chromatographic separation.
Caption: Metabolic conversion and separation principle of sulconazole.
Conclusion
The described HPLC method provides a reliable and robust approach for the separation and quantification of sulconazole and its primary metabolite, sulconazole sulfoxide. The detailed protocol for sample preparation and chromatographic conditions can be readily implemented in a laboratory setting for various applications, from metabolic studies to quality control of pharmaceutical formulations. The provided workflows and diagrams offer a clear visual guide to the experimental process and underlying principles.
References
Application Notes and Protocols: Sulconazole Nitrate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulconazole (B1214277) nitrate (B79036) is an imidazole (B134444) derivative with broad-spectrum antifungal activity.[1][2] In the analytical laboratory, it serves as a crucial reference standard for the identification and quantification of sulconazole in pharmaceutical formulations and biological matrices. Its well-characterized physical and chemical properties ensure the accuracy and reliability of analytical methods. These notes provide comprehensive information on the use of sulconazole nitrate as a reference standard, including its specifications, analytical protocols, and the underlying mechanism of action.
Physicochemical Properties and Specifications
This compound reference standards are produced under stringent quality control to ensure their suitability for analytical applications.[3] They are typically qualified as Certified Reference Materials (CRMs) and offer traceability to primary standards from pharmacopeias such as the USP and EP.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (±)-1-[2,4-Dichloro-β-[(p-chlorobenzyl)thio]phenethyl]imidazole mononitrate | [4][5] |
| Molecular Formula | C₁₈H₁₅Cl₃N₂S · HNO₃ | [3][6] |
| Molecular Weight | 460.76 g/mol | [3][6][7] |
| CAS Number | 61318-91-0 | [3][5][6] |
| Appearance | White to off-white crystalline powder | [2][8] |
| Solubility | Freely soluble in pyridine; slightly soluble in ethanol, acetone, and chloroform; very slightly soluble in water. Soluble in water (50 mg/ml) with heat and sonication. | [2][8][9] |
| Melting Point | Approximately 130°C | [2][8] |
Table 2: Specifications for this compound as a Reference Standard (based on USP)
| Parameter | Specification | Reference |
| Assay | 98.0% - 102.0% (on dried basis) | [4][10] |
| Loss on Drying | Not more than 1.0% | [4][10] |
| Residue on Ignition | Not more than 0.1% | [4][10] |
| Identification | Infrared Absorption, Test for Nitrate | [4][10] |
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
This compound exerts its antifungal effect by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[7] Specifically, it inhibits the fungal cytochrome P-450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol. The disruption of ergosterol synthesis leads to alterations in cell membrane permeability and the accumulation of toxic methylated sterols, ultimately resulting in the inhibition of fungal growth.
Caption: Mechanism of action of Sulconazole.
Experimental Protocols
Preparation of Standard and Sample Solutions for HPLC Analysis
This protocol is based on the USP monograph for this compound assay.[4][10]
Materials:
-
This compound Reference Standard (RS)
-
This compound sample
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Sodium 1-pentanesulfonate
-
Sulfuric acid, 2N
-
Volumetric flasks (100 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Standard Preparation (0.2 mg/mL):
-
Assay Preparation (0.2 mg/mL):
-
Accurately weigh about 20 mg of this compound sample.
-
Transfer to a 100-mL volumetric flask.
-
Dissolve in and dilute to volume with the Mobile Phase and mix.[4]
-
Caption: HPLC analysis workflow.
High-Performance Liquid Chromatography (HPLC) Method
This method is for the quantitative determination of this compound.
Table 3: HPLC Method Parameters
| Parameter | Specification | Reference |
| Mobile Phase | Dissolve 1.9 g of sodium 1-pentanesulfonate in 300 mL of water, add 700 mL of methanol, and mix. Adjust with 2N sulfuric acid to a pH of 3.8 ± 0.1, filter, and degas. | [4][10] |
| Column | 4.6-mm × 25-cm; packing L1 | [4][10] |
| Column Temperature | 40 ± 1.0 °C | [4][10] |
| Flow Rate | About 2 mL/min | [4][10] |
| Detector | UV at 230 nm | [4][10] |
| Injection Volume | About 10 µL | [4][10] |
System Suitability:
-
Column Efficiency: Not less than 1500 theoretical plates.[4][10]
-
Tailing Factor: Not more than 2.3 for the this compound peak.[4][10]
-
Relative Standard Deviation (RSD): Not more than 1.5% for replicate injections.[4][10]
Calculation:
Calculate the quantity, in mg, of C₁₈H₁₅Cl₃N₂S·HNO₃ in the portion of this compound taken by the formula:
100 * C * (rU / rS)
Where:
-
C is the concentration, in mg per mL, of USP this compound RS in the Standard preparation.
-
rU is the peak response from the Assay preparation.
-
rS is the peak response from the Standard preparation.[4][10]
Applications in Drug Development
The use of this compound as a reference standard is critical in various stages of drug development:
-
Formulation Development: To quantify the active pharmaceutical ingredient (API) in different formulations and assess content uniformity.
-
Stability Studies: To monitor the degradation of this compound in drug products under various stress conditions.
-
Quality Control: For routine testing of raw materials and finished products to ensure they meet release specifications.
-
Pharmacokinetic Studies: To determine the concentration of sulconazole in biological fluids, such as plasma.[11]
Storage and Handling
This compound reference standard should be preserved in well-closed containers and protected from light.[4] It is recommended to store it at 2-8°C.[3] For laboratory use only. Not for drug, household, or other uses.[9]
Safety Information
This compound is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the material. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 4. newdruginfo.com [newdruginfo.com]
- 5. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 6. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C18H16Cl3N3O3S | CID 65495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound cream 1.0% [dailymed.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pharmacopeia.cn [pharmacopeia.cn]
- 11. Reversed-phase high-pressure liquid chromatographic analysis of sulconazole in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transdermal Permeation Studies of Sulconazole Nitrate Nanoemulgel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of sulconazole (B1214277) nitrate (B79036) nanoemulgel for transdermal drug delivery. The protocols outlined below are compiled from various research studies to guide the development and assessment of similar topical antifungal formulations.
Introduction
Sulconazole nitrate is a broad-spectrum imidazole (B134444) antifungal agent effective against dermatophytes, yeasts, and molds.[1] Its therapeutic efficacy in topical formulations is often limited by its poor water solubility, which can hinder its penetration through the stratum corneum. Nanoemulgels are an advanced topical drug delivery system that combines the benefits of nanoemulsions and gels. The small droplet size of the nanoemulsion enhances the permeation of the drug through the skin, while the gel base provides a suitable viscosity for topical application and can control the drug's release. This document details the methodologies for preparing and evaluating this compound nanoemulgels to enhance its transdermal permeation.
Data Presentation: Formulation and Characterization
The following tables summarize quantitative data from various studies on this compound nanoemulsions and nanoemulgels, providing a comparative overview of different formulations and their physicochemical properties.
Table 1: Formulation Composition of this compound Nanoemulsions
| Formulation Code | Oil Phase (and concentration) | Surfactant (and concentration) | Co-surfactant (and concentration) | Drug Concentration |
| F1 | Olive Oil (2g) | Tween 20 (7.5g) | PEG 400 (3:1 with surfactant) | 50 mg |
| F3 | Olive Oil (2g) | Tween 20 (7.5g) | PEG 400 (3:1 with surfactant) | 50 mg |
| F4 | Olive Oil (2g) | Tween 20 (7.5g) | PEG 400 (3:1 with surfactant) | 50 mg |
Note: The primary difference in the formulations from the source was the water content, which is adjusted to 100%.
Table 2: Physicochemical Characterization of this compound Nanoemulsions
| Formulation Code | Globule Size (µm) | Zeta Potential (mV) | pH | Drug Content (%) |
| F1 | 243.8 ± 0.02 | -41.3 | 7.0 ± 0.01 | 95.88 ± 0.3 |
| F3 | Not specified | -41.2 ± 3.4 | 6.32 ± 0.03 | 91.42 ± 0.2 |
| F4 | Not specified | -38.3 ± 2.7 | 6.89 ± 0.02 | 93.05 ± 0.4 |
Table 3: In Vitro Drug Release of this compound Formulations
| Formulation Code | Cumulative Drug Release (%) after 8 hours |
| F1 | 88.75 |
| F3 | 83.32 |
| F4 | 85.67 |
Experimental Protocols
This section provides detailed step-by-step methodologies for the key experiments involved in the development and evaluation of this compound nanoemulgel.
Preparation of this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion containing this compound using the spontaneous emulsification method.
Materials:
-
This compound
-
Oil (e.g., Olive Oil)
-
Surfactant (e.g., Tween 20)
-
Co-surfactant (e.g., Polyethylene Glycol 400 - PEG 400)
-
Purified Water
-
Bath sonicator
-
Magnetic stirrer
Procedure:
-
Accurately weigh the required quantities of the oil phase, surfactant, and co-surfactant.
-
In a beaker, mix the surfactant and co-surfactant in the desired ratio.
-
Add the oil to the surfactant-cosurfactant mixture and mix thoroughly.
-
Dissolve the this compound in this mixture.
-
Sonicate the mixture in a bath sonicator for 5 minutes.
-
Gently heat the mixture if required to ensure complete dissolution.
-
Add the required quantity of purified water dropwise to the oil phase mixture with constant stirring on a magnetic stirrer until a clear and transparent nanoemulsion is formed.[2][3]
Preparation of this compound Nanoemulgel
This protocol details the incorporation of the prepared nanoemulsion into a gel base.
Materials:
-
This compound Nanoemulsion
-
Gelling agent (e.g., Carbopol 934)
-
Propylene (B89431) Glycol
-
Purified Water
-
Magnetic stirrer
Procedure:
-
Disperse the required amount of Carbopol 934 in purified water with constant stirring.
-
Add propylene glycol to the dispersion.
-
Allow the mixture to stand for complete swelling of the polymer.
-
Slowly add the this compound nanoemulsion to the gel base with continuous stirring to ensure uniform mixing.
-
Adjust the pH of the nanoemulgel to the desired range (typically 6.5-7.0 for skin application) by adding triethanolamine dropwise.[4]
Characterization of Nanoemulgel
Visually inspect the prepared nanoemulgel for its color, homogeneity, consistency, and any signs of phase separation.[4]
-
Disperse 1 g of the nanoemulgel in 100 mL of distilled water.
-
Allow it to stand for 2 hours.
-
Measure the pH of the dispersion using a calibrated digital pH meter.[4]
Determine the viscosity of the nanoemulgel using a Brookfield viscometer with an appropriate spindle at various rotational speeds to assess its rheological properties.[4]
-
Accurately weigh 1 g of the nanoemulgel and dissolve it in a suitable solvent mixture (e.g., ethanol:phosphate (B84403) buffer pH 7.4, 2:3).
-
Filter the solution to remove any undissolved excipients.
-
Dilute the filtrate to a suitable concentration with the same solvent.
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at the λmax of this compound.
-
Calculate the drug content using a standard calibration curve.
In Vitro Drug Release Study
This protocol describes the determination of the drug release profile from the nanoemulgel using a Franz diffusion cell.
Materials:
-
Franz diffusion cell apparatus
-
Semi-permeable membrane (e.g., cellophane)
-
Receptor medium (e.g., ethanol:phosphate buffer pH 7.4, 2:3)[2]
-
Magnetic stirrer
-
Water bath
-
Syringes and collection vials
Procedure:
-
Set up the Franz diffusion cell. The receptor compartment should be filled with the receptor medium and maintained at 37 ± 2°C with constant stirring.[2]
-
Securely clamp the semi-permeable membrane between the donor and receptor compartments.
-
Accurately weigh and apply a specified amount of the this compound nanoemulgel onto the membrane in the donor compartment.
-
At predetermined time intervals, withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analyze the withdrawn samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Ex Vivo Skin Permeation Study
This protocol details the assessment of drug permeation through excised animal skin.
Materials:
-
Franz diffusion cell apparatus
-
Excised animal skin (e.g., rat abdominal skin)
-
Receptor medium (e.g., phosphate buffer pH 7.4)
-
Magnetic stirrer
-
Water bath
-
Syringes and collection vials
Procedure:
-
Obtain fresh full-thickness abdominal skin from a suitable animal model (e.g., rat).
-
Carefully remove the subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Fill the receptor compartment with the receptor medium and maintain the temperature at 32 ± 0.5°C to mimic skin surface temperature.
-
Apply the this compound nanoemulgel to the skin surface in the donor compartment.
-
At regular intervals, collect samples from the receptor compartment and replace with fresh medium.
-
Analyze the drug concentration in the collected samples.
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. From this data, permeation parameters such as steady-state flux (Jss) and permeability coefficient (Kp) can be determined.
Visualizations
The following diagrams illustrate the key workflows and concepts in the study of this compound nanoemulgel.
Caption: Experimental workflow for this compound nanoemulgel.
Caption: Composition of a this compound nanoemulgel.
Caption: Transdermal permeation pathway of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Sulconazole Nitrate Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulconazole (B1214277) nitrate (B79036). The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for sulconazole nitrate?
A1: The primary degradation pathway for this compound is oxidation.[1] The sulfur atom in the thiophene (B33073) ring is susceptible to oxidation, which leads to the formation of sulconazole sulfoxide (B87167) as the main degradation product.[1][2][3] Forced degradation studies have demonstrated that this compound is most susceptible to oxidative stress, while it remains relatively stable under hydrolytic (acidic and basic), thermal, and photolytic conditions.[1][4]
Q2: What are the known degradation byproducts of this compound?
A2: The major and structurally confirmed degradation byproduct is sulconazole sulfoxide , formed through the oxidation of the sulfur atom.[2][3] Under prolonged or more intense oxidative stress, a trace amount of a secondary degradant may also be detected.[4] This minor byproduct is suggested to be either the sulfone (further oxidation of the sulfoxide) or an N-oxide derivative, although definitive structural confirmation is not widely reported.[2]
Q3: What common experimental factors can cause this compound degradation?
A3: Several factors can contribute to the degradation of this compound in an experimental setting:
-
Presence of Oxidizing Agents: This is the most significant factor. Exposure to oxidizing agents like hydrogen peroxide will readily degrade this compound to sulconazole sulfoxide.[1][4]
-
High Temperatures: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can accelerate oxidative degradation.[1]
-
Extreme pH Conditions: Although relatively stable under hydrolytic stress, extended exposure to strong acidic or basic conditions could potentially lead to minor degradation. However, oxidation remains the primary concern.[1]
-
Light Exposure: Photolytic degradation is not a primary pathway for this compound. However, prolonged exposure to UV light, especially in the presence of photosensitizers, could potentially contribute to degradation.[1]
-
Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions. It is recommended to use high-purity solvents and reagents to minimize this risk.
Q4: How can I minimize this compound degradation in my experimental solutions?
A4: To maintain the integrity of your this compound solutions, the following precautions are recommended:
-
Use Freshly Prepared Solutions: Prepare solutions fresh for each experiment to minimize the opportunity for degradation.
-
Protect from Light: Store stock solutions and experimental samples in amber-colored vials or wrap them in aluminum foil.
-
Control Temperature: Store stock solutions at recommended temperatures (typically refrigerated) and avoid unnecessary exposure to high temperatures.
-
Use High-Purity Solvents and Reagents: This will minimize the presence of potential catalysts for oxidation.
-
Inert Atmosphere: For long-term storage or sensitive experiments, purging solutions with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in my chromatogram. | Degradation of this compound. | Review your experimental procedure for potential exposure to oxidizing agents, high temperatures, or light. Prepare fresh solutions and re-analyze. Ensure the purity of your solvents and reagents. |
| Lower than expected concentration of this compound. | Degradation has occurred. | Implement the preventative measures outlined in the FAQs, such as using freshly prepared solutions, protecting them from light, and controlling the temperature. |
| Inconsistent results between experimental replicates. | Variable degradation between samples. | Ensure uniform handling and storage conditions for all samples. Minimize the time between sample preparation and analysis. |
Quantitative Data Summary
The following tables summarize the stability of this compound under various stress conditions based on forced degradation studies.
Table 1: Stability of this compound Under Oxidative Stress
| Condition | Time (hours) | Sulconazole Remaining (%) | Sulconazole Sulfoxide (%) |
| 3% H₂O₂ at 25°C | 6 | 85.2 | 14.1 |
| 3% H₂O₂ at 25°C | 24 | 65.7 | 33.5 |
| 6% H₂O₂ at 25°C | 6 | 72.1 | 27.3 |
| 6% H₂O₂ at 25°C | 24 | 40.5 | 58.2 |
Table 2: Stability of this compound Under Different pH and Temperature Conditions
| Condition | Time (hours) | Sulconazole Remaining (%) |
| 0.1 M HCl at 60°C | 24 | > 98 |
| 0.1 M NaOH at 60°C | 24 | > 97 |
| pH 7.4 Buffer at 40°C | 72 | > 99 |
| pH 7.4 Buffer at 60°C | 24 | > 98 |
| Photolytic Stress (UV light, 254 nm) | 24 | > 99 |
| Thermal Stress (60°C) | 24 | > 99 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for subjecting this compound to various stress conditions to identify potential degradation products.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a 50:50 mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Heat the mixture at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% or 6% hydrogen peroxide. Keep the mixture at room temperature (25°C) for up to 24 hours.[1]
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 60°C for 24 hours.[1]
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and kept under the same conditions.[1]
3. Sample Preparation for Analysis:
-
Before analysis, neutralize the acidic and basic samples with a suitable base or acid.
-
Dilute all stressed samples with the mobile phase to a concentration appropriate for HPLC analysis.
4. HPLC Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for the Analysis of Sulconazole and its Degradation Products
This protocol provides a general HPLC method for the separation and quantification of sulconazole and its primary degradation product, sulconazole sulfoxide.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 10 mM ammonium (B1175870) acetate, pH adjusted to 6.8) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 40:60 v/v). The exact ratio may need to be optimized for your specific system and column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for forced degradation studies of this compound.
References
Technical Support Center: Optimizing Sulconazole Nitrate Stability in Topical Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on topical formulations of sulconazole (B1214277) nitrate (B79036). Our goal is to help you anticipate and resolve stability challenges during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for sulconazole nitrate in topical formulations?
A1: The primary degradation pathway for this compound is oxidation.[1][2][3][4] Forced degradation studies have shown that this compound degrades mainly under oxidative stress, leading to the formation of sulconazole sulfoxide (B87167) through sulfur oxidation.[1][2][3] While minor secondary degradants may form under prolonged stress or with higher oxidant concentrations, oxidation is the main stability concern.[3][4]
Q2: How does pH affect the stability of this compound?
A2: While this compound is relatively stable under acidic and basic hydrolytic conditions, the pH of the formulation can influence the product distribution during oxidative degradation.[1][3][4] In the presence of an oxidizing agent, an alkaline pH environment tends to favor the formation of the sulfone derivative, whereas an acidic environment predominantly yields the sulfoxide.[1]
Q3: Is this compound sensitive to light or heat?
A3: Based on forced degradation studies, this compound is relatively stable under photolytic (light) and thermal (heat) stress conditions.[3][4] However, it is still good practice to protect formulations from excessive heat and light as recommended for the commercial products.[5]
Q4: What are some common excipients used in stable this compound topical formulations?
A4: Commercially available this compound creams and solutions contain a variety of excipients to ensure stability and proper physical properties. Common excipients include:
-
Emollients/Stiffening Agents: Stearyl alcohol, cetyl alcohol, isopropyl myristate[6][7]
-
Surfactants/Emulsifiers: Polysorbate 60, sorbitan (B8754009) monostearate, glyceryl stearate, PEG-100 stearate[6][7]
-
Antioxidants: Ascorbyl palmitate, butylated hydroxyanisole[6][8][9]
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical technique for stability testing of this compound.[1][3] A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of both.[10] Ultra-High-Performance Liquid Chromatography (UHPLC) with UV and Mass Spectrometry (MS) detection can also be used for more detailed analysis and structural elucidation of degradants.[1][3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency/Appearance of Unknown Peaks in HPLC | Oxidative Degradation: The formulation may be susceptible to oxidation from atmospheric oxygen, peroxides in excipients, or interaction with container components. | 1. Incorporate Antioxidants: Add antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), or ascorbyl palmitate to the formulation.[6][8][9] 2. Excipient Screening: Test excipients for peroxide content and ensure their compatibility with this compound.[11] 3. pH Optimization: Adjust the formulation pH to a slightly acidic range, which may favor the formation of the more stable sulfoxide over the sulfone in the event of oxidation.[1] 4. Packaging: Use airtight containers or packaging with an inert gas headspace (e.g., nitrogen) to minimize oxygen exposure. |
| Phase Separation or Change in Viscosity | Incompatible Excipients: The chosen surfactants, emulsifiers, or gelling agents may not be compatible, leading to physical instability. | 1. Review Excipient Compatibility: Systematically evaluate the compatibility of all excipients in the formulation. Consider using excipients found in marketed this compound products.[6][7] 2. Optimize Surfactant/Co-surfactant Ratio: For microemulsions or emulsions, carefully adjust the ratio of surfactant to co-surfactant to achieve a stable system.[12] 3. Evaluate Gelling Agents: If using a gel formulation, ensure the chosen gelling agent is compatible with the other components and provides the desired viscosity over the product's shelf life. |
| Color Change in the Formulation | Degradation or Excipient Interaction: The color change may be an indicator of chemical degradation or an interaction between formulation components. | 1. Forced Degradation Studies: Perform forced degradation studies (oxidative, thermal, photolytic) to identify the conditions causing the color change and to characterize any new degradants.[3] 2. Protect from Light: Although this compound is relatively photostable, some excipients may not be. Store the formulation in light-resistant containers.[5] |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagents and Duration | Observation |
| Oxidative | Hydrogen Peroxide | Significant degradation observed.[1][3] |
| Acidic Hydrolysis | 0.1 M Hydrochloric Acid | No significant degradation.[13][14] |
| Alkaline Hydrolysis | 0.1 M and 1 M Sodium Hydroxide | No significant degradation.[13][14] |
| Thermal | Elevated Temperature (e.g., 80°C) | No significant degradation.[3][10] |
| Photolytic | UV Chamber Exposure | No significant degradation.[3][13][14] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Oxidative Stress)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Condition: To an aliquot of the stock solution, add a solution of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature for a specified period (e.g., 24-72 hours), protected from light.
-
Sampling: At various time points, withdraw samples and quench the reaction if necessary (e.g., by dilution).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: A C18 column is commonly used for the separation of this compound and its degradation products.[1][10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol, acetonitrile) is often effective.[1]
-
Detection: UV detection at an appropriate wavelength (e.g., 222 nm or 235 nm) is typically used.[10][15]
-
Forced Degradation Samples: Analyze samples from forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure the method can separate the parent drug from all potential degradation products.
-
Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[10]
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for stability testing of topical formulations.
Caption: Logic diagram for troubleshooting formulation instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural confirmation of sulconazole sulfoxide as the primary degradation product of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural confirmation of sulconazole sulfoxide as the primary degradation product of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. SULCONAZOLE NITRATEtopical solution 1.0% [dailymed.nlm.nih.gov]
- 10. jmnc.samipubco.com [jmnc.samipubco.com]
- 11. scispace.com [scispace.com]
- 12. Microemulsion Based Gel of this compound for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Troubleshooting Poor Sulconazole Nitrate Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of sulconazole (B1214277) nitrate (B79036).
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of sulconazole nitrate?
This compound is a white to off-white crystalline powder.[1] Key properties influencing its solubility are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅Cl₃N₂S · HNO₃ | [2] |
| Molecular Weight | 460.8 g/mol | [3][4] |
| Melting Point | ~130°C | [1][5] |
| pKa | Weakly basic (imidazole moiety) | [6] |
| LogP | High (lipophilic molecule) | [7] |
Q2: What is the documented aqueous solubility of this compound?
This compound is described as "very slightly soluble in water"[1][5][8] and "sparingly soluble in aqueous buffers".[9] Quantitative data indicates its low solubility.
| Medium | Solubility | Source |
| Water (unspecified pH) | Very slightly soluble | [10] |
| Aqueous Buffer (pH 7.4) | 48.7 µg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | [9] |
Q3: Why is this compound poorly soluble in aqueous media?
The poor aqueous solubility of this compound, an imidazole (B134444) derivative, is attributed to several factors:
-
High Lipophilicity: The molecule possesses a high degree of lipophilicity (fat-solubility), which is inversely related to its hydrophilicity (water-solubility).[7]
-
Crystalline Structure: As a crystalline solid, energy is required to break the crystal lattice before the molecules can be solvated by water.
-
Weakly Basic Nature: Sulconazole is a weakly basic drug.[6] Its solubility is pH-dependent, exhibiting higher solubility in acidic conditions where the imidazole nitrogen can be protonated, but it is very low in neutral or alkaline aqueous solutions.
Q4: What are the common strategies to enhance the aqueous solubility of this compound?
Several formulation strategies can be employed to overcome the solubility challenges of this compound and other poorly soluble azole antifungals.[11] These include:
-
pH Adjustment: Lowering the pH of the aqueous medium can increase solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly enhance solubility.
-
Complexation: Encapsulating the drug molecule within a larger molecule, such as a cyclodextrin (B1172386), can improve its apparent solubility.[12][13]
-
Advanced Formulations: Techniques like creating nanoformulations or solid dispersions can also be effective.[11]
Troubleshooting Guide: Experimental Solutions
This section provides detailed protocols for common solubility issues encountered during experiments.
Problem: this compound powder is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).
This is the most common issue due to the drug's inherent low solubility. Below are three tiered solutions, from simplest to more complex.
Solution 1: Use of Co-solvents
The addition of a water-miscible organic solvent can disrupt the hydrophobic interactions that limit solubility. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial experiments.
Experimental Protocol: Co-solvent Solubility Determination
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).[9]
-
Serial Dilution: Create a series of working solutions by diluting the DMSO stock with your aqueous buffer (e.g., PBS pH 7.4) to achieve different final co-solvent percentages (e.g., 1:1, 1:2, 1:5 DMSO:buffer ratios).[9]
-
Equilibration: Gently mix the solutions and allow them to equilibrate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Observation: Visually inspect for any precipitation.
-
Quantification (Optional): If no precipitation is observed, the concentration can be confirmed using a suitable analytical method like HPLC-UV.
Data Presentation: Solubility in Common Solvents
| Solvent | Reported Solubility | Source |
| Water | Very slightly soluble / Insoluble | [1][14] |
| Ethanol | ~0.1 mg/mL / Slightly soluble | [5][9] |
| DMSO | ~25 mg/mL | [9] |
| Dimethylformamide (DMF) | ~25 mg/mL | [9] |
| Pyridine | Freely soluble | [1][5] |
Solution 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[13] They can encapsulate poorly soluble drugs, forming an "inclusion complex" that has significantly higher aqueous solubility.[15] Methyl-β-cyclodextrin (M-β-CD) is a common derivative used for this purpose.[16]
Experimental Protocol: Phase Solubility Study (Higuchi and Connors Method)
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of M-β-CD (e.g., 0 to 50 mM) in your desired buffer.
-
Add Excess Drug: Add an excess amount of this compound powder to each cyclodextrin solution in separate vials. Ensure undissolved solid remains at the bottom.
-
Equilibrate: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium.[17][18][19]
-
Phase Separation: After equilibration, allow the samples to stand, then centrifuge them at high speed (e.g., 14,000 rpm for 15 min) to pellet the excess solid.[20]
-
Sample and Dilute: Carefully withdraw an aliquot from the clear supernatant of each vial and dilute it with the appropriate mobile phase for analysis.
-
Quantify: Determine the concentration of dissolved this compound in each sample using a validated HPLC-UV method.
-
Plot and Analyze: Plot the total drug concentration (Y-axis) against the cyclodextrin concentration (X-axis). The resulting phase solubility diagram will indicate the type of complex formed and the stoichiometry. For many azoles, an Aₗ-type profile suggests a 1:1 complex.[16][21]
Solution 3: pH Adjustment
As a weak base, the solubility of this compound can be increased by lowering the pH of the medium. This protonates the imidazole ring, increasing its polarity.
Experimental Protocol: pH-Dependent Solubility Profile
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Add Excess Drug (Shake-Flask Method): Add an excess amount of this compound to each buffer solution in separate, sealed vials.[20]
-
Equilibrate: Place the vials in a shaking incubator at a constant temperature for 24-72 hours to ensure equilibrium is reached.[22]
-
Measure Final pH: After equilibration, measure and record the final pH of each suspension.
-
Separate and Quantify: Centrifuge the samples, collect the supernatant, and determine the drug concentration via HPLC, as described in the cyclodextrin protocol.
-
Plot Data: Plot the measured solubility (Y-axis) against the final measured pH (X-axis) to generate a pH-solubility profile.
Mandatory Visualizations
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting poor this compound solubility.
Mechanism of Cyclodextrin Complexation
Caption: Encapsulation of a lipophilic drug by a cyclodextrin to form a soluble complex.
References
- 1. This compound cream 1.0% [dailymed.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 4. This compound | C18H16Cl3N3O3S | CID 65495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS:61318-91-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. drugs.com [drugs.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. DailyMed - EXELDERM- this compound solution [dailymed.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleck.co.jp [selleck.co.jp]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing the Solubility of Isoconazole Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes | MDPI [mdpi.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. enamine.net [enamine.net]
- 20. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 21. Enhancing the Solubility of Isoconazole Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Minimizing oxidative degradation of sulconazole during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the oxidative degradation of sulconazole (B1214277) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for sulconazole?
A1: The primary degradation pathway for sulconazole is oxidation. The sulfur atom in the thioether linkage is susceptible to oxidation, which leads to the formation of sulconazole sulfoxide (B87167) as the main degradation product.[1][2] Further oxidation can lead to the formation of the corresponding sulfone as a minor secondary degradant.[1] Forced degradation studies have demonstrated that sulconazole is most susceptible to oxidative stress, while it remains relatively stable under hydrolytic (acidic and basic), thermal, and photolytic conditions.
Q2: What are the common factors that can cause sulconazole degradation during my experiments?
A2: Several factors can contribute to the oxidative degradation of sulconazole in an experimental setting:
-
Presence of Oxidizing Agents: Exposure to oxidizing agents, such as hydrogen peroxide, peroxyl radicals, or even atmospheric oxygen over extended periods, is a primary cause of degradation.[1][2]
-
High Temperatures: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can accelerate the rate of oxidative degradation.
-
Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions. It is advisable to use high-purity solvents and reagents to avoid metal contamination.
-
Inappropriate pH: While more stable to hydrolysis, extreme pH conditions can potentially influence the rate of oxidation.
-
Light Exposure: Although photolytic degradation is not the primary degradation pathway, prolonged exposure to UV light, especially in the presence of photosensitizers, could potentially contribute to degradation.
Q3: What are the visual or analytical signs of sulconazole degradation?
A3: Visually, degradation of a sulconazole solution may not always be apparent, especially at low levels. However, a slight yellowish discoloration may occur over time with significant degradation. Analytically, the most common sign of degradation is the appearance of a new peak in your chromatogram (e.g., HPLC, UPLC). The primary degradation product, sulconazole sulfoxide, will typically elute at a different retention time than the parent sulconazole molecule. In mass spectrometry analysis, you would observe a mass increase of 16 amu corresponding to the addition of an oxygen atom to form the sulfoxide.[1]
Q4: How can I minimize sulconazole degradation in my experimental solutions?
A4: To minimize degradation, the following precautions are recommended:
-
Use Freshly Prepared Solutions: It is best practice to prepare sulconazole solutions fresh for each experiment to minimize the opportunity for degradation.
-
Protect from Light: Store stock solutions and experimental samples in amber-colored vials or wrap them in aluminum foil to protect them from light.
-
Control Temperature: Stock solutions should be stored at recommended low temperatures (e.g., -20°C). During experiments, avoid unnecessarily exposing solutions to high temperatures.
-
Use High-Purity Solvents and Reagents: To avoid contaminants that can catalyze oxidation, use HPLC-grade or higher purity solvents and reagents.
-
Consider Using Antioxidants: For experiments requiring longer incubation times or harsher conditions, the addition of an antioxidant can help to prevent oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Appearance of a new, unexpected peak in the chromatogram | Oxidative degradation of sulconazole. | 1. Confirm the identity of the new peak using mass spectrometry (look for a +16 amu shift). 2. Prepare a fresh solution of sulconazole and re-analyze to see if the peak is still present. 3. Review your experimental procedure for potential sources of oxidation (e.g., prolonged storage, exposure to heat or light). |
| Inconsistent or non-reproducible experimental results | Degradation of sulconazole stock or working solutions. | 1. Prepare fresh solutions for each experiment from solid sulconazole nitrate (B79036). 2. If using a stock solution, verify its purity by HPLC before use. 3. Ensure proper storage of all solutions (protected from light, at the appropriate temperature). |
| Sulconazole solution appears discolored (e.g., slightly yellow) | Significant degradation of sulconazole may have occurred. | 1. Discard the solution. 2. Prepare a fresh solution, ensuring that all preventative measures (e.g., use of high-purity solvents, protection from light) are followed. |
| Loss of biological activity of sulconazole in cell-based assays | Degradation of sulconazole in the culture medium. | 1. Prepare fresh dilutions of sulconazole in pre-warmed, deoxygenated culture medium immediately before adding to cells. 2. Minimize the exposure of the compound to light and air during the experiment. 3. Consider the use of a stabilizing antioxidant in the culture medium if compatible with the experimental goals. |
Data Presentation
The following table summarizes the oxidative degradation of sulconazole over time when exposed to an oxidizing agent. The data is representative of typical results observed in forced degradation studies.
| Time (Days) | Oxidizing Agent | Sulconazole (% Remaining) | Sulconazole Sulfoxide (% Area) | Other Degradants (% Area) |
| 0 | N/A | 100 | 0 | 0 |
| 3 | 3% Hydrogen Peroxide | ~85 | ~14 | ~1 |
| 12 | 3% Hydrogen Peroxide | ~60 | ~38 | ~2 |
Data is estimated based on chromatographic evidence from forced degradation studies.[3]
Experimental Protocols
Protocol 1: Forced Oxidative Degradation of Sulconazole Nitrate
This protocol is designed to intentionally degrade sulconazole to produce its primary oxidative degradation product for analytical standard generation or method validation.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with UV and/or MS detector
Procedure:
-
Prepare Sulconazole Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to a final concentration of 1 mg/mL.
-
Initiate Degradation: To 1 mL of the sulconazole stock solution, add 1 mL of 3% hydrogen peroxide (prepared by diluting 30% H₂O₂ with water).
-
Incubation: Store the mixture at room temperature, protected from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture, dilute it with the mobile phase to an appropriate concentration, and analyze by HPLC/UPLC to monitor the disappearance of the sulconazole peak and the appearance of the sulconazole sulfoxide peak.
Protocol 2: Preparation and Handling of Sulconazole Solutions to Minimize Oxidation
This protocol outlines best practices for preparing and handling sulconazole solutions for routine experiments to ensure stability.
Materials:
-
This compound
-
High-purity, deoxygenated solvent (e.g., DMSO, ethanol)
-
Inert gas (e.g., argon or nitrogen)
-
Amber-colored glass vials
Procedure:
-
Solvent Preparation: Before use, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Solution Preparation: Prepare a stock solution of sulconazole by dissolving the solid in the deoxygenated solvent in an amber-colored vial.
-
Inert Atmosphere: After dissolution, flush the headspace of the vial with the inert gas before sealing to create an inert atmosphere.
-
Storage: Store the stock solution at -20°C. For aqueous working solutions, it is recommended to prepare them fresh daily.
-
Handling: During use, minimize the time the solution is exposed to air and light. Keep the vial sealed and on ice when not in immediate use.
Visualizations
Caption: Oxidative degradation pathway of sulconazole.
Caption: Workflow for assessing sulconazole oxidative stability.
Caption: Troubleshooting decision tree for sulconazole degradation.
References
Technical Support Center: Overcoming Sulconazole Nitrate Resistance in Fungal Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering sulconazole (B1214277) nitrate (B79036) resistance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sulconazole nitrate?
A1: this compound is an imidazole (B134444) antifungal agent that primarily works by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[1][2][3][4] This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway.[1][3][5] Ergosterol is the main sterol in the fungal cell membrane, and its disruption leads to increased membrane permeability, instability, and ultimately, fungal cell death.[1][2]
Q2: We are observing high Minimum Inhibitory Concentrations (MICs) for this compound against our fungal isolates. What are the common resistance mechanisms?
A2: High MICs for sulconazole and other azoles are typically attributed to one or a combination of the following mechanisms:
-
Target Site Alterations: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of sulconazole.[1][6][7][8][9][10]
-
Overexpression of ERG11: An increased production of the target enzyme can overcome the inhibitory effect of the drug.[6][9][11][12] This is often caused by gain-of-function mutations in the transcription factor Upc2.[6][9][11][12]
-
Efflux Pump Overexpression: Upregulation of drug efflux pumps, such as ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1), actively removes sulconazole from the cell, reducing its intracellular concentration.[3][12][13]
-
Aneuploidy: The formation of isochromosomes, particularly involving the left arm of chromosome 5 (which carries ERG11 and the transcription factor TAC1), can lead to increased gene copy numbers and subsequent overexpression of the target enzyme and efflux pumps.[11]
Q3: How can we experimentally confirm the mechanism of resistance in our fungal strains?
A3: To elucidate the resistance mechanism, a combination of phenotypic and genotypic assays is recommended:
-
Gene Sequencing: Sequence the ERG11 gene to identify point mutations that may alter drug binding.[1][8][9][10]
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of ERG11, CDR1, CDR2, and MDR1 to check for overexpression.
-
Efflux Pump Activity Assay: Perform a fluorescent dye accumulation assay using substrates like rhodamine 123 or Nile red.[14][15] Reduced accumulation in resistant strains compared to susceptible controls indicates increased efflux pump activity.[14][15]
Q4: Are there strategies to overcome or circumvent this compound resistance in our experiments?
A4: Yes, several strategies can be explored:
-
Combination Therapy: Combining sulconazole with other agents can restore its efficacy.
-
Efflux Pump Inhibitors (EPIs): Compounds that block efflux pumps can increase intracellular sulconazole concentration. Some FDA-approved drugs like oxiconazole (B1677861) and sertaconazole (B158924) have shown potential as EPIs.[16][17] Natural compounds like curcumin (B1669340) have also been investigated.[14][15]
-
Calcineurin Inhibitors: Agents like tacrolimus (B1663567) can render fungi more susceptible to azoles.[11] The combination of calcineurin inhibitors and azoles can be effective against azole-resistant isolates.[11]
-
Other Antifungals: Combining sulconazole with drugs from other classes, such as echinocandins or polyenes, may have synergistic effects.[18][19]
-
-
Alternative Antifungals: If resistance is profound, consider testing alternative antifungal agents with different mechanisms of action, such as amphotericin B or caspofungin.[20][21][22]
Troubleshooting Guides
Problem 1: Inconsistent MIC results in antifungal susceptibility testing.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Standardize the inoculum preparation using a spectrophotometer to ensure a consistent cell density. |
| Media composition | Ensure the use of standardized media such as RPMI 1640 as recommended by CLSI or EUCAST guidelines.[23] |
| Incubation time and temperature | Strictly adhere to the recommended incubation time (e.g., 24 or 48 hours) and temperature (e.g., 35°C). |
| Drug degradation | Prepare fresh drug stock solutions and store them appropriately. Avoid repeated freeze-thaw cycles. |
Problem 2: qRT-PCR results show no overexpression of ERG11 or efflux pump genes, but the strain is highly resistant.
| Possible Cause | Troubleshooting Step |
| Point mutations in ERG11 | Sequence the ERG11 gene to check for mutations, particularly in the hot-spot regions known to confer resistance.[5] |
| Post-transcriptional modifications | Investigate potential post-transcriptional or post-translational modifications affecting protein function. |
| Alterations in other ergosterol biosynthesis genes | Analyze the expression of other genes in the ergosterol pathway, as mutations in genes like ERG3 can also contribute to resistance.[24] |
Data Presentation
Table 1: Example MICs for Sulconazole-Susceptible and -Resistant Candida albicans Strains
| Strain ID | Phenotype | Sulconazole MIC (µg/mL) | Fluconazole MIC (µg/mL) | Reference |
| SC5314 | Susceptible | 0.25 - 1.0 | 0.25 - 0.5 | [1] |
| DSY294 | Susceptible | - | 0.25 | [7] |
| DSY296 | Resistant | - | 128 | [7] |
| Clinical Isolate 1 | Resistant | >64 | >256 | [25] |
| Clinical Isolate 2 | Resistant | 32 | 128 | [26] |
Table 2: Effect of an Efflux Pump Inhibitor (EPI) on Sulconazole MIC
| Fungal Strain | Sulconazole MIC (µg/mL) | Sulconazole + EPI (X µM) MIC (µg/mL) | Fold Reduction in MIC |
| Resistant Strain A | 64 | 4 | 16 |
| Resistant Strain B | 128 | 8 | 16 |
| Susceptible Strain C | 1 | 0.5 | 2 |
Experimental Protocols
1. Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.
-
Materials: 96-well microtiter plates, RPMI 1640 medium, this compound, fungal isolates, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of sulconazole in RPMI 1640 medium in the wells of a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust its concentration to 0.5-2.5 x 10³ cells/mL in RPMI 1640.
-
Add the fungal inoculum to each well containing the drug dilutions. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of sulconazole that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
2. Rhodamine 123 Efflux Assay
This protocol assesses the activity of ABC transporters.
-
Materials: Fungal cells (resistant and susceptible strains), phosphate-buffered saline (PBS), glucose, rhodamine 123, 96-well black microtiter plates, fluorescence plate reader.
-
Procedure:
-
Grow fungal cells to the mid-log phase and wash them with PBS.
-
Resuspend the cells in PBS without glucose and incubate for 1 hour to de-energize them.
-
Add rhodamine 123 to a final concentration of 10 µM and incubate for 30 minutes to load the cells with the dye.
-
Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
-
Resuspend the cells in PBS with and without glucose. If testing an EPI, add it to the appropriate wells.
-
Transfer the cell suspensions to a 96-well black plate.
-
Measure the fluorescence (excitation ~485 nm, emission ~530 nm) over time. A faster decrease in fluorescence in the presence of glucose indicates active efflux. Inhibition of this decrease by an EPI suggests its efficacy.
-
Visualizations
Caption: Key mechanisms of sulconazole resistance in fungal cells.
Caption: Workflow for investigating sulconazole resistance.
Caption: Logic of combination therapy to overcome resistance.
References
- 1. The Role of ERG11 Point Mutations in the Resistance of Candida albicans to Fluconazole in the Presence of Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Molecular and genetic basis of azole antifungal resistance in the opportunistic pathogenic fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. brieflands.com [brieflands.com]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Genetic Basis of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Overcoming Drug Resistance in a Clinical C. albicans Strain Using Photoactivated Curcumin as an Adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overcoming Drug Resistance in a Clinical C. albicans Strain Using Photoactivated Curcumin as an Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of efflux pumps by FDA-approved drugs oxiconazole and sertaconazole restores antibiotic susceptibility in multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. mdpi.com [mdpi.com]
- 19. Combination Antifungal Therapy: A Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Treatment alternatives for multidrug-resistant fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Alternative approaches to antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Detection of antifungal resistance - Life Worldwide [en.fungaleducation.org]
- 24. academic.oup.com [academic.oup.com]
- 25. Resistance Mechanisms and Clinical Features of Fluconazole-Nonsusceptible Candida tropicalis Isolates Compared with Fluconazole-Less-Susceptible Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Addressing batch-to-batch variability in sulconazole nitrate synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of sulconazole (B1214277) nitrate (B79036). Our aim is to help you address and control batch-to-batch variability to ensure consistent quality and yield of your active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during the synthesis of sulconazole nitrate.
I. Issues Related to Reaction Yield and Purity
Question 1: My overall yield of this compound is consistently low. What are the potential causes and how can I troubleshoot this?
Answer: Low overall yield can stem from inefficiencies at multiple stages of the synthesis. A systematic approach to identify the root cause is crucial.
Troubleshooting Steps:
-
Starting Material Quality:
-
Verify Purity: Ensure the purity of your starting materials, particularly 2',4'-dichloro-2-(1H-imidazol-1-yl)acetophenone and 4-chlorobenzyl mercaptan, meets the required specifications. Impurities in starting materials can lead to side reactions, consuming reactants and reducing the yield of the desired product.[1][2]
-
Moisture Content: Check for excessive moisture in reactants and solvents, as water can interfere with several steps, particularly those involving reactive intermediates.
-
-
Reaction Conditions:
-
Temperature Control: Verify that the temperature for each reaction step is strictly controlled within the optimal range. Deviations can lead to incomplete reactions or the formation of byproducts.
-
Reaction Time: Ensure each reaction step is allowed to proceed to completion. Monitor the reaction progress using in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
pH Control: In steps involving acid or base, such as the final salt formation with nitric acid, precise pH control is critical to ensure complete precipitation of the desired salt without degradation.[3]
-
-
Purification and Isolation:
-
Extraction Efficiency: During workup, ensure efficient extraction of the product into the organic phase. Multiple extractions may be necessary.
-
Crystallization/Precipitation: Optimize the crystallization/precipitation conditions (solvent system, temperature, cooling rate) to maximize the recovery of pure this compound.
-
Question 2: I am observing a significant amount of the sulconazole sulfoxide (B87167) impurity in my final product. What causes its formation and how can I minimize it?
Answer: The presence of sulconazole sulfoxide, the primary oxidative degradation product, is a common purity issue. Its formation is primarily due to oxidation of the sulfide (B99878) group in the sulconazole molecule.
Troubleshooting Steps:
-
Control of Oxidizing Agents:
-
Peroxide-Free Solvents: Ensure that solvents used in the synthesis and purification, especially ethers and other susceptible solvents, are free from peroxides.
-
Inert Atmosphere: Conduct the reaction, particularly the thioether formation and subsequent steps, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
-
Reaction and Storage Conditions:
-
Temperature: Avoid excessive temperatures during the reaction and storage, as heat can accelerate oxidation.
-
Light Exposure: Protect the reaction mixture and the isolated product from light, as photo-oxidation can contribute to sulfoxide formation.[4] Store the final product in well-closed, light-resistant containers.[4]
-
-
Purification:
-
Recrystallization: If sulfoxide levels are high, an additional recrystallization step may be necessary to purge this impurity. Select a solvent system where the solubility of this compound is significantly different from that of the sulfoxide.
-
Question 3: My final product shows multiple unidentified impurities in the HPLC analysis. How can I identify and control them?
Answer: The presence of multiple impurities suggests issues with reaction specificity, starting material quality, or degradation.
Troubleshooting Steps:
-
Starting Material and Reagent Purity: Re-evaluate the purity of all starting materials, reagents, and solvents. Impurities in these can be carried through the synthesis or participate in side reactions.[1][2]
-
Side Reactions:
-
Reaction Conditions: Review and optimize reaction conditions (temperature, stoichiometry of reactants, reaction time) to minimize the formation of byproducts.
-
Impurity Profiling: If possible, isolate and characterize the major unknown impurities using techniques like LC-MS/MS and NMR to understand their structure and potential formation pathways.[5] This will provide insights into the specific side reactions occurring.
-
-
In-Process Monitoring: Implement stringent in-process controls at each step of the synthesis to monitor the formation of impurities and ensure the reaction is proceeding as expected.
II. Issues Related to Physical Properties
Question 4: I am observing significant batch-to-batch variability in the particle size distribution (PSD) of my this compound. Why is this happening and how can I achieve a consistent PSD?
Answer: Inconsistent particle size distribution is often a result of poorly controlled crystallization conditions. PSD is a critical quality attribute as it can affect dissolution rate, bioavailability, and formulation properties.[6][7]
Troubleshooting Steps:
-
Crystallization Process Control:
-
Cooling Rate: Control the cooling rate during crystallization. Rapid cooling often leads to the formation of smaller, less uniform crystals, while slow, controlled cooling promotes the growth of larger, more uniform crystals.
-
Agitation: The stirring rate and impeller design can significantly impact crystal size and agglomeration. Ensure consistent and appropriate agitation throughout the crystallization process.
-
Supersaturation: Control the level of supersaturation. This can be achieved by carefully controlling the addition rate of the anti-solvent or the cooling profile.
-
-
Seeding:
-
Consistent Seeding: If using seed crystals, ensure the amount and size of the seed crystals are consistent between batches. Seeding can help control nucleation and promote uniform crystal growth.
-
-
Post-Crystallization Processing:
-
Drying: The drying process (temperature and time) should be carefully controlled to avoid changes in crystal form or agglomeration.
-
Milling: If a milling step is used to achieve the desired particle size, ensure the milling parameters are consistent.
-
Question 5: I suspect I may have different polymorphic forms of this compound between batches. How can I confirm this and how do I control polymorphism?
Answer: Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact the physical and chemical properties of an API, including its solubility and stability.[2][8]
Troubleshooting Steps:
-
Polymorph Characterization:
-
Analytical Techniques: Use analytical techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to characterize the crystal form of your this compound.[9][10] Comparing the results between batches will confirm if different polymorphs are present.
-
-
Control of Crystallization:
-
Solvent System: The choice of solvent for crystallization is a critical factor in determining the resulting polymorphic form.[11]
-
Temperature and Cooling Rate: The temperature at which crystallization occurs and the rate of cooling can influence which polymorph is preferentially formed.
-
Consistent Process: Once a process that produces the desired polymorph is established, it is crucial to maintain strict control over all crystallization parameters to ensure batch-to-batch consistency.
-
Data Presentation
Table 1: Key Process Parameters and In-Process Controls for this compound Synthesis
| Stage | Key Process Parameter | In-Process Control | Acceptance Criteria |
| Thioether Formation | Reaction Temperature | TLC/HPLC | Starting material spot/peak should be minimal. |
| Reaction Time | TLC/HPLC | Consistent reaction time based on validation. | |
| Reduction | Temperature | TLC/HPLC | Complete conversion of the ketone. |
| Stoichiometry of Reducing Agent | Controlled addition to avoid side reactions. | ||
| N-Alkylation | Temperature | TLC/HPLC | Formation of the sulconazole base. |
| pH | pH meter | Maintain optimal pH for the reaction. | |
| Salt Formation | Temperature | Visual/Filtration | Complete precipitation of the nitrate salt. |
| pH | pH meter | Ensure correct pH for salt formation. | |
| Crystallization | Cooling Rate | Temperature probe | Controlled and consistent cooling profile. |
| Agitation Speed | Tachometer | Consistent stirring rate. |
Table 2: this compound Final Product Specifications (Based on USP Monograph)
| Test | Acceptance Criteria |
| Assay | 98.0% - 102.0% (on dried basis)[4] |
| Loss on Drying | Not more than 1.0%[4] |
| Residue on Ignition | Not more than 0.1%[4] |
| Ordinary Impurities | To be determined based on specific impurity profile and qualification. |
| Identification | IR spectrum corresponds to USP this compound RS[4] |
| Responds to tests for Nitrate[4] |
Experimental Protocols
Protocol 1: HPLC Method for Assay of this compound (as per USP)
-
Mobile Phase: Dissolve 1.9 g of sodium 1-pentanesulfonate in 300 mL of water, add 700 mL of methanol, and mix. Adjust with 2 N sulfuric acid to a pH of 3.8 ± 0.1. Filter and degas the mobile phase.[12]
-
Standard Preparation: Prepare a solution of USP this compound Reference Standard (RS) in the Mobile Phase to a known concentration of about 0.2 mg/mL.[12]
-
Assay Preparation: Accurately weigh about 20 mg of this compound, transfer to a 100-mL volumetric flask, dissolve in and dilute to volume with the Mobile Phase, and mix.[12]
-
Chromatographic System:
-
System Suitability:
-
Procedure: Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph. Record the chromatograms and measure the responses for the major peaks. Calculate the quantity of this compound.[12]
Protocol 2: Characterization of Polymorphic Forms
-
Powder X-Ray Diffraction (PXRD):
-
Acquire the PXRD pattern of the this compound sample over a suitable 2θ range (e.g., 2° to 40°).
-
Compare the resulting diffractogram with those of known polymorphs or reference standards. Distinct peak positions and relative intensities will indicate different crystal forms.
-
-
Differential Scanning Calorimetry (DSC):
-
Heat a small, accurately weighed sample of this compound in a sealed aluminum pan at a constant heating rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature. The melting point and the presence of any endothermic or exothermic events prior to melting can indicate the presence of a specific polymorph or a mixture of polymorphs.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the FTIR spectrum of the sample (e.g., using a KBr pellet).
-
Differences in the vibrational frequencies, particularly in the fingerprint region, can be used to differentiate between polymorphs.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound, highlighting key stages and control points.
Caption: A logical troubleshooting workflow for addressing common batch-to-batch variability issues in this compound synthesis.
Caption: A diagram illustrating the formation pathways of key impurities in this compound synthesis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. CN106632058A - New crystal form of this compound and preparation method - Google Patents [patents.google.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. researchgate.net [researchgate.net]
- 6. inhalationmag.com [inhalationmag.com]
- 7. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Particle Size Distribution - GBMSA [gbmsa.org.za]
- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 9. Solid-State Characterization of Fluconazole Polymorphs: Temperature and Time-Triggered Analysis - Journal of Young Pharmacists [jyoungpharm.org]
- 10. researchgate.net [researchgate.net]
- 11. GB2615289A - Preparation method for sertaconazole nitrate crystal form - Google Patents [patents.google.com]
- 12. This compound [drugfuture.com]
Technical Support Center: Enhancing the Long-Term Storage Stability of Sulconazole Nitrate
Welcome to the Technical Support Center for sulconazole (B1214277) nitrate (B79036) stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of sulconazole nitrate during long-term storage and throughout experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the handling and storage of this compound.
Q1: My stored this compound solution is showing a new peak in the HPLC chromatogram. What is the likely cause?
A1: The most probable cause is the oxidative degradation of this compound.[1][2] The primary degradation product of this compound is sulconazole sulfoxide (B87167), formed through the oxidation of the sulfur atom in the thiophene (B33073) ring.[1][2] Forced degradation studies have demonstrated that this compound is most susceptible to oxidative stress, while it remains relatively stable under hydrolytic (acidic and basic), thermal, and photolytic conditions.[1]
Troubleshooting Steps:
-
Confirm the Degradant: The primary degradation product is sulconazole sulfoxide.[2][3] If possible, use a reference standard of sulconazole sulfoxide to confirm the identity of the new peak.
-
Review Storage Conditions: Assess if the solution was exposed to oxidizing agents, excessive light, or high temperatures.
-
Implement Preventative Measures: For future storage, use amber vials to protect from light, purge containers with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen, and store at recommended low temperatures.
Q2: What are the optimal storage conditions for a this compound stock solution?
A2: To ensure long-term stability, stock solutions of this compound should be stored with the following precautions:
-
Solvent Selection: While this compound is soluble in water with heat and sonication, for long-term storage, organic solvents like methanol (B129727) or a mixture of water and methanol are often used to prepare stock solutions.[1]
-
Temperature: Store stock solutions at low temperatures, such as 2-8°C, to minimize the rate of any potential degradation reactions.
-
Light Protection: Always store solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil.
-
Inert Atmosphere: For maximum stability, especially for long-term reference standards, consider purging the vial headspace with an inert gas to displace oxygen.
Q3: I am observing significant degradation of this compound in my topical formulation. What could be the issue?
A3: Degradation in a formulation can be complex and may involve interactions with excipients.
-
Oxidative Degradation: As with solutions, oxidation is a primary concern. Certain excipients can generate peroxides or other reactive oxygen species over time, which can accelerate the degradation of this compound.
-
Excipient Incompatibility: Although less common for this compound, interactions with certain excipients can occur. It is crucial to conduct compatibility studies with all formulation components.
-
pH of the Formulation: While this compound is relatively stable across a range of pH values, extremes in pH could potentially lead to hydrolysis, though oxidation remains the more significant concern.
Troubleshooting Workflow for Formulation Issues
Caption: A logical workflow for troubleshooting this compound degradation in topical formulations.
Quantitative Stability Data
While specific quantitative data for this compound degradation under all conditions is limited in publicly available literature, the following table summarizes the expected stability profile based on forced degradation studies and data from structurally similar imidazole (B134444) antifungals. The primary degradation pathway is consistently reported as oxidation.[1][2]
| Stress Condition | Reagent/Parameters | Expected Degradation | Primary Degradant | Reference |
| Acidic Hydrolysis | 0.1 M HCl, reflux for 8 hours | Minimal to no degradation | Not significant | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH, reflux for 8 hours | Minimal to no degradation | Not significant | [1] |
| Oxidative | 3% H₂O₂, room temp., 24 hours | Significant Degradation | Sulconazole Sulfoxide | [2][3] |
| Thermal | 70°C, 48 hours | Minimal degradation | Not significant | |
| Photolytic | UV light (254 nm), 24 hours | Minimal to no degradation | Not significant | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical procedure for conducting a forced degradation study on a this compound drug substance or product, in accordance with ICH guidelines.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Calibrated pH meter, heating block/water bath, UV chamber.
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Heat at 80°C for 8 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Heat at 80°C for 8 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.
-
Thermal Degradation: Store the solid drug substance at 70°C for 48 hours. Also, heat 10 mL of the stock solution at 70°C for 48 hours. After the specified time, cool and dilute the solution to a final concentration of 100 µg/mL. Dissolve the solid sample in the mobile phase to the same concentration.
-
Photolytic Degradation: Expose the solid drug substance and 10 mL of the stock solution to UV light (254 nm) for 24 hours. Prepare a 100 µg/mL solution of the solid sample and dilute the stock solution to the same concentration with the mobile phase.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Workflow for Forced Degradation Study
Caption: An overview of the experimental workflow for a forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general stability-indicating HPLC method that can be adapted and validated for the analysis of this compound and its degradation products.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 30 mM potassium phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., a mixture of acetonitrile (B52724) and methanol). A potential starting point is a 60:20:20 (v/v/v) ratio of acetonitrile:methanol:buffer.[4]
-
Flow Rate: 1.0 - 1.2 mL/min.[4]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40°C.
Method Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products, and placebo components.
-
Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Degradation Pathway of this compound
Caption: The primary degradation pathway of this compound under oxidative stress.
By understanding the inherent stability of this compound and implementing the appropriate analytical and storage strategies, researchers can ensure the quality and reliability of their experimental results. For further assistance, please consult the relevant pharmacopeial monographs and ICH guidelines.
References
Technical Support Center: Method Validation for Sulconazole Nitrate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of sulconazole (B1214277) nitrate (B79036) in complex matrices. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for sulconazole nitrate?
A1: A common starting point for reversed-phase HPLC (RP-HPLC) analysis of this compound is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and a phosphate (B84403) buffer to control pH. Detection is typically carried out using a UV detector at a wavelength of approximately 220-230 nm, where this compound exhibits strong absorbance.
Q2: How can I extract this compound from a cream or ointment formulation for analysis?
A2: A general procedure involves accurately weighing a portion of the cream/ointment, followed by dissolution in a suitable organic solvent in which this compound is soluble, such as methanol or a mixture of tetrahydrofuran (B95107) and isopropanol. Sonication can aid in dissolving the analyte and dispersing the matrix. Centrifugation is then used to separate insoluble excipients. The resulting supernatant, containing the this compound, can be further diluted with the mobile phase before injection into the HPLC system.
Q3: What are the key parameters to evaluate during method validation for this compound analysis?
A3: According to ICH guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: How do I perform a forced degradation study for this compound?
A4: Forced degradation studies are essential for developing a stability-indicating method. This compound, in both its pure form and in the final product, should be subjected to stress conditions such as:
-
Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: e.g., 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid drug at a high temperature (e.g., 60-80°C).
-
Photodegradation: Exposing the drug to UV and/or fluorescent light.[1]
The degradation should be sufficient to produce detectable degradation products, typically in the range of 5-20%. The analytical method must be able to separate the intact this compound from all formed degradation products.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Chromatographic Peak Problems
Problem: Peak Tailing
-
Possible Causes:
-
Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica-based column packing can interact with the basic imidazole (B134444) group of sulconazole, causing tailing.
-
Column Overload: Injecting too high a concentration of the analyte.
-
Column Contamination or Void: Buildup of matrix components on the column frit or a void at the column inlet.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is too close to the pKa of sulconazole.
-
-
Solutions:
-
Modify Mobile Phase: Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.1%) to mask the active silanol sites. Lowering the mobile phase pH can also help by keeping the silanol groups protonated.
-
Reduce Injection Concentration: Dilute the sample and re-inject.
-
Clean or Replace Column: Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
Adjust Mobile Phase pH: Adjust the pH of the mobile phase to be at least 2 pH units away from the analyte's pKa.
-
Problem: Peak Splitting or Shoulder Peaks
-
Possible Causes:
-
Column Void or Clogged Frit: A disruption in the column packing at the inlet.
-
Sample Solvent Incompatibility: The solvent in which the sample is dissolved is much stronger than the mobile phase, causing the analyte to spread before reaching the column.
-
Co-eluting Impurity or Degradant: Another compound is eluting very close to the sulconazole peak.
-
-
Solutions:
-
Column Maintenance: Reverse-flush the column (if permitted by the manufacturer). If this does not resolve the issue, the column may need to be replaced.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
-
Optimize Separation: Adjust the mobile phase composition, gradient slope, or temperature to improve the resolution between the sulconazole peak and the interfering peak.
-
System and Baseline Issues
Problem: Baseline Noise or Drift
-
Possible Causes:
-
Air Bubbles in the System: Air trapped in the pump, detector, or lines.
-
Contaminated Mobile Phase: Impurities in the solvents or buffer components.
-
Detector Lamp Failing: The UV lamp in the detector is nearing the end of its life.
-
Leaking Pump Seals: Worn pump seals can cause pressure fluctuations and baseline noise.
-
-
Solutions:
-
Degas Mobile Phase: Ensure the mobile phase is properly degassed by sonication, helium sparging, or using an in-line degasser.
-
Use High-Purity Solvents: Prepare fresh mobile phase using HPLC-grade solvents and high-purity water.
-
Replace Detector Lamp: Check the lamp's operating hours and replace it if necessary.
-
Pump Maintenance: Perform routine maintenance on the pump, including replacing the seals.
-
Data Presentation
The following tables summarize typical validation parameters for the analysis of azole antifungals in pharmaceutical formulations, which can be used as a reference for this compound method validation.
Table 1: Linearity and Range
| Analyte | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Sertaconazole Nitrate | Tablets | 100 - 600 | 0.997[2] |
| Sertaconazole Nitrate | Synthetic Mixture | 2 - 120 | 0.999[1] |
| Fenticonazole Nitrate | Pharmaceutical Formulation | 5 - 150 | 0.9985[3] |
| Miconazole Nitrate | Cream | 150 - 1500 | > 0.995[4] |
Table 2: Precision and Accuracy
| Analyte | Matrix | Precision (%RSD) | Accuracy (% Recovery) |
| Sertaconazole Nitrate | Tablets | Intra-day: 0.018, Inter-day: 0.143 | 99 - 100[2] |
| Sertaconazole Nitrate | Synthetic Mixture | < 2 | 98.07 - 99.93[1] |
| Fenticonazole Nitrate | Pharmaceutical Formulation | < 2 | 99.12 - 100.47[3] |
| Isoconazole Nitrate | Cream | Intra-day & Inter-day: < 2 | 80% level: 99.2, 100% level: 99.5, 120% level: 100.2 |
Table 3: Limits of Detection (LOD) and Quantitation (LOQ)
| Analyte | Matrix | LOD (µg/mL) | LOQ (µg/mL) |
| Sertaconazole Nitrate | Tablets | 0.0019 | 0.0021[2] |
| Sertaconazole Nitrate | Synthetic Mixture | 0.59 | 1.79[1] |
| Fenticonazole Nitrate | Pharmaceutical Formulation | 0.008 | 0.024 |
| Isoconazole Nitrate | Cream | 0.25 | 0.82 |
Experimental Protocols
Protocol 1: Analysis of this compound in a Cream Formulation
This protocol is a general guideline and may require optimization.
-
Sample Preparation: a. Accurately weigh approximately 1.0 g of the cream into a 50 mL volumetric flask. b. Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the this compound and disperse the cream base. c. Allow the solution to cool to room temperature and dilute to volume with methanol. d. Centrifuge a portion of the solution at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter. f. Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 225 nm
-
Column Temperature: 30°C
-
-
Validation:
-
Perform method validation according to ICH guidelines, covering specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.
-
Protocol 2: General Procedure for this compound Extraction from Skin Tissue
This protocol is a general starting point and requires optimization and validation for your specific application.
-
Tissue Homogenization: a. Obtain skin tissue samples and rinse with cold saline to remove any contaminants. b. Weigh the tissue sample (e.g., 100-200 mg) and mince it into small pieces on an ice-cold surface. c. Place the minced tissue in a homogenizer tube with an appropriate volume of extraction solvent (e.g., acetonitrile or methanol). d. Homogenize the tissue until a uniform suspension is obtained.
-
Extraction and Clean-up: a. Transfer the homogenate to a centrifuge tube. b. Vortex for 2 minutes and then centrifuge at high speed (e.g., 10,000 rpm) for 15 minutes to precipitate proteins and cellular debris. c. Collect the supernatant. d. The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary to remove interfering matrix components. e. Evaporate the solvent from the supernatant under a stream of nitrogen. f. Reconstitute the residue in a known volume of mobile phase.
-
HPLC Analysis:
-
Analyze the reconstituted sample using a validated HPLC method, similar to the one described in Protocol 1. The chromatographic conditions may need to be adjusted to achieve adequate separation from endogenous skin components.
-
Mandatory Visualizations
Caption: HPLC Troubleshooting Workflow for this compound Analysis.
Caption: General Sample Preparation Workflow for this compound Analysis.
References
Technical Support Center: Sulconazole Nitrate Formulations & Skin Irritation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address skin irritation issues that may be encountered during the development and experimental evaluation of sulconazole (B1214277) nitrate (B79036) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of skin irritation observed with topical sulconazole nitrate formulations?
A1: Skin irritation from this compound formulations, manifesting as itching, burning, stinging, or redness, can stem from several factors.[1][2] The active pharmaceutical ingredient (API), this compound itself, can inherently cause mild, transient irritation.[2] However, the excipients used in the formulation play a significant role. Common culprits include:
-
Preservatives: Parabens and formaldehyde-releasers are known to sometimes cause skin sensitization and allergic reactions.[3]
-
Emulsifiers: While necessary for creating stable creams and lotions, some emulsifiers can disrupt the skin's lipid barrier, leading to increased water loss and irritation.[4]
-
Solvents and Penetration Enhancers: High concentrations of solvents like ethanol (B145695) or propylene (B89431) glycol, used to dissolve this compound and enhance its skin penetration, can also lead to irritation.[4][5]
-
Occlusive Agents: Ingredients like petrolatum or liquid paraffin, while providing a moisturizing effect, can sometimes block pores and lead to irritation in certain individuals.[3]
Q2: Are there formulation strategies to reduce the skin irritation potential of this compound?
A2: Yes, several formulation strategies can be employed to minimize skin irritation:
-
Microemulsion-Based Gels: Formulating this compound into a microemulsion-based gel has been shown to be non-toxic and non-irritating in preclinical studies. This is likely due to the specific combination and lower concentrations of surfactants and co-surfactants used.
-
Careful Excipient Selection: Opt for excipients with a known low irritation potential. For instance, consider alternative preservatives to parabens and select emulsifiers that are less disruptive to the skin barrier.[3][6]
-
Optimization of Excipient Concentrations: The concentration of potentially irritating excipients, such as propylene glycol or ethanol, should be minimized to a level that ensures drug solubility and stability without causing undue irritation.[4]
-
pH Optimization: Ensuring the pH of the final formulation is compatible with the skin's natural pH can help reduce the risk of irritation.
Q3: Is there a difference in irritation potential between this compound cream and solution formulations?
A3: Clinical data suggests that there can be a difference in the incidence of skin irritation between cream and solution formulations. In controlled clinical trials, this compound cream was associated with itching in approximately 3% of patients, burning or stinging in 3%, and redness in 1%.[1] The solution formulation showed a lower incidence, with approximately 1% of patients reporting itching and 1% reporting burning or stinging.[1] This suggests that the excipients present in the cream base may contribute to a higher potential for irritation compared to the simpler vehicle of the solution.
Q4: How does the irritation potential of this compound compare to other topical antifungals?
A4: this compound generally demonstrates a favorable tolerability profile compared to some other topical antifungals. In a comparative study, this compound 1% cream was shown to be highly effective and well-tolerated, with no severe irritant reactions reported.[7] In contrast, another study noted that clotrimazole-treated patients experienced erosive primary irritation, a reaction not observed in the sulconazole group.[8]
Troubleshooting Guide
Issue: Unexpectedly high irritation scores in preclinical in vitro or in vivo models.
| Possible Cause | Troubleshooting Steps |
| High concentration of a specific excipient. | 1. Review the formulation for known irritants like certain preservatives, emulsifiers, or high concentrations of glycols. 2. Conduct a dose-response study by systematically varying the concentration of the suspected excipient to identify a non-irritating level. 3. Consider replacing the problematic excipient with a less irritating alternative.[3] |
| Inherent irritation potential of the API at the tested concentration. | 1. Evaluate if the concentration of this compound can be optimized to maintain efficacy while reducing irritation. 2. Investigate novel delivery systems, such as microemulsions, that may enhance efficacy at lower API concentrations. |
| pH of the formulation is not optimal for skin compatibility. | 1. Measure the pH of the formulation. 2. Adjust the pH to be within the physiological range of the skin (typically 4.5-5.5). |
| The combination of excipients has a synergistic irritating effect. | 1. Simplify the formulation to the minimum number of necessary excipients. 2. Test the irritation potential of the vehicle without the API to isolate the source of irritation. |
Quantitative Data on Skin Irritation
Table 1: Incidence of Adverse Cutaneous Reactions in Clinical Trials of this compound Formulations
| Formulation | Number of Patients | Itching | Burning/Stinging | Redness | Reference |
| This compound Cream 1.0% | 1185 | ~3% | ~3% | 1% | [1] |
| This compound Solution 1.0% | 370 | ~1% | ~1% | Not Reported | [1][9] |
Table 2: Comparative Irritation Data from Clinical Studies
| Comparison | Key Findings | Reference |
| This compound 1% Cream vs. Miconazole (B906) Nitrate 2% Cream | Miconazole resulted in two cases of severe irritant dermatitis requiring discontinuation of treatment, whereas sulconazole produced no severe irritant reactions.[7] | [7] |
| This compound 1% Cream vs. Clotrimazole 1% Cream | Four of twenty-seven clotrimazole-treated patients showed reactions consisting of erosive primary irritation; no adverse reactions were reported for sulconazole.[8] | [8] |
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model (Based on OECD TG 439)
This protocol outlines a method for identifying chemical irritants based on their ability to reduce cell viability in a reconstructed human epidermis model.
1. Materials:
-
Reconstructed Human Epidermis (RhE) tissues (e.g., EpiDerm™, SkinEthic™ RHE)
-
Assay medium provided by the RhE model manufacturer
-
Phosphate-buffered saline (PBS)
-
Positive Control: 5% aqueous solution of Sodium Dodecyl Sulfate (SDS)
-
Negative Control: Sterile PBS
-
MTT solution (0.5-1 mg/mL in warm medium or PBS)
-
Isopropanol or other MTT formazan (B1609692) extraction solvent
-
Multi-well plates (6-well and 96-well)
2. Method:
-
Pre-incubation: Upon receipt, place the RhE tissues in 6-well plates containing pre-warmed assay medium and incubate for at least 60 minutes at 37°C and 5% CO₂.
-
Test Substance Application:
-
Apply 25-50 µL of the liquid this compound formulation or 25-50 mg of the semi-solid formulation directly onto the surface of the RhE tissue.
-
Apply the negative and positive controls to separate tissues in triplicate.
-
-
Exposure: Incubate the treated tissues for 60 minutes at 37°C and 5% CO₂.
-
Rinsing: After the exposure period, thoroughly rinse the tissues with PBS to remove all residual test substance.
-
Post-incubation: Transfer the rinsed tissues to new 6-well plates with fresh, pre-warmed assay medium and incubate for 42 hours at 37°C and 5% CO₂.
-
MTT Viability Assay:
-
After post-incubation, transfer the tissues to a 24-well plate containing MTT solution.
-
Incubate for 3 hours at 37°C and 5% CO₂.
-
After incubation, gently remove the tissues and place them in a tube or 96-well plate with an appropriate amount of extraction solvent (e.g., isopropanol).
-
Shake for at least 2 hours at room temperature to extract the formazan.
-
-
Data Analysis:
-
Measure the absorbance of the extracted formazan at 570 nm using a plate reader.
-
Calculate the percentage of viability for each tissue relative to the negative control.
-
A formulation is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.
-
Protocol 2: In Vivo Skin Irritation Assessment (Modified Draize Test in Rabbits)
This protocol provides a general guideline for assessing the skin irritation potential of a topical formulation in an animal model. All animal studies should be conducted in compliance with relevant ethical guidelines and regulations.
1. Animals:
-
Healthy, young adult albino rabbits.
2. Procedure:
-
Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the rabbits.
-
Application:
-
Apply 0.5 mL (for liquids) or 0.5 g (for semi-solids) of the this compound formulation to a small area (approximately 6 cm²) of the clipped skin.
-
Apply the vehicle (formulation without the API) to a contralateral site to serve as a control.
-
Cover the application sites with a gauze patch and semi-occlusive dressing.
-
-
Exposure: The exposure duration is typically 4 hours.
-
Observation:
-
After 4 hours, remove the patches and gently wipe the skin to remove any remaining test substance.
-
Observe and score the skin reactions for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring is typically done on a scale of 0 (no reaction) to 4 (severe reaction).
-
-
Data Analysis:
-
Calculate the Primary Irritation Index (PII) for each animal by averaging the scores for erythema and edema at the specified time points.
-
The formulation is classified based on the PII, with higher scores indicating greater irritation potential.
-
Visualizations
Signaling Pathways in Skin Irritation
Caption: Signaling pathway of sulconazole-induced skin irritation.
Experimental Workflow for In Vitro Skin Irritation Testing
Caption: Workflow for OECD TG 439 in vitro skin irritation test.
References
- 1. exeldermhcp.com [exeldermhcp.com]
- 2. Exelderm (Sulconazole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Effects of Formulation Excipients on Skin Barrier Function in Creams Used in Pediatric Care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of formulation excipients on skin barrier functions: A review - Int J Pharm Chem Anal [ijpca.org]
- 5. Investigation of the Dermal Absorption and Irritation Potential of Sertaconazole Nitrate Anhydrous Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ondrugdelivery.com [ondrugdelivery.com]
- 7. This compound 1.0 percent cream: a comparison with miconazole in the treatment of tinea pedis and tinea cruris/corporis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound cream 1 percent for treating tinea cruris and corporis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
Technical Support Center: Sulconazole Nitrate Stability and Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulconazole (B1214277) nitrate (B79036). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for sulconazole nitrate in experimental settings?
A1: The primary degradation pathway for this compound is oxidation.[1] The sulfur atom in the sulconazole molecule is susceptible to oxidation, leading to the formation of sulconazole sulfoxide (B87167) as the main degradation product.[1][2] Forced degradation studies have demonstrated that this compound is most susceptible to oxidative stress, while it remains relatively stable under hydrolytic (both acidic and basic), thermal, and photolytic conditions.[1]
Q2: I am observing unexpected degradation of my this compound sample. What are the likely causes?
A2: Several factors can contribute to the degradation of this compound in an experimental setting. The most common causes include:
-
Presence of Oxidizing Agents: Exposure to oxidizing agents like hydrogen peroxide is a primary driver of degradation.[1]
-
High Temperatures: Although generally stable at ambient temperatures, prolonged exposure to elevated temperatures can accelerate oxidative degradation.[1]
-
Extreme pH Conditions: While relatively stable across a range of pH values, prolonged exposure to strong acidic or basic conditions could potentially contribute to hydrolysis, though oxidation is the more significant concern.[1]
-
Light Exposure: While photolytic degradation is not the primary pathway, extended exposure to UV light, particularly in the presence of photosensitizers, may contribute to degradation.[1]
-
Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions. It is advisable to use high-purity solvents and reagents to minimize this risk.[1]
Q3: How can I minimize the degradation of this compound in my solutions?
A3: To maintain the stability of your this compound solutions, consider the following best practices:
-
Use Freshly Prepared Solutions: Prepare solutions fresh for each experiment to minimize the opportunity for degradation.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[3]
-
Protect from Light: Store stock solutions and experimental samples in amber-colored vials or wrap them in aluminum foil to protect them from light.[1]
-
Control Temperature: Store stock solutions at recommended temperatures, typically -20°C for long-term storage.[3] Avoid repeated freeze-thaw cycles.
-
Use High-Purity Reagents: Utilize high-purity solvents and reagents to avoid introducing contaminants that could catalyze degradation.[1]
-
Purge with Inert Gas: For stock solutions prepared in organic solvents, it is recommended to purge the solvent with an inert gas.[3]
Q4: How does pH influence the antifungal activity of this compound?
A4: The antifungal activity of azole compounds, including sulconazole, can be influenced by pH. Sulconazole has a pKa of 6.78, meaning its degree of ionization changes around this pH.[4] The mechanism of action of sulconazole involves the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane.[5][6][7] The ionization state of the molecule can affect its ability to penetrate the fungal cell membrane and interact with its target enzyme, lanosterol (B1674476) 14α-demethylase.[5] While specific data for sulconazole is limited in the provided search results, studies on other azole antifungals have shown that their activity can be significantly altered by pH. For example, the activity of some azoles against Candida albicans has been shown to be pH-dependent.[8]
Troubleshooting Guides
Issue: Inconsistent results in antifungal susceptibility testing.
-
Possible Cause: Variation in the pH of the testing medium.
-
Troubleshooting Steps:
-
Standardize and Buffer the Medium: Ensure that the pH of your growth medium is consistent across all experiments. Use a buffered medium to maintain a stable pH throughout the incubation period.
-
Verify Medium pH: Before inoculation, measure and adjust the pH of each batch of medium to your target value.
-
Consider the pKa of Sulconazole: Be aware that the pKa of sulconazole is 6.78.[4] If your experimental pH is near this value, small variations in pH could lead to significant changes in the ionization of the drug and, consequently, its activity.
-
Issue: Loss of this compound potency in a formulated cream or gel.
-
Possible Cause: Oxidative degradation due to formulation components or storage conditions.
-
Troubleshooting Steps:
-
Analyze for Degradants: Use a stability-indicating HPLC method to analyze the formulation for the presence of sulconazole sulfoxide and other potential degradation products.[2]
-
Evaluate Excipients: Review the excipients in your formulation for any with oxidizing potential.
-
Incorporate Antioxidants: Consider the addition of an antioxidant to the formulation to inhibit oxidative degradation. Commercial formulations of this compound solution contain butylated hydroxyanisole, an antioxidant.[9][10]
-
Assess Packaging and Storage: Ensure the formulation is stored in airtight containers, protected from light, and at a controlled temperature.
-
Data Presentation
The following tables provide examples of how to structure quantitative data for this compound stability and activity studies.
Table 1: Illustrative Example of this compound Stability at Different pH Values
| pH | Temperature (°C) | Time (days) | This compound Remaining (%) |
| 3.0 | 40 | 30 | >99 |
| 5.0 | 40 | 30 | >99 |
| 7.0 | 40 | 30 | >99 |
| 9.0 | 40 | 30 | >99 |
| 7.0 (with H₂O₂) | 40 | 1 | Significant Degradation |
Note: This table is an illustrative example based on qualitative statements that sulconazole is relatively stable under hydrolytic conditions but degrades under oxidative stress.[1] Actual percentages would need to be determined experimentally.
Table 2: Illustrative Example of pH-Dependent Antifungal Activity of this compound
| Fungal Strain | pH of Medium | MIC (µg/mL) |
| Trichophyton rubrum | 5.5 | Experimental Value |
| 7.0 | Experimental Value | |
| Candida albicans | 5.5 | Experimental Value |
| 7.0 | Experimental Value | |
| Malassezia furfur | 5.5 | Experimental Value |
| 7.0 | Experimental Value |
Note: This table is a template for presenting experimental data. The MIC values would need to be determined through susceptibility testing.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Keep the stock solution in a solid state in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
-
-
Sample Neutralization (for acid and base hydrolysis): After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Sample Dilution: Dilute all stressed samples, including a control sample (unstressed stock solution), to a suitable concentration for analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from its degradation products.[2] A C18 column with a gradient elution of a buffered mobile phase and an organic modifier is often used.[2]
-
Data Analysis: Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) at Different pH Values
This protocol describes a method for determining the antifungal activity of this compound at different pH levels using the broth microdilution method.
-
Medium Preparation: Prepare a suitable fungal growth medium (e.g., RPMI-1640). Divide the medium into two batches and adjust the pH of each to the desired levels (e.g., pH 5.5 and pH 7.0) using a biological buffer (e.g., MOPS).
-
Drug Dilution Series: Prepare a series of twofold dilutions of this compound in each of the pH-adjusted media in 96-well microtiter plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., Candida albicans) according to established protocols (e.g., CLSI guidelines).
-
Inoculation: Inoculate each well of the microtiter plates with the fungal suspension. Include a positive control (no drug) and a negative control (no inoculum) for each pH.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by using a spectrophotometer to measure absorbance.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical relationship between pH, sulconazole ionization, and activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Sulconazole-Loaded Solid Lipid Nanoparticles for Enhanced Antifungal Activity: In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound | C18H16Cl3N3O3S | CID 65495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sulconazole | C18H15Cl3N2S | CID 5318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Impact of pH on the antifungal susceptibility of vaginal Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. medex.com.bd [medex.com.bd]
Preventing precipitation of sulconazole nitrate in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper preparation and handling of sulconazole (B1214277) nitrate (B79036) stock solutions to prevent precipitation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving sulconazole nitrate?
A1: this compound is sparingly soluble in aqueous solutions. Organic solvents are recommended for preparing stock solutions. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are excellent choices, offering high solubility. Ethanol can also be used, but the solubility is significantly lower. For experiments requiring aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[1][2]
Q2: My this compound precipitated after diluting the DMSO stock solution in my aqueous experimental medium. Why did this happen?
A2: This phenomenon, known as solvent-shifting precipitation, is common for hydrophobic compounds like this compound. When a concentrated stock solution in an organic solvent like DMSO is introduced into an aqueous environment, the rapid change in solvent polarity drastically reduces the compound's solubility, causing it to precipitate.[3][4]
Q3: What is the primary degradation pathway for this compound?
A3: The primary degradation pathway for this compound is oxidation, which results in the formation of sulconazole sulfoxide.[2] It is crucial to handle and store the compound and its solutions appropriately to minimize degradation.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO or other organic solvents should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year. For short-term storage of up to a month, -20°C is acceptable. Aqueous solutions of this compound are not recommended for storage for more than one day.[1][5]
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues related to the precipitation of this compound during experimental procedures.
| Problem | Possible Cause | Suggested Solution |
| Immediate, heavy precipitation upon adding DMSO stock to aqueous medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Lower the final concentration of this compound in your experiment if the protocol allows.[3] |
| Insufficient mixing upon addition of the stock solution. | Add the stock solution dropwise to the aqueous medium while vigorously vortexing or swirling to ensure rapid and even dispersion.[3][4] | |
| The temperature of the aqueous medium is too low. | Pre-warm the aqueous medium (e.g., cell culture media) to 37°C before adding the this compound stock solution.[3] | |
| Fine, crystalline precipitate observed after a few hours or overnight. | The solution is supersaturated, leading to slow precipitation over time. | This indicates that the concentration is at the limit of its solubility. Consider reducing the final concentration for long-term experiments.[3] |
| Interaction with components in the experimental medium. | Some components in complex media or serum may reduce the solubility of this compound over time. If possible, test the solubility in a simpler buffer system first. | |
| Changes in pH during the experiment. | Monitor the pH of your experimental solution, as changes can affect the solubility of this compound. |
Data Summary
This compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| Pyridine | Freely soluble | [6][7] |
| Dimethyl sulfoxide (DMSO) | ~92 mg/mL (199.67 mM)[5], ~25 mg/mL[1][2] | Use fresh, moisture-free DMSO for best results.[5] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1][2] |
| Water | Very slightly soluble[6][7], 48.7 µg/mL at pH 7.4[8] | Can be dissolved at 50 mg/mL with heat and sonication.[9] |
| Ethanol | Slightly soluble[6][7], ~0.1 mg/mL[1][2] | |
| Acetone | Slightly soluble | [6][7] |
| Chloroform | Slightly soluble | [6][7] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | Aqueous solutions are not recommended for storage longer than one day.[1][2] |
Inhibition of Cytochrome P450 (CYP) Isoforms by Sulconazole
This compound is a non-selective inhibitor of various cytochrome P450 enzymes.
| CYP Isoform | Inhibition Constant (Ki) |
| CYP1A2 | 0.4 µM |
| CYP2B6 | 0.04 µM |
| CYP2C9 | 0.01 µM |
| CYP2C19 | 0.008 µM |
| CYP2D6 | 0.40 µM |
| CYP3A4 | High-affinity inhibition |
Data sourced from a study using cDNA-expressing microsomes from human lymphoblast cells.[10]
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol for Diluting this compound Stock Solution in Aqueous Medium
Materials:
-
Prepared this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile aqueous medium (e.g., cell culture medium, PBS)
-
Sterile conical or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile tube, add the required volume of the pre-warmed aqueous medium.
-
While vigorously vortexing or swirling the aqueous medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid dispersion and minimizes localized high concentrations that can lead to precipitation.
-
Continue to mix the solution for an additional 15-30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation against a dark background.
-
Use the freshly prepared working solution immediately in your experiment.
Visualizations
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: Inhibition of Cytochrome P450 by this compound
Caption: this compound inhibits multiple CYP450 enzymes.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. drugs.com [drugs.com]
- 7. DailyMed - EXELDERM- this compound cream [dailymed.nlm.nih.gov]
- 8. This compound | C18H16Cl3N3O3S | CID 65495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of extraction methods for sulconazole nitrate from plasma
Welcome to the technical support center for the optimization of sulconazole (B1214277) nitrate (B79036) extraction from plasma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting sulconazole nitrate from plasma?
A1: The primary methods for extracting this compound and similar azole antifungals from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as required sample cleanliness, throughput, sensitivity, and the analytical technique used for quantification (e.g., HPLC-UV, LC-MS/MS).
Q2: I am experiencing low recovery of this compound. What are the potential causes and solutions?
A2: Low recovery can stem from several factors related to the extraction procedure. Here are common causes and troubleshooting steps:
-
Incomplete Protein Precipitation: If using PPT, ensure the ratio of organic solvent (like acetonitrile) to plasma is sufficient, typically at least 3:1 (v/v). Vortex thoroughly to ensure complete protein denaturation.
-
Incorrect pH for LLE: Sulconazole is a basic compound. For LLE, the pH of the plasma sample should be adjusted to a basic pH (e.g., pH 10) to neutralize the molecule, making it more soluble in organic extraction solvents.[1]
-
Inappropriate LLE Solvent: The polarity of the extraction solvent is critical. A non-polar solvent may not efficiently extract sulconazole. A mixture like hexane-methylene chloride has been shown to be effective.[1] If recovery is low, consider solvents of intermediate polarity like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Poor SPE Sorbent Interaction: If using SPE, ensure the sorbent chemistry is appropriate. For sulconazole, a reversed-phase sorbent (e.g., C18) is common. The sample may need pH adjustment before loading to ensure retention.
-
Inefficient SPE Elution: The elution solvent may not be strong enough to desorb the analyte from the SPE cartridge. Increase the organic content or use a stronger solvent (e.g., methanol (B129727) or acetonitrile). Ensure the elution volume is sufficient to pass through the entire sorbent bed.
-
High Plasma Protein Binding: Sulconazole, like other azole antifungals, may bind to plasma proteins such as albumin. Only the unbound drug is available for extraction. The extraction process itself (e.g., pH adjustment, addition of organic solvent) is designed to disrupt this binding, but highly efficient disruption is key to good recovery.
Q3: My analytical results are showing significant matrix effects (ion suppression/enhancement) in LC-MS/MS. How can I mitigate this?
A3: Matrix effects are a common challenge in bioanalysis, often caused by co-eluting endogenous components from the plasma, such as phospholipids.
-
Improve Sample Cleanup: Protein precipitation is a relatively "crude" method that leaves many matrix components in the final extract. Switching to a more selective technique like LLE or SPE will produce a cleaner sample and reduce matrix effects.[2]
-
Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation between sulconazole and interfering matrix components. Sometimes, switching to a different column chemistry (e.g., phenyl-hexyl instead of C18) can alter selectivity and resolve the issue.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, ensuring accurate quantification.
-
Assess the Matrix Effect: To confirm a matrix effect, perform a post-extraction spike experiment. Compare the analyte's response in a blank extracted matrix spiked post-extraction with its response in a neat solvent. A significant difference indicates the presence of matrix effects.[3]
Q4: I'm observing poor or inconsistent peak shapes in my chromatograms. What could be the cause?
A4: If all peaks in the chromatogram are affected, the issue may be systemic (e.g., a blocked column frit). If only the sulconazole peak is affected, consider these possibilities:
-
Injection Solvent Mismatch: The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase. This can cause the analyte to move through the top of the column too quickly, leading to peak fronting or splitting. Ensure the reconstitution solvent is as weak as, or weaker than, the starting mobile phase.
-
pH Effects: The pH of the final sample can affect the ionization state of sulconazole, influencing its peak shape. Ensure the pH is compatible with your mobile phase.
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to broad, asymmetrical peaks. Try diluting the sample.
Q5: How stable is this compound in plasma, and how should I handle samples?
A5: The stability of your analyte in the biological matrix is crucial for accurate results. It is important to perform stability tests.
-
Freeze-Thaw Stability: Assess analyte stability after several freeze-thaw cycles (e.g., three cycles from -80°C to room temperature). Many azole antifungals show good stability under these conditions.
-
Bench-Top Stability: Determine how long the analyte is stable in plasma at room temperature. This is critical for understanding allowable sample handling times during the extraction process.
-
Long-Term Storage: Validate stability at the intended storage temperature (e.g., -80°C) for the expected duration of the study.
-
Post-Preparative Stability: Check the stability of the extracted sample in the autosampler over the expected run time.
Experimental Protocols & Data
Method Performance Comparison
The following table summarizes quantitative data from various extraction methods applied to sulconazole and other relevant azole antifungals to provide a comparative overview.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Analyte | Sulconazole | Sulconazole Enantiomers | Fenticonazole (similar azole) |
| Extraction Solvent/Sorbent | Hexane-Methylene Chloride | C18 Cartridge | Acetonitrile (B52724) |
| Sample pH | 10 | Not Specified | Not Applicable |
| Recovery | >85% (for similar azoles) | >83% (for similar azoles) | ~80-107% (for multiplexed azoles)[4] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL (HPLC-UV)[1] | 0.3 ng/mL (LC-MS/MS for similar azole)[5] | 0.5 ng/mL (LC-MS/MS)[5] |
| Precision (%RSD) | <15% (Typical) | <10%[5] | <15% (Typical) |
Detailed Experimental Protocols
This protocol is based on a validated method for sulconazole extraction.[1]
-
Sample Aliquoting: Pipette 1.0 mL of plasma sample into a clean glass tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
pH Adjustment: Add an appropriate volume of a basic buffer (e.g., 1M NaOH) to adjust the plasma pH to ~10. Vortex briefly.
-
Solvent Addition: Add 5 mL of an extraction solvent mixture (e.g., hexane-methylene chloride).
-
Extraction: Cap the tube and vortex vigorously for 5-10 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the proteinaceous interface.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the analytical system (e.g., HPLC or LC-MS/MS).
This is a general protocol for a reversed-phase SPE cleanup.
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through the sorbent. Do not let the sorbent go dry.
-
Sample Pre-treatment: Dilute the plasma sample (e.g., 0.5 mL) with water or a weak buffer. Adjust pH if necessary to ensure the analyte is retained.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile) into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of mobile phase.
-
Analysis: Inject an aliquot into the analytical system.
This protocol is a fast and simple, though less clean, extraction method.
-
Sample Aliquoting: Pipette 200 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation/Dilution (Optional): The supernatant can be directly injected if the solvent is compatible with the initial mobile phase. Alternatively, it can be evaporated and reconstituted in a weaker solvent or diluted with water/buffer.
-
Analysis: Inject an aliquot into the analytical system.
Visualized Workflows
The following diagrams illustrate the logical flow of the described extraction methods.
Caption: Workflow for Liquid-Liquid Extraction (LLE).
References
- 1. Reversed-phase high-pressure liquid chromatographic analysis of sulconazole in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Sulconazole Nitrate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of sulconazole (B1214277) nitrate (B79036).
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the HPLC analysis of sulconazole nitrate, covering potential interference from degradation products, formulation excipients, and other common sources.
Q1: My chromatogram shows a significant peak eluting close to the this compound peak. How can I identify and resolve this interference?
A1: A common interferent in the analysis of this compound is its primary degradation product, sulconazole sulfoxide, which forms under oxidative stress.[1][2] To confirm its presence and resolve the interference, follow these steps:
-
Forced Degradation Study: To confirm if the interfering peak is a degradant, you can perform a forced degradation study. Expose a solution of this compound standard to oxidative conditions (e.g., 3% hydrogen peroxide).[1][2] If the peak in your sample matches the retention time of the major degradation product formed, it is likely sulconazole sulfoxide.
-
Method Optimization: If co-elution is occurring, you may need to optimize your HPLC method. Consider the following adjustments:
-
Mobile Phase Composition: Modify the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A slight change in polarity can significantly alter selectivity.
-
pH of the Mobile Phase: Adjusting the pH of the aqueous portion of your mobile phase can alter the ionization state of sulconazole and its degradants, potentially improving separation.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often provide the necessary resolution to separate closely eluting peaks. A shallow gradient around the elution time of sulconazole can be particularly effective.
-
Q2: I am analyzing a cream formulation of this compound and see several extraneous peaks. How can I determine if these are from the excipients and eliminate the interference?
A2: Interference from excipients in cream or ointment formulations is a common challenge. Here’s a systematic approach to manage this:
-
Placebo Analysis: The most direct way to identify excipient interference is to analyze a placebo formulation (the cream base without this compound). This will show you the chromatographic profile of the excipients alone. If any peaks in your sample chromatogram match those from the placebo, they are likely from the formulation.
-
Sample Preparation: Proper sample preparation is key to minimizing excipient interference.
-
Solvent Extraction: Ensure that your sample extraction procedure effectively precipitates or removes insoluble excipients while fully dissolving the this compound.
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be a powerful tool to clean up the sample before injection. A C18 SPE cartridge can be used to retain the this compound while allowing more polar excipients to be washed away.
-
-
Method Specificity: A well-developed HPLC method should be specific for the analyte of interest. If you are still seeing interference after optimizing sample preparation, you may need to adjust your chromatographic conditions as described in A1. Studies on similar antifungal creams, such as those containing sertaconazole (B158924) nitrate and isoconazole (B1215869) nitrate, have demonstrated that with proper method development, interference from cream excipients can be completely avoided.[3][4][5]
Q3: My baseline is noisy and drifting. What are the likely causes and how can I fix it?
A3: A noisy or drifting baseline can compromise the accuracy of your analysis. The most common causes include:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, leading to baseline noise. Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.
-
Contamination: Impurities in your solvents or buffer salts can cause a drifting or noisy baseline, especially during gradient elution. Use high-purity (HPLC grade) solvents and reagents.
-
-
Detector Problems:
-
Failing Lamp: A detector lamp nearing the end of its life can cause baseline noise. Check the lamp's energy output and replace it if necessary.
-
Contaminated Flow Cell: A dirty flow cell can also contribute to baseline issues. Flush the flow cell according to the manufacturer's instructions.
-
-
Column Issues:
-
Column Bleed: The stationary phase of the column can degrade and "bleed," particularly at high temperatures or with aggressive mobile phases, leading to a rising baseline in gradient analysis.
-
Temperature Fluctuations: Ensure stable column temperature by using a column oven. Fluctuations in ambient temperature can cause the baseline to drift.
-
Q4: I'm observing ghost peaks in my chromatogram. Where are they coming from?
A4: Ghost peaks are unexpected peaks that can appear in a chromatogram, often when running a blank or after a sample injection. Common sources include:
-
Contamination in the HPLC System: Impurities can accumulate in the injector, tubing, or column and elute in subsequent runs.
-
Carryover from Previous Injections: Highly retained components from a previous sample may slowly elute, appearing as broad peaks in later chromatograms.
-
Impurities in the Mobile Phase: As mentioned for baseline noise, impurities in solvents, especially water, can concentrate on the column and elute as distinct peaks during a gradient.
To address ghost peaks, a systematic cleaning of the HPLC system is often required. This may involve flushing the system with a strong solvent, cleaning the injector, and using fresh, high-quality mobile phase.
Data Presentation
The following table summarizes typical HPLC method validation parameters for the analysis of azole antifungals in cream formulations. This data, derived from studies on compounds structurally similar to this compound, demonstrates the level of performance achievable with a well-developed, stability-indicating method that is free from excipient interference.
| Parameter | Sertaconazole Nitrate in Cream[3][4] | Isoconazole Nitrate in Cream[6][7] | Econazole (B349626) Nitrate in Cream[8][9][10] |
| Linearity Range | 30 - 90 µg/mL | 15 - 240 µg/mL | 1.5 - 300 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.9999 |
| Accuracy (% Recovery) | 99 - 100% | 98.46% | 97.9 - 102.3% |
| Precision (% RSD) | < 2% | < 2% | < 2.2% |
| Excipient Interference | No interference observed | No interference observed | No interference observed |
| Peak Purity | Peak purity was 0.988 for the test solution | High percentage recovery indicates no interference[6] | Method is stability-indicating, separating from degradants and excipients[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the HPLC analysis of this compound.
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from the work of Tan et al. (2018) to identify potential degradation products.[1][2]
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a stock solution of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Heat at 80°C for 1 hour. Neutralize with 1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Heat at 80°C for 1 hour. Neutralize with 1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 1 hour.
-
Thermal Degradation: Store the stock solution at 100°C for 1 hour.
-
Photolytic Degradation: Expose the stock solution to daylight for 24 hours.
-
-
HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is based on a validated UHPLC method for this compound and its primary degradation product.[1]
-
Chromatographic System: A standard HPLC or UHPLC system with a UV detector.
-
Column: Waters Acquity BEH C18 column (2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 20:80 (v/v) mixture of methanol (B129727) and 0.1 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).
-
Mobile Phase B: A mixture of methanol and acetonitrile.
-
-
Gradient Elution:
-
0 min: 40% B
-
8 min: 90% B
-
8.1 min: 40% B
-
10 min: 40% B
-
-
Flow Rate: 0.3 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 1 µL.
-
Column Temperature: 40°C.
Protocol 3: Sample Preparation for this compound Cream
This is a general procedure for extracting this compound from a cream formulation.
-
Sample Weighing: Accurately weigh an amount of cream equivalent to a known amount of this compound into a volumetric flask.
-
Dissolution: Add a suitable solvent (e.g., methanol) and sonicate for 10-15 minutes to dissolve the this compound and disperse the cream base.
-
Dilution to Volume: Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.
-
Centrifugation/Filtration: Centrifuge a portion of the solution to separate insoluble excipients. Alternatively, filter the solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first few milliliters of the filtrate to avoid any potential contamination from the filter itself.
Visualizations
The following diagrams illustrate key concepts in troubleshooting HPLC interference.
Caption: Potential sources of interference in HPLC analysis.
Caption: A logical workflow for troubleshooting HPLC interference.
References
- 1. A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form | Semantic Scholar [semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. Stability indicating HPLC-method for the determination of econazole nitrate in cream and lotion formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. ijprajournal.com [ijprajournal.com]
Technical Support Center: Forced Degradation Studies of Sulconazole Nitrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies of sulconazole (B1214277) nitrate (B79036).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting forced degradation studies on sulconazole nitrate?
A1: Forced degradation studies, or stress testing, are crucial for several reasons. They help to identify the likely degradation products of this compound, which is essential for developing stability-indicating analytical methods. These studies also provide insights into the degradation pathways and the intrinsic stability of the molecule, which is vital information for formulation development and determining storage conditions.
Q2: Under which stress conditions is this compound most likely to degrade?
A2: Based on available studies, this compound is particularly susceptible to oxidative conditions.[1] Degradation has been observed to occur almost exclusively under oxidative stress, leading to the formation of sulconazole sulfoxide (B87167) as the primary degradation product.[1][2] It has been reported to be relatively stable under thermal, hydrolytic (acid and base), and photolytic conditions.[1]
Q3: What is the main degradation product of this compound?
A3: The primary degradation product of this compound under oxidative stress is sulconazole sulfoxide, which is formed through sulfur oxidation.[1][2] The formation of other potential products like an N-oxide or sulfone has been investigated but not found to be the primary pathway.[2]
Q4: What analytical technique is most suitable for analyzing this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) is the most commonly used and effective method for separating and quantifying this compound and its degradation products.[3] A well-developed HPLC method can ensure that the degradation products are adequately separated from the parent drug, making it a stability-indicating method.
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound under various stress conditions.
1. Preparation of Stock Solution
-
Accurately weigh and dissolve this compound in a suitable solvent, such as methanol (B129727) or a methanol/water mixture, to achieve a known concentration (e.g., 1 mg/mL).[3]
2. Stress Conditions
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M hydrochloric acid.[3]
-
Heat the mixture at a specified temperature (e.g., 80°C) for a defined period.
-
After the specified time, cool the solution and neutralize it with an equivalent concentration of sodium hydroxide.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M sodium hydroxide.
-
Keep the mixture at room temperature or heat it for a specific duration.
-
After the treatment, neutralize the solution with an equivalent concentration of hydrochloric acid.
-
Dilute the final solution with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). The concentration and duration will depend on the desired level of degradation.
-
Keep the mixture at room temperature for a set period.
-
Dilute the sample with the mobile phase before injection into the HPLC system.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 60-80°C) for an extended period.
-
Alternatively, heat the stock solution at a specified temperature.
-
After exposure, dissolve the solid sample in a suitable solvent or dilute the solution with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound solution or solid drug to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined duration.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Prepare the sample for HPLC analysis by dissolving or diluting it as required.
-
Data Presentation: Summary of Degradation
| Stress Condition | Reagent/Condition | Duration/Temperature | This compound Degradation (%) | No. of Degradation Products | Primary Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | Varies | Minimal | Not Significant | - |
| Base Hydrolysis | 0.1 M NaOH | Varies | Minimal | Not Significant | - |
| Oxidative | 3-30% H₂O₂ | Varies | Significant | 1 Major, 1 Minor | Sulconazole Sulfoxide[1][2] |
| Thermal | 60-80°C | Varies | Minimal | Not Significant | - |
| Photolytic | UV/Visible Light | Varies | Minimal | Not Significant | - |
Note: The exact percentage of degradation can vary based on the specific experimental conditions (reagent concentration, temperature, and duration of exposure).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under any stress condition. | Insufficient stress applied (concentration, duration, temperature). | Increase the strength of the stressor (e.g., higher acid/base/H₂O₂ concentration, higher temperature, longer exposure time). |
| The drug is highly stable under the tested conditions. | This is a valid result. Ensure the experimental setup was correct and report the stability. | |
| Excessive degradation leading to a very small parent peak. | Stress conditions are too harsh. | Reduce the stressor concentration, temperature, or exposure time to achieve partial degradation (typically 5-20%). |
| Poor peak shape (tailing, fronting) in HPLC chromatogram. | Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column degradation. | Use a new or different type of HPLC column. An ethylene (B1197577) bridged hybrid (BEH) C18 silica (B1680970) column has been shown to be effective.[1] | |
| Poor resolution between sulconazole and degradation products. | Suboptimal HPLC method. | Optimize the mobile phase composition (e.g., gradient elution of methanol-ammonium acetate (B1210297) buffer and methanol-acetonitrile).[1] |
| Incorrect column selection. | Use a high-resolution column, such as a UHPLC column (e.g., Waters Acquity BEH C18, 2.1 mm x 100 mm, 1.7 µm).[1] | |
| Appearance of extraneous peaks in the chromatogram. | Contamination from reagents, solvents, or glassware. | Use high-purity reagents and solvents. Ensure all glassware is thoroughly cleaned. |
| Sample degradation after preparation. | Analyze the samples as soon as possible after preparation or store them under appropriate conditions (e.g., refrigerated). |
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Troubleshooting decision tree for forced degradation experiments.
References
Validation & Comparative
Comparative In Vitro Efficacy of Sulconazole Nitrate and Miconazole: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the in vitro antifungal properties of two prominent imidazole (B134444) derivatives: sulconazole (B1214277) nitrate (B79036) and miconazole (B906). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on their efficacy against various fungal pathogens, delves into their mechanisms of action, and outlines the standard experimental protocols for antifungal susceptibility testing.
Introduction
Sulconazole nitrate and miconazole are both synthetic imidazole antifungal agents that share a common structural framework and a primary mechanism of action.[1][2] They are widely utilized in the topical treatment of superficial fungal infections caused by dermatophytes and yeasts.[1][3] While clinical studies have often shown comparable efficacy between the two, this guide focuses on the foundational in vitro data that underpins their antifungal activity.
Mechanism of Action
Both sulconazole and miconazole exert their antifungal effects by disrupting the integrity of the fungal cell membrane. The primary target for imidazole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase, a key component in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital constituent of the fungal cell membrane, analogous to cholesterol in mammalian cells.
By inhibiting lanosterol 14α-demethylase, these agents prevent the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic methylated sterols within the cell membrane. The consequence is a cascade of detrimental effects, including increased membrane permeability, disruption of membrane-bound enzymes, and ultimately, inhibition of fungal growth and replication.
Miconazole is also reported to have an additional mechanism of action involving the induction of reactive oxygen species (ROS) within fungal cells, which contributes to its fungicidal activity.[2]
Figure 1: Mechanism of action of Sulconazole and Miconazole.
Data Presentation: In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and miconazole against various fungal species, compiled from multiple in vitro studies. It is important to note that these values were not determined in a single, head-to-head comparative study, and therefore, direct comparisons should be made with caution due to potential inter-laboratory variability in testing methodologies.
Table 1: In Vitro Activity of this compound
| Fungal Species | MIC Range (µg/mL) | Reference |
| Dermatophytes | Broadly active | [1] |
| Yeasts | Broadly active | [1] |
Further specific MIC data for sulconazole from publicly available, peer-reviewed sources is limited.
Table 2: In Vitro Activity of Miconazole
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Trichophyton rubrum | 1 | 0.5 | - | - | [4] |
| Trichophyton mentagrophytes | 1 | 1 | - | - | [4] |
| Candida albicans | 150 (FLU-susceptible) | 0.004 - 1.0 | 0.06 | 0.12 | [5] |
| Candida albicans | 22 (FLU-resistant) | 0.06 - 1.0 | 0.25 | 0.5 | [6] |
| Candida krusei | 25 | - | - | - | [6] |
| Candida glabrata | 25 | - | - | - | [6] |
| Candida tropicalis | 25 | - | - | - | [6] |
| Candida parapsilosis | 25 | - | - | - | [6] |
| Candida dubliniensis | 25 | - | - | - | [6] |
| Trichophyton verrucosum | Multiple | <1 | - | - | [7] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. FLU = Fluconazole.
Experimental Protocols
The in vitro antifungal susceptibility data presented are typically determined using standardized methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI). The following outlines the general principles of the broth microdilution method.
Broth Microdilution Method (CLSI M27/M38-A2)
This method is a standardized procedure for determining the MIC of an antifungal agent against yeasts and filamentous fungi.
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
A suspension of the fungal cells (conidia or yeast cells) is prepared in sterile saline or water.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in a standardized test medium (e.g., RPMI-1640).
2. Antifungal Agent Preparation:
-
Stock solutions of the antifungal agents are prepared, typically in a solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Serial twofold dilutions of the antifungal agents are prepared in the test medium in 96-well microtiter plates.
3. Inoculation and Incubation:
-
The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent.
-
A growth control well (containing inoculum but no drug) and a sterility control well (containing medium but no inoculum) are included.
-
The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.
4. MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth in the drug-free control well.
-
The endpoint can be determined visually or by using a spectrophotometer to measure the optical density.
References
- 1. Sulconazole. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, and Assessment of Antidermatophyte Activity of Miconazole–Urea Water-Soluble Film - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity of miconazole against recent Candida strains: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of in vitro activities of 11 antifungal agents against Trichophyton verrucosum isolates associated with a variety hosts and geographical origin - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulconazole Nitrate vs. Clotrimazole: A Head-to-Head MIC Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antifungal activity of sulconazole (B1214277) nitrate (B79036) and clotrimazole (B1669251), focusing on their Minimum Inhibitory Concentration (MIC) values against a range of fungal pathogens. The information presented is intended to assist researchers and professionals in drug development in understanding the comparative efficacy of these two widely used imidazole (B134444) antifungal agents.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Both sulconazole nitrate and clotrimazole belong to the imidazole class of antifungal agents and share a common mechanism of action. They disrupt the fungal cell membrane by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and fluidity.
By inhibiting lanosterol 14α-demethylase, both drugs prevent the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane. The altered membrane structure results in increased permeability, leakage of essential intracellular components, and ultimately, inhibition of fungal growth (fungistatic) or cell death (fungicidal).
Caption: Inhibition of lanosterol 14α-demethylase by sulconazole and clotrimazole.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the available MIC data for this compound and clotrimazole against various fungal species. MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
It is important to note that direct head-to-head comparative studies providing MIC values for both drugs against a comprehensive and identical panel of fungal isolates are limited in the publicly available literature. The data presented here is a compilation from various studies, and variations in experimental conditions may exist.
Table 1: MIC Data for this compound and Clotrimazole against Dermatophytes
| Fungal Species | This compound MIC (µg/mL) | Clotrimazole MIC (µg/mL) |
| Trichophyton rubrum | Data not available in direct comparison | 0.03 - >128 |
| Trichophyton mentagrophytes | Data not available in direct comparison | 0.03 - >128 |
| Microsporum canis | Data not available in direct comparison | 0.03 - 16 |
| Epidermophyton floccosum | Data not available in direct comparison | 0.12 - 1 |
Table 2: MIC Data for this compound and Clotrimazole against Yeasts
| Fungal Species | This compound MIC (µg/mL) | Clotrimazole MIC (µg/mL) |
| Candida albicans | Generally ≤1 | 0.008 - >128 |
| Candida glabrata | Data not available in direct comparison | 0.03 - >128 |
| Candida parapsilosis | Data not available in direct comparison | 0.008 - 16 |
| Candida tropicalis | Data not available in direct comparison | 0.015 - >128 |
| Candida krusei | Data not available in direct comparison | 0.06 - >128 |
Note: The MIC ranges for clotrimazole can be wide, reflecting the development of resistance in some clinical isolates.
Experimental Protocols
The determination of MIC values for antifungal agents is standardized to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antifungal susceptibility testing.
CLSI M27-A3: Broth Microdilution Method for Yeasts
This method is the standard for determining the MICs of antifungal agents against yeasts such as Candida species.
Caption: Workflow for CLSI M27-A3 antifungal susceptibility testing of yeasts.
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of the yeast is prepared and adjusted to a concentration of 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL in RPMI-1640 medium.
-
Antifungal Agent Dilution: The antifungal agents are serially diluted in the microdilution trays to achieve a range of concentrations.
-
Inoculation: Each well of the microdilution tray is inoculated with the standardized yeast suspension.
-
Incubation: The trays are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
CLSI M38-A2: Broth Microdilution Method for Filamentous Fungi (including Dermatophytes)
This document provides a standardized method for testing the susceptibility of filamentous fungi, including dermatophytes like Trichophyton and Microsporum species.
Caption: Workflow for CLSI M38-A2 antifungal susceptibility testing of filamentous fungi.
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of fungal conidia or sporangiospores is prepared and adjusted to a final concentration of 0.4 to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
Antifungal Agent Dilution: Similar to the yeast protocol, the antifungal agents are serially diluted in microdilution trays.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The trays are incubated at a temperature and duration appropriate for the fungus being tested (e.g., 28-35°C for 4-7 days for many dermatophytes).
-
MIC Determination: For azoles like sulconazole and clotrimazole when tested against filamentous fungi, the MIC is often read as the lowest concentration that shows 100% inhibition of growth.
Summary and Conclusion
Both this compound and clotrimazole are effective broad-spectrum imidazole antifungal agents that function by inhibiting ergosterol synthesis. Based on the available, though limited, direct comparative in vitro data, both agents exhibit potent activity against a range of dermatophytes and yeasts.
Clinical studies have often shown comparable efficacy between sulconazole and clotrimazole in the treatment of dermatophytoses. However, the in vitro MIC data, which is a critical measure of intrinsic antifungal potency, would benefit from more direct head-to-head comparative studies using standardized methodologies like those provided by the CLSI. Such studies would provide a clearer differentiation of their in vitro activity profiles against a wider, identical panel of clinically relevant fungi.
For researchers and drug development professionals, the choice between these two agents for further investigation may depend on specific factors such as the target fungal species, the potential for resistance development, and the desired pharmacokinetic properties for a particular formulation or application. The experimental protocols outlined provide a standardized framework for conducting future comparative MIC studies to generate robust and comparable data.
Navigating Azole Cross-Resistance: A Comparative Guide to Sulconazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
The landscape of antifungal therapeutics is continually challenged by the emergence of drug resistance. Within the widely used azole class of antifungals, cross-resistance presents a significant hurdle to effective treatment. This guide offers a detailed comparison of sulconazole (B1214277) nitrate (B79036) with other azole antifungals, focusing on the underlying mechanisms of cross-resistance, supported by in vitro experimental data.
At a Glance: Sulconazole's Antifungal Activity
Sulconazole nitrate, an imidazole (B134444) antifungal agent, exerts its effect by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This mechanism is shared across the azole class, forming the basis for potential cross-resistance.[2] Sulconazole demonstrates a broad spectrum of activity against various yeasts and dermatophytes.[3]
Comparative In Vitro Susceptibility Data
Minimum Inhibitory Concentration (MIC) is a key metric in determining the in vitro potency of an antifungal agent. The following tables summarize comparative MIC data for sulconazole and other commonly used azoles against pathogenic Candida species. It is important to note that direct comparative studies, especially recent ones and those including dermatophytes, are limited. The data presented for Candida species is derived from a 1992 study by Hernández Molina et al., which, while foundational, may not fully reflect current resistance patterns.
Table 1: Comparative In Vitro Activity of Sulconazole and Other Azoles against Candida albicans (106 Isolates)
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Sulconazole | 0.12 - >128 | 1 | 8 |
| Ketoconazole | 0.12 - >128 | 2 | 32 |
| Miconazole | 0.12 - >128 | 2 | 16 |
| Econazole | 0.12 - >128 | 1 | 8 |
Data sourced from Hernández Molina et al., 1992.[1]
Table 2: Comparative In Vitro Activity of Sulconazole and Other Azoles against Other Candida Species (80 Isolates)
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Sulconazole | 0.12 - >128 | 4 | 64 |
| Ketoconazole | 0.12 - >128 | 8 | 128 |
| Miconazole | 0.12 - >128 | 4 | 64 |
| Econazole | 0.12 - >128 | 2 | 32 |
Data sourced from Hernández Molina et al., 1992.[1]
The Molecular Basis of Azole Cross-Resistance
Cross-resistance between sulconazole and other azoles is primarily driven by shared molecular mechanisms that reduce the efficacy of this class of drugs.[2] Fungal isolates exhibiting resistance to one azole are often less susceptible to others, though the degree of cross-resistance can vary. The principal mechanisms include:
-
Target Site Modifications: Mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can alter the enzyme's structure, thereby reducing the binding affinity of azole drugs. This is a well-documented mechanism of azole resistance.[1][4][5]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher cellular concentrations of lanosterol 14α-demethylase, necessitating higher drug concentrations to achieve an inhibitory effect.[5]
-
Active Drug Efflux: Fungal cells can actively transport azole antifungals out of the cell through the overexpression of efflux pump proteins. These pumps primarily belong to the ATP-binding cassette (ABC) transporter superfamily (e.g., Cdr1, Cdr2) and the major facilitator superfamily (MFS) (e.g., Mdr1).[6][7]
While these mechanisms are well-established for azoles in general, specific studies identifying these mutations or efflux pump overexpression in sulconazole-resistant clinical isolates are not widely available in recent literature.
Experimental Protocols
Standardized methodologies are crucial for the accurate and reproducible determination of antifungal susceptibility. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for broth dilution antifungal susceptibility testing.
Susceptibility Testing of Yeasts (Based on CLSI M27)
A generalized protocol for determining the MIC of sulconazole and other azoles against Candida species involves the following steps:
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[2]
-
Antifungal Agent Preparation: this compound and other azoles are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create stock solutions, which are then serially diluted in the microdilution plates.
-
Incubation: The inoculated microdilution plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a ≥50% reduction) compared to the growth control. This can be assessed visually or with a spectrophotometer.
Susceptibility Testing of Dermatophytes (Based on CLSI M38)
For filamentous fungi, including dermatophytes like Trichophyton, Microsporum, and Epidermophyton species, the CLSI M38 document provides a standardized broth microdilution method. Key parameters such as inoculum preparation, incubation time, and temperature may need to be optimized for specific dermatophyte species. While sulconazole is known to be effective against dermatophytes, comprehensive comparative in vitro susceptibility studies with other azoles are lacking in recent publications.
Visualizing Resistance Pathways
The following diagrams illustrate the common mechanism of action for azole antifungals and the key pathways leading to the development of cross-resistance.
References
- 1. Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resource.aminer.org [resource.aminer.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Molecular and genetic basis of azole antifungal resistance in the opportunistic pathogenic fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 7. Expression of Major Efflux Pumps in Fluconazole-Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Sulconazole Nitrate and Ketoconazole in Antifungal Applications
A detailed analysis for researchers and drug development professionals.
Sulconazole (B1214277) nitrate (B79036) and ketoconazole (B1673606), both members of the imidazole (B134444) class of antifungal agents, are widely utilized in the topical treatment of superficial fungal infections. Their efficacy stems from a shared mechanism of action: the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. By disrupting this pathway, both drugs compromise the integrity of the cell membrane, leading to fungal cell death. This guide provides a comparative analysis of their efficacy, supported by in vitro and clinical data, to inform research and development in antifungal therapies.
In Vitro Efficacy: A Look at Minimum Inhibitory Concentrations
In vitro susceptibility testing, primarily through the determination of Minimum Inhibitory Concentration (MIC), offers a quantitative measure of an antifungal agent's potency against specific fungal isolates. While direct comparative in vitro studies between sulconazole and ketoconazole are limited, data from various studies provide insights into their activity against common dermatophytes.
Ketoconazole has been extensively studied, with MIC values reported for a range of dermatophytes. For instance, in studies utilizing the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method, ketoconazole has demonstrated varying levels of activity against different species.
Table 1: In Vitro Susceptibility of Dermatophytes to Ketoconazole
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Trichophyton rubrum | 32 (fluconazole-resistant) | 0.0625 - 2 | - | - | [1] |
| Trichophyton rubrum | 111 | - | - | - | [2] |
| Various Dermatophytes | 80 | 0.064 - 24 | 0.38 - 1 | 2 - 8 | [3] |
| Various Dermatophytes | 320 | 0.0312 - 32 | - | - | [4] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Data for sulconazole's in vitro activity is less abundant in publicly available literature, making a direct comparison of MIC values challenging. However, its established clinical efficacy suggests potent in vitro activity against relevant dermatophytes.
Clinical Efficacy: Insights from Clinical Trials
Clinical trials provide the most relevant data on the real-world performance of antifungal agents. While direct head-to-head trials of sulconazole nitrate and ketoconazole are not extensively documented, their efficacy has been evaluated against other azoles, allowing for an indirect comparison.
Tinea Corporis and Tinea Cruris
In a study involving the treatment of tinea cruris and corporis, this compound 1% cream applied once daily was found to be as effective as clotrimazole (B1669251) 1% cream applied twice daily.[5] After three weeks of treatment, 100% of patients treated with sulconazole showed negative findings on potassium hydroxide (B78521) (KOH) preparations and cultures.[5]
Another study comparing this compound 1.0% cream with miconazole (B906) nitrate 2.0% cream for tinea cruris/corporis found high mycological cure rates for both treatments. After three weeks, the mycological cure rate for sulconazole was 91% (twenty-nine of thirty-two patients).[6]
Ketoconazole has also demonstrated high efficacy in treating these conditions. A comparative study of terbinafine (B446) 1% emulsion gel and ketoconazole 2% cream for tinea cruris showed significant clinical and mycological cure rates for both treatments.[7]
Tinea Pedis
For tinea pedis, a double-blind study comparing this compound 1.0% cream with miconazole nitrate 2.0% cream showed that all seven patients treated with sulconazole were mycologically cured after four weeks.[6]
A clinical trial comparing once-daily clotrimazole 1% cream with twice-daily ketoconazole 2% cream for interdigital tinea pedis found comparable efficacy.[8] The mycological cure rate after 28 days was 76.0% for clotrimazole and 79.2% for ketoconazole.[8]
Table 2: Summary of Clinical Efficacy in Dermatophytosis
| Indication | Drug | Regimen | Mycological Cure Rate | Study Comparator |
| Tinea Cruris/Corporis | This compound 1% Cream | Once daily for 3 weeks | 100% | Clotrimazole 1% Cream (twice daily)[5] |
| Tinea Cruris/Corporis | This compound 1.0% Cream | Twice daily for 3 weeks | 91% | Miconazole Nitrate 2.0% Cream (twice daily)[6] |
| Tinea Pedis | This compound 1.0% Cream | Twice daily for 4 weeks | 100% | Miconazole Nitrate 2.0% Cream (twice daily)[6] |
| Tinea Pedis | Ketoconazole 2% Cream | Twice daily for 28 days | 79.2% | Clotrimazole 1% Cream (once daily)[8] |
Mechanism of Action: Inhibition of Ergosterol Synthesis
Both sulconazole and ketoconazole are imidazole antifungals that target the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. By inhibiting this step, these drugs deplete ergosterol and cause an accumulation of toxic methylated sterols in the fungal cell membrane. This disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and ketoconazole.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent against a specific fungus. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a reference method for filamentous fungi, including dermatophytes.
Caption: Workflow for broth microdilution antifungal susceptibility testing.
Detailed Protocol Steps:
-
Preparation of Antifungal Stock Solutions:
-
Antifungal powders (this compound, ketoconazole) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
-
Serial two-fold dilutions are then prepared in RPMI 1640 medium in 96-well microtiter plates.
-
-
Inoculum Preparation:
-
Fungal isolates are grown on a suitable agar (B569324) medium (e.g., potato dextrose agar) at 28°C for 7 to 10 days to encourage conidia formation.
-
Mature colonies are covered with sterile saline, and the surface is gently scraped to release conidia.
-
The resulting suspension is adjusted to a specific concentration (e.g., 1.25 × 10⁴ CFU/mL) using a spectrophotometer or hemocytometer.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the antifungal dilutions is inoculated with the standardized fungal suspension.
-
The plates are incubated at 28°C for 7 days.
-
-
MIC Determination:
-
Following incubation, the plates are examined visually or read with a spectrophotometer to assess fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits visible growth.
-
Clinical Trial Protocol for Tinea Corporis/Cruris
The following outlines a typical experimental design for a clinical trial comparing the efficacy of topical antifungal creams.
Caption: Experimental workflow for a comparative clinical trial of topical antifungals.
Key Protocol Components:
-
Patient Selection:
-
Inclusion criteria typically include healthy individuals with a clinical diagnosis of tinea corporis or cruris, confirmed by positive KOH microscopy and fungal culture.
-
Exclusion criteria often include pregnancy, lactation, known hypersensitivity to imidazole antifungals, and use of other antifungal or corticosteroid medications within a specified period.
-
-
Study Design and Blinding:
-
A randomized, double-blind, parallel-group design is the gold standard to minimize bias.
-
Patients are randomly assigned to receive either this compound cream or ketoconazole cream. Both patients and investigators are blinded to the treatment allocation.
-
-
Treatment Regimen:
-
Patients are instructed to apply a thin layer of the assigned cream to the affected and surrounding skin areas, typically once or twice daily for a predefined duration (e.g., 3-4 weeks).
-
-
Efficacy and Safety Assessments:
-
Clinical Assessment: Signs and symptoms (e.g., erythema, scaling, pruritus) are evaluated at baseline, at regular intervals during treatment, and at the end of the study using a standardized scoring system.
-
Mycological Assessment: Skin scrapings are collected for KOH microscopy and fungal culture at baseline and at the end of treatment to determine mycological cure (negative KOH and culture).
-
Safety Assessment: All adverse events are recorded throughout the study.
-
-
Statistical Analysis:
-
Statistical methods are used to compare the clinical and mycological cure rates between the treatment groups.
-
Conclusion
Both this compound and ketoconazole are effective topical treatments for common dermatophyte infections. Their shared mechanism of action, targeting the essential fungal ergosterol biosynthesis pathway, provides a strong basis for their antifungal activity. While direct comparative clinical and in vitro data are not abundant, existing studies demonstrate high efficacy for both agents in treating tinea corporis, tinea cruris, and tinea pedis. The choice between these agents in a clinical setting may be influenced by factors such as dosing frequency, cost, and availability. For drug development professionals, the consistent performance of the imidazole class highlights the continued importance of the ergosterol synthesis pathway as a key target for novel antifungal therapies. Further head-to-head comparative studies would be beneficial to delineate any subtle differences in their efficacy and spectrum of activity.
References
- 1. In vitro activities of four antifungal drugs against Trichophyton rubrum isolates exhibiting resistance to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. brieflands.com [brieflands.com]
- 5. This compound cream 1 percent for treating tinea cruris and corporis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound 1.0 percent cream: a comparison with miconazole in the treatment of tinea pedis and tinea cruris/corporis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. researchgate.net [researchgate.net]
In Vivo Validation of Sulconazole Nitrate's Efficacy in a Tinea Pedis Model: A Comparative Guide
This guide provides a comparative analysis of sulconazole (B1214277) nitrate's efficacy in the context of in vivo models of tinea pedis. The document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to benchmark the performance of sulconazole nitrate (B79036) against other topical antifungal agents. Due to a lack of publicly available head-to-head in vivo animal studies for sulconazole nitrate, this guide combines clinical data for sulconazole with in vivo animal data for comparator drugs to provide a broader context for its efficacy.
Mechanism of Action: Targeting Fungal Cell Membrane Integrity
This compound, a member of the imidazole (B134444) class of antifungal agents, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane.[1] The primary target of sulconazole and other azole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase.[1] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, a metabolic process essential for producing ergosterol, the primary sterol in fungal cell membranes.[1][2][3]
By inhibiting lanosterol 14α-demethylase, sulconazole blocks the conversion of lanosterol to ergosterol.[1] This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane.[1] The consequence of this disruption is an increase in membrane permeability and a loss of structural integrity, which ultimately inhibits fungal growth and leads to cell death.[1] Other topical antifungals that share this mechanism of action include miconazole (B906) and clotrimazole (B1669251).[1][4]
Caption: Ergosterol biosynthesis pathway and the inhibitory site of azole antifungals.
Experimental Protocols: Tinea Pedis Guinea Pig Model
The guinea pig model is a well-established and widely used in vivo system for evaluating the efficacy of antifungal agents against dermatophytosis, including tinea pedis.[5][6] The following is a representative experimental protocol synthesized from various studies.
1. Animal Model and Housing:
-
Species: Male Hartley guinea pigs (300-350 g) are commonly used.[6]
-
Housing: Animals are housed individually in cages with ad libitum access to food and water.[7] Environmental conditions are maintained at a constant temperature and humidity with a 12-hour light/dark cycle.
2. Fungal Strain and Inoculum Preparation:
-
Strain: Trichophyton rubrum or Trichophyton mentagrophytes are the most frequently used fungal species to induce tinea pedis.[8][9]
-
Culture: The dermatophyte is cultured on Sabouraud Dextrose Agar (SDA) for 2-3 weeks at 25-28°C.
-
Inoculum: A suspension of fungal conidia and hyphal fragments is prepared by scraping the culture surface and suspending it in sterile saline or phosphate-buffered saline (PBS) containing a wetting agent like Tween 80. The final concentration is adjusted to approximately 1 x 10^6 to 1 x 10^7 colony-forming units (CFU)/mL.[9]
3. Infection Procedure:
-
Site Preparation: The plantar surface of the hind paws is gently abraded to facilitate infection.[7]
-
Inoculation: A sterile disc of filter paper soaked with the fungal suspension is applied to the abraded skin and secured with an occlusive dressing for a period of 24 to 72 hours to ensure fungal adhesion and invasion.[5]
4. Treatment Regimen:
-
Treatment Groups: Animals are randomly assigned to treatment groups, including a vehicle control group, a positive control group (e.g., a known effective antifungal), and the experimental group(s) (e.g., this compound).
-
Application: A standardized amount of the topical formulation (e.g., 0.1 g of cream) is applied to the infected area once or twice daily for a specified duration, typically ranging from 7 to 28 days.
5. Efficacy Assessment:
-
Clinical Scoring: The severity of the infection is assessed at regular intervals using a scoring system that evaluates parameters such as erythema (redness), scaling, and fissuring.
-
Mycological Examination: At the end of the treatment period, skin scrapings or biopsies are collected from the infected site.
-
Direct Microscopy: Samples are examined under a microscope after treatment with potassium hydroxide (B78521) (KOH) to visualize fungal elements.
-
Fungal Culture: Samples are cultured on SDA to determine the presence of viable fungi. The number of CFUs can be quantified to assess the fungal burden.[10] A mycological cure is typically defined as a negative result in both direct microscopy and fungal culture.[11]
-
Caption: Workflow for an in vivo tinea pedis efficacy study.
Comparative Efficacy Data
The following tables summarize the efficacy of this compound and other topical antifungal agents. It is important to note that the data for this compound is derived from human clinical trials, while the data for the other agents are from in vivo guinea pig models. Direct comparison should be made with caution due to the differences in species and experimental conditions.
Table 1: In Vivo Efficacy of Various Topical Antifungals in the Guinea Pig Tinea Pedis Model
| Antifungal Agent (Concentration) | Fungal Species | Treatment Duration | Efficacy Endpoint | Mycological Cure Rate (%) | Reference |
| Lanoconazole (B123884) (1%) | T. mentagrophytes | 7 days (once daily) | Culture-negative | 100 | [12] |
| Terbinafine (B446) (1%) | T. mentagrophytes | 7 days (once daily) | Culture-negative | 100 | [12] |
| Lanoconazole (1%) | T. mentagrophytes | 14 days (once daily) | Culture-negative | 100 | [13] |
| Miconazole (2%) | C. albicans | 10 days | Fungal eradication | Significant reduction | [14] |
| KP-103 (1%) | T. mentagrophytes | 30 days (once daily) | Fungal eradication | Sterilized plantar skin | [15] |
Note: Data is compiled from separate studies and experimental conditions may vary.
Table 2: Clinical Efficacy of this compound in Human Tinea Pedis
| Treatment Group | N | Treatment Duration | Mycological Cure Rate (%) | Reference |
| This compound 1% Cream | 7 | 4 weeks (twice daily) | 100 | [11] |
| Miconazole Nitrate 2% Cream | 9 | 4 weeks (twice daily) | 67 | [11] |
| This compound 1% Cream | 20 | 4 weeks (twice daily) | 90 (at 8 weeks) | [16] |
| Clotrimazole 1% Cream | 20 | 4 weeks (twice daily) | 96 (at 8 weeks) | [16] |
Note: Data is from human clinical trials and represents the percentage of patients with negative fungal cultures and KOH tests at the end of the study period.
Discussion and Conclusion
The available clinical data suggests that this compound is a highly effective topical treatment for tinea pedis in humans, demonstrating mycological cure rates comparable or superior to other commonly used azole antifungals like miconazole and clotrimazole.[11][16][17] Its mechanism of action, the inhibition of ergosterol biosynthesis, is a well-validated target for antifungal therapy.[1]
While direct comparative in vivo animal data for this compound is limited in the public domain, the established guinea pig model of tinea pedis provides a robust platform for such evaluations.[5] Studies on other antifungal agents in this model demonstrate high rates of mycological cure, setting a benchmark for the expected performance of effective topical treatments.[12][13][15]
For drug development professionals, the synthesized experimental protocol provided in this guide offers a framework for conducting in vivo efficacy studies. Future research directly comparing this compound with a broader range of antifungal classes, such as allylamines (e.g., terbinafine), in a standardized guinea pig tinea pedis model would be invaluable for a more definitive positioning of its preclinical efficacy. Such studies should employ quantitative endpoints, including fungal burden (CFU counts) and standardized clinical scoring, to allow for a robust statistical comparison.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 4. Tinea pedis: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Model of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental guinea pig model of dermatophytosis: a simple and useful tool for the evaluation of new diagnostics and antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. [Establishing an experimental guinea pig model of dermatophytosis Using Trichophyton rubrum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Experimental Trichophyton rubrum infection in animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models: an important tool in mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound 1.0 percent cream: a comparison with miconazole in the treatment of tinea pedis and tinea cruris/corporis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Short-term topical therapy of experimental tinea pedis in guinea pigs with lanoconazole, a new imidazole antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Therapeutic efficacy of lanoconazole ointment in guinea pig model of tinea pedis, in comparison with that of cream preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Therapeutic efficacy of topically applied KP-103 against experimental tinea unguium in guinea pigs in comparison with amorolfine and terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. A double-blind comparison of this compound 1% cream with clotrimazole 1% cream in the treatment of dermatophytoses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Topical Azole Antifungals
For Researchers, Scientists, and Drug Development Professionals
Topical azole antifungals are a cornerstone in the treatment of superficial fungal infections. Their efficacy is well-established, but a nuanced understanding of their safety profiles is critical for drug development and clinical research. This guide provides an objective comparison of the safety profiles of commonly used topical azole antifungals, supported by quantitative data from clinical trials and detailed experimental protocols for safety assessment.
Comparative Safety Data of Topical Azole Antifungals
The following table summarizes the incidence of common adverse events associated with various topical azole antifungals, based on data from clinical trials. It is important to note that the incidence of adverse effects can vary depending on the specific formulation, patient population, and indication.
| Antifungal Agent | Common Adverse Events | Incidence Rate (%) | References |
| Clotrimazole | Vulvar/vaginal burning | <10% | [1] |
| Skin irritation (erythema, stinging, blistering, peeling, edema, pruritus, burning) | Not specified, but reported | [2] | |
| Drug-related adverse events (in otomycosis treatment) | 2.7% | [3] | |
| Miconazole | Application site irritation | 0.7% | [4] |
| Drug-related adverse events (mucoadhesive tablets for oral candidiasis) | 8.8% | [5][6] | |
| Allergic reactions (skin rash, itching, hives) | Not specified, but reported | [7] | |
| Ketoconazole | Application site burning (gel) | ~4.2% | [8] |
| Treatment-related adverse events (gel) | 7.3% | [8] | |
| Skin burning sensation (cream) | 1-10% | [9] | |
| Itching, burning, stinging (cream) | Not specified, but reported | [10] | |
| Econazole | Local irritation | 1-4% | [11] |
| Treatment-related adverse events (foam vs. vehicle) | <1% (application site reactions) | [12] | |
| Oxiconazole | Minor skin irritation (redness, itching) | Commonly reported | [13] |
| (in a study of 178 patients) | 0% | [8][11] | |
| Sulconazole | Itching | ~3% | [14] |
| Burning or stinging | ~3% | [14] | |
| Redness | ~1% | [14] | |
| Itching, burning/stinging (solution) | ~1% | [15] | |
| Sertaconazole | Contact dermatitis, dry/burning skin, application-site reaction, eczema, itch, skin tenderness | Not different from placebo | [10] |
Key Safety Considerations
-
Local Irritation: The most frequently reported adverse effects across all topical azoles are localized skin reactions such as burning, stinging, itching, and erythema.[2][16] These are generally mild and transient.
-
Contact Dermatitis: Allergic contact dermatitis is a known, though less common, adverse effect.[17] Patch testing can confirm sensitization to a specific azole. Cross-reactivity among different azole antifungals can occur.
-
Systemic Absorption: Systemic absorption of topical azoles is generally low, minimizing the risk of systemic side effects.[4] However, application to large surface areas or under occlusion may increase absorption.
-
Use in Pregnancy and Lactation: Topical azoles are generally considered safe for use during pregnancy and lactation due to minimal systemic absorption.[6][18] However, it is always advisable to consult with a healthcare professional.
-
Pediatric Use: The safety and efficacy of many topical azoles have not been established in children under 12 years of age.[19]
Experimental Protocols for Safety Assessment
Accurate assessment of the safety profile of topical formulations is crucial. The following are detailed methodologies for key experiments cited in the evaluation of topical azole antifungals.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD Test Guideline 439)
This test method provides a mechanistically relevant in vitro model for assessing skin irritation potential.[20][21][22]
Principle: A test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. The model consists of non-transformed, human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.[20][22] Chemical-induced irritation is assessed by measuring the viability of the cells after exposure, typically using the MTT assay. A significant reduction in cell viability compared to negative controls indicates irritation potential.[21]
Methodology:
-
Tissue Preparation: Commercially available RhE tissues are pre-incubated in assay medium.
-
Test Substance Application: The test substance (liquid or solid) is applied uniformly to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.[23]
-
Rinsing: The test substance is thoroughly rinsed from the tissue surface.
-
MTT Assay: Tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a blue formazan (B1609692) salt.
-
Formazan Extraction: The formazan salt is extracted from the tissues using a solvent (e.g., isopropanol).
-
Quantification: The optical density of the extracted formazan is measured using a spectrophotometer.
-
Data Analysis: Cell viability is calculated as a percentage relative to the negative control. A viability of ≤ 50% is typically used to classify the substance as an irritant.[21]
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is the gold standard for assessing the allergic contact sensitization potential of a topical product in humans.[10][24]
Principle: The test involves a two-phase process: an induction phase with repeated applications of the test material to the same skin site, followed by a challenge phase where the material is applied to a naive skin site after a rest period.[24][25] This method aims to determine if the test material can induce and elicit a contact allergic reaction.
Methodology:
-
Panel Selection: A panel of human volunteers (typically 50-200) is recruited. Subjects with known skin sensitivities may be included.[24][26]
-
Induction Phase (3 weeks):
-
The test material is applied to a small area of the skin (usually the back) under an occlusive or semi-occlusive patch.
-
Patches are worn for 24-48 hours and then removed.
-
The application site is evaluated for any signs of irritation.
-
This process is repeated nine times over a three-week period at the same site.[1][10]
-
-
Rest Period (2 weeks): A two-week period with no patch application allows for the development of any potential sensitization.
-
Challenge Phase (1 week):
-
A patch with the test material is applied to a new, previously unexposed (naive) skin site.
-
The patch is removed after 24-48 hours.
-
The challenge site is evaluated for signs of an allergic reaction (e.g., erythema, edema, papules, vesicles) at specified time points (e.g., 24, 48, 72, and 96 hours post-patch removal).[26]
-
-
Data Interpretation: The incidence and severity of skin reactions during the challenge phase are used to determine the sensitization potential of the test material. Reactions at the challenge site that are more severe than any irritation seen during the induction phase are indicative of sensitization.[1]
In Vitro Cytotoxicity Assay using HaCaT Cells
This assay is a common method to screen the potential toxicity of topical excipients and active ingredients on skin cells.[3][19]
Principle: Immortalized human keratinocytes (HaCaT cells) are exposed to various concentrations of a test substance. The cytotoxicity is determined by measuring the reduction in cell viability, often using the MTT assay.[19][27]
Methodology:
-
Cell Culture: HaCaT cells are cultured in a suitable medium until they reach a desired confluency.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[28]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test substance. Control wells with medium only are included.
-
Incubation: The plates are incubated for a defined period (e.g., 24 hours).
-
MTT Assay: The medium is replaced with a solution containing MTT. Viable cells metabolize MTT into a purple formazan product.[3]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined.
Signaling Pathways in Skin Irritation
Topical application of certain chemicals, including some azole antifungals, can induce skin irritation through the activation of keratinocytes, the primary cells of the epidermis. This activation leads to the release of pro-inflammatory mediators, initiating an inflammatory cascade.
Upon contact with the skin, a topical agent can be taken up by keratinocytes.[29] This can trigger the release of pro-inflammatory cytokines such as interleukin-1 alpha (IL-1α) and tumor necrosis factor-alpha (TNF-α).[30][31] These cytokines then act as signaling molecules, attracting and activating immune cells like Langerhans cells and T-lymphocytes to the site of application.[32][33] This influx and activation of immune cells result in the clinical manifestations of contact dermatitis, including redness, swelling, and itching.[34]
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. accellerate.me [accellerate.me]
- 3. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cian.co [cian.co]
- 5. The Efficacy and Safety of Miconazole Nitrate Mucoadhesive Tablets versus Itraconazole Capsules in the Treatment of Oral Candidiasis: An Open-Label, Randomized, Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Efficacy and Safety of Miconazole Nitrate Mucoadhesive Tablets versus Itraconazole Capsules in the Treatment of Oral Candidiasis: An Open-Label, Randomized, Multicenter Trial | PLOS One [journals.plos.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Evaluation of Clinical Efficacy and Safety of Once Daily Topical Administration of 1% Oxiconazole Cream and Lotion in Dermatophytosis : an Open Label, Non Comparative Multicentre Study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 9. Role of Keratinocytes in Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ftp.cdc.gov [ftp.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. High S100A2 expression in keratinocytes in patients with drug eruption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Articles [globalrx.com]
- 14. jgpharmainc.com [jgpharmainc.com]
- 15. SULCONAZOLE NITRATEtopical solution 1.0% [dailymed.nlm.nih.gov]
- 16. Exelderm (sulconazole) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Cell viability assays [bio-protocol.org]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. iivs.org [iivs.org]
- 22. nucro-technics.com [nucro-technics.com]
- 23. x-cellr8.com [x-cellr8.com]
- 24. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 25. alsglobal.com [alsglobal.com]
- 26. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Keratinocytes in inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. emedicine.medscape.com [emedicine.medscape.com]
- 32. Allergic Contact Dermatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Contact Dermatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. Mechanisms of contact dermatitis and eczema [tales.nmc.unibas.ch]
Unveiling Synergistic Alliances: Sulconazole Nitrate in Combination Antifungal Therapy
For researchers, scientists, and drug development professionals, the quest for more effective antifungal treatments is a continuous endeavor. While sulconazole (B1214277) nitrate (B79036), an imidazole (B134444) antifungal agent, has a well-established profile as a monotherapy, its potential in synergistic combinations with other antifungal agents presents a promising frontier in combating fungal infections. This guide provides a comparative analysis of the synergistic effects of sulconazole nitrate with other antifungals, supported by available experimental data and detailed methodologies.
This compound exerts its antifungal effect by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a critical step in the ergosterol (B1671047) biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, fungal cell death.[1] The principle of synergistic combination therapy lies in targeting different steps of a vital pathway or distinct cellular processes, leading to an enhanced overall antifungal effect that is greater than the sum of the individual agents.
Comparative Analysis of Synergistic Effects
The exploration of this compound in combination therapies has revealed synergistic interactions with other antifungal agents, particularly those that also target the ergosterol biosynthesis pathway.
This compound with Morpholines (Amorolfine)
Studies have shown a significant synergistic interaction when azoles, including by extension sulconazole, are combined with morpholines like amorolfine (B1665469) against dermatophytes.
| Drug Combination | Fungal Species | Fractional Inhibitory Concentration Index (FICI) | Interaction |
| Azole (e.g., Sulconazole) + Amorolfine | Trichophyton spp. | ≤0.5 | Synergy |
Table 1: Synergistic Effect of Azoles and Amorolfine against Trichophyton spp. [2]
The FICI is a quantitative measure of the interaction between two drugs. An FICI of ≤0.5 is a strong indicator of synergy.
This compound with Allylamines (Terbinafine)
The combination of different ergosterol biosynthesis inhibitors has been a key area of synergy research. While direct studies on this compound with terbinafine (B446) are limited, the synergistic interaction between another azole, itraconazole (B105839), and terbinafine against Trichophyton species provides a strong rationale for the potential synergy with sulconazole. Both terbinafine and azoles inhibit different enzymes in the ergosterol biosynthesis pathway, squalene (B77637) epoxidase and lanosterol 14α-demethylase, respectively.[3]
| Drug Combination | Fungal Species | FICI (Susceptible Isolates) | FICI (Resistant Isolates) | Interaction |
| Itraconazole + Terbinafine | Trichophyton spp. | 0.3125 - 0.5 | 0.032 - 0.3125 | Synergy |
Table 2: Synergistic Effect of Itraconazole and Terbinafine against Trichophyton spp. [4]
Given that sulconazole and itraconazole share the same mechanism of action, a similar synergistic profile for sulconazole in combination with terbinafine is anticipated.
Experimental Protocols
The determination of synergistic interactions between antifungal agents is primarily conducted through in vitro susceptibility testing. The checkerboard microdilution assay is the most common method used.
Checkerboard Microdilution Assay Protocol
This method allows for the testing of multiple concentrations of two drugs, both individually and in combination.
1. Preparation of Antifungal Agents:
-
Stock solutions of this compound and the second antifungal agent are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).
-
Serial twofold dilutions of each drug are prepared in a 96-well microtiter plate. For Drug A (e.g., this compound), dilutions are made horizontally, and for Drug B (e.g., terbinafine), dilutions are made vertically.
2. Inoculum Preparation:
-
The fungal isolate to be tested is cultured on an appropriate agar (B569324) medium.
-
A suspension of fungal conidia or yeast cells is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is then further diluted in a buffered RPMI 1640 medium to the final desired inoculum concentration.
3. Plate Inoculation and Incubation:
-
The wells of the checkerboard plate, containing the drug dilutions, are inoculated with the fungal suspension.
-
Control wells are included: a growth control (inoculum without drugs) and a sterility control (medium without inoculum).
-
The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the drug, alone or in combination, that visibly inhibits fungal growth.
5. Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
The interaction is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Mechanistic Insights and Signaling Pathways
The synergistic effect of combining antifungal agents that target the ergosterol biosynthesis pathway at different points stems from a multi-pronged attack on a critical cellular process.
Caption: Dual inhibition of the ergosterol biosynthesis pathway by terbinafine and this compound.
By inhibiting two separate enzymatic steps, the combination of an allylamine (B125299) (terbinafine) and an azole (this compound) leads to a more profound disruption of ergosterol production. This dual blockade not only depletes ergosterol more effectively but also causes the accumulation of toxic metabolic intermediates from both upstream and downstream of the blocked steps, further stressing the fungal cell and leading to its demise.
Furthermore, the disruption of the ergosterol biosynthesis pathway can trigger complex cellular stress responses. The combination of ergosterol biosynthesis inhibitors with inhibitors of signaling pathways, such as the calcineurin pathway, has been shown to result in a fungicidal effect.[5][6] While direct evidence for this compound is pending, this suggests a broader mechanism where the membrane stress induced by ergosterol depletion makes the fungus more susceptible to the disruption of key stress response signaling pathways.
Caption: Proposed mechanism of synergistic antifungal action involving ergosterol biosynthesis and stress pathways.
Conclusion
The synergistic combination of this compound with other antifungal agents, particularly those targeting the ergosterol biosynthesis pathway, holds significant promise for enhancing therapeutic efficacy. The available data, primarily from studies on related azoles, strongly suggests that such combinations can lead to potent synergistic effects, as quantified by the Fractional Inhibitory Concentration Index. The underlying mechanism involves a multi-faceted attack on a vital fungal pathway, leading to a more profound and rapid antifungal action. Further in vitro and in vivo studies specifically investigating this compound in combination therapies are warranted to fully elucidate its potential and to guide the development of novel and more effective treatment strategies for a wide range of fungal infections.
References
- 1. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 2. tau.ac.il [tau.ac.il]
- 3. Terbinafine in Combination with Other Antifungal Agents for Treatment of Resistant or Refractory Mycoses: Investigating Optimal Dosing Regimens Using a Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antifungal Combination of Terbinafine with Itraconazole against Isolates of Trichophyton Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation of HPLC methods for sulconazole nitrate according to ICH guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Sulconazole (B1214277) Nitrate (B79036), a broad-spectrum antifungal agent. The comparison is based on the validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines. This objective analysis, supported by experimental data, is intended to assist researchers and analytical scientists in selecting the most suitable method for their specific needs, whether for routine quality control or stability studies.
Method 1: The United States Pharmacopeia (USP) Official Method
The USP provides an official monograph for Sulconazole Nitrate which includes an HPLC method for its assay.[1][2][3] This method is widely accepted for quality control purposes in the pharmaceutical industry.
Method 2: A Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method
As a direct comparison, a stability-indicating RP-HPLC method, adapted from a validated method for the structurally similar Miconazole Nitrate, is presented.[4][5][6][7] This type of method is crucial for monitoring the stability of a drug substance and drug product by separating the active pharmaceutical ingredient (API) from its degradation products.
Comparison of Chromatographic Conditions
A side-by-side comparison of the chromatographic conditions for both methods is presented in Table 1.
| Parameter | Method 1: USP Official Method | Method 2: Stability-Indicating RP-HPLC Method (Adapted) |
| Stationary Phase | 4.6-mm x 25-cm; packing L1 (C18) | C18 column |
| Mobile Phase | Methanol (B129727) and water (70:30) containing 1.9 g/L of sodium 1-pentanesulfonate, adjusted to pH 3.8 with 2 N sulfuric acid.[1] | Acetonitrile (B52724) and Phosphate (B84403) Buffer.[4] |
| Flow Rate | About 2 mL/min.[1] | 1.0 mL/min |
| Detection | UV at 230 nm.[1] | UV at 232 nm.[5] |
| Temperature | 40 °C.[1] | 25 °C.[5] |
| Injection Volume | Not specified in the provided abstract | 10 µL.[5] |
Comparison of Validation Parameters According to ICH Guidelines
The performance of both methods is evaluated based on the ICH Q2(R1) guidelines for the validation of analytical procedures. A summary of the typical validation parameters is provided in Table 2.
| Validation Parameter | Method 1: USP Official Method (Expected Performance) | Method 2: Stability-Indicating RP-HPLC Method (Reported for Miconazole Nitrate) |
| Specificity | The method is expected to be specific for this compound in the presence of its specified impurities. | The method is proven to be specific for the analyte in the presence of its degradation products and excipients.[4] |
| Linearity | A linear relationship between concentration and response is expected over the assay range. | Linear over a specified concentration range with a high correlation coefficient (r² > 0.999).[6] |
| Accuracy | High recovery (typically 98-102%) is expected. | High recovery values are reported. |
| Precision | - Repeatability (intra-day): RSD ≤ 2%- Intermediate Precision (inter-day): RSD ≤ 2% | - Repeatability (intra-day): Low RSD%- Intermediate Precision (inter-day): Low RSD% |
| Limit of Detection (LOD) | Not typically required for assay methods. | Determined based on signal-to-noise ratio. |
| Limit of Quantitation (LOQ) | Not typically required for assay methods. | Determined based on signal-to-noise ratio. |
| Robustness | The method is expected to be robust to small, deliberate variations in method parameters. | The method is demonstrated to be robust to variations in mobile phase composition, pH, and flow rate.[4] |
| System Suitability | Tailing factor ≤ 2.0; RSD of replicate injections ≤ 1.5%.[1] | Parameters such as tailing factor, theoretical plates, and resolution are monitored to ensure system performance. |
Experimental Protocols
Method 1: USP Official Method for this compound Assay
1. Mobile Phase Preparation:
-
Dissolve 1.9 g of sodium 1-pentanesulfonate in 300 mL of water.
-
Add 700 mL of methanol and mix.
-
Adjust the pH to 3.8 ± 0.1 with 2 N sulfuric acid.
-
Filter and degas the mobile phase before use.[1]
2. Standard Solution Preparation:
-
Accurately weigh a quantity of USP this compound Reference Standard (RS) and dissolve in the Mobile Phase to obtain a solution with a known concentration of about 0.2 mg/mL.[1]
3. Sample Solution Preparation:
-
Accurately weigh about 20 mg of this compound, transfer to a 100-mL volumetric flask, dissolve in and dilute to volume with the Mobile Phase.[1]
4. Chromatographic System:
-
Use an HPLC system equipped with a UV detector set at 230 nm and a 4.6-mm x 25-cm column with L1 packing, maintained at 40 °C.
-
Set the flow rate to about 2 mL/min.[1]
5. Procedure:
-
Inject equal volumes of the Standard solution and the Sample solution into the chromatograph.
-
Record the peak areas and calculate the percentage of this compound in the sample.
Method 2: Stability-Indicating RP-HPLC Method (Adapted for this compound)
1. Mobile Phase Preparation:
-
Prepare a suitable phosphate buffer and adjust the pH.
-
The mobile phase consists of a mixture of acetonitrile and the prepared phosphate buffer in an optimized ratio.[4]
-
Filter and degas the mobile phase.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a series of concentrations for linearity assessment.
3. Sample Solution Preparation:
-
Accurately weigh a quantity of the this compound sample and dissolve it in a suitable solvent.
-
Dilute with the mobile phase to a final concentration within the linear range of the method.
4. Chromatographic System:
-
Use an HPLC system with a UV detector set at the absorption maximum of this compound (around 230-232 nm).
-
Employ a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Maintain the column at a constant temperature (e.g., 25 °C).
-
Set the flow rate to 1.0 mL/min.
5. Forced Degradation Studies:
-
To demonstrate the stability-indicating nature of the method, subject the this compound sample to stress conditions as per ICH guidelines (acidic, basic, oxidative, thermal, and photolytic stress).[4]
-
Analyze the stressed samples using the developed method to ensure that the degradation products are well-separated from the main peak of this compound. Studies have shown that this compound degrades primarily under oxidative conditions to form sulconazole sulfoxide (B87167).[8][9]
Visualization of Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an HPLC method according to ICH guidelines.
Caption: Workflow for HPLC method validation as per ICH guidelines.
Logical Relationship of Stability-Indicating Method Development
The development and validation of a stability-indicating HPLC method follow a logical progression, as depicted in the diagram below.
Caption: Logical flow for developing a stability-indicating HPLC method.
References
- 1. This compound [drugfuture.com]
- 2. scribd.com [scribd.com]
- 3. Sulconazolnitrat United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpbs.net [ijpbs.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural confirmation of sulconazole sulfoxide as the primary degradation product of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Study of Sulconazole in Different Salt Forms: A Proposed Framework
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals
Introduction to Sulconazole (B1214277)
Sulconazole is a broad-spectrum imidazole (B134444) antifungal agent used for the topical treatment of superficial fungal infections.[1][2][3] It functions by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[4] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, fungal cell death.[4] Currently, sulconazole is commercially available as sulconazole nitrate (B79036). The selection of a salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, as it can significantly influence the physicochemical properties, bioavailability, and stability of the drug.
Physicochemical Properties of Sulconazole Nitrate
A summary of the known physicochemical properties of sulconazole and its nitrate salt is presented below. This data serves as a baseline for comparison with potential alternative salt forms.
| Property | Sulconazole (Free Base) | This compound | Source |
| Molecular Formula | C₁₈H₁₅Cl₃N₂S | C₁₈H₁₅Cl₃N₂S · HNO₃ | [5][6] |
| Molecular Weight | 397.74 g/mol | 460.77 g/mol | [1][7] |
| Melting Point | ~130°C | ~130°C | [5][7][8] |
| Water Solubility | Very slightly soluble | Very slightly soluble (48.7 µg/mL at pH 7.4) | [6][7] |
| Solubility in other solvents | - | Freely soluble in pyridine; slightly soluble in ethanol, acetone, and chloroform. | [7][8] |
| pKa | 6.78 (strong base) | - | [9] |
| LogP | 6.06 | - | [9] |
Proposed Alternative Salt Forms for Comparative Study
A salt screening study would be the first step in identifying alternative salt forms of sulconazole with potentially improved properties. Based on the basic nature of sulconazole, a variety of acidic counter-ions could be investigated. The selection of counter-ions is a critical step, with hydrochloride and sodium salts being the most common in pharmaceuticals.[10]
Table 2: Proposed Sulconazole Salts for Comparative Analysis
| Salt Form | Counter-ion | Rationale for Selection |
| Sulconazole Hydrochloride | HCl | Commonly used, low molecular weight counter-ion.[10] |
| Sulconazole Mesylate | Methanesulfonic acid | Often improves solubility and stability.[11] |
| Sulconazole Besylate | Benzenesulfonic acid | Can enhance solubility and provide good crystallinity.[11] |
| Sulconazole Citrate | Citric acid | A common choice for basic drugs, can improve aqueous solubility.[10] |
| Sulconazole Maleate | Maleic acid | Frequently used to form stable crystalline salts.[10] |
Proposed Experimental Protocols for Comparative Analysis
A comprehensive comparative study would involve the following experimental evaluations:
Salt Synthesis and Characterization
Synthesize the proposed sulconazole salts by reacting sulconazole free base with the corresponding acid in a suitable solvent system. The resulting salts should be characterized using techniques such as X-ray powder diffraction (XRPD) to determine their crystalline form, differential scanning calorimetry (DSC) to determine their melting point and thermal behavior, and Fourier-transform infrared (FTIR) spectroscopy to confirm salt formation.
Physicochemical Properties Determination
Determine the kinetic and thermodynamic solubility of each salt form in various media, including purified water, phosphate-buffered saline (PBS) at different pH values (e.g., 5.0, 6.8, and 7.4), and biorelevant media such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
Experimental Protocol: Kinetic Solubility Assay A high-throughput kinetic solubility assay can be performed as follows:
-
Prepare stock solutions of each sulconazole salt in dimethyl sulfoxide (B87167) (DMSO).
-
Add the DMSO stock solution to the aqueous buffer (e.g., PBS pH 7.4) in a microtiter plate.
-
Shake the plate for a defined period (e.g., 2 hours) at room temperature.
-
Filter the samples to remove any precipitate.
-
Determine the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectrophotometry.[12][13]
Conduct stability studies under various stress conditions (e.g., heat, humidity, light) according to ICH guidelines. A stability-indicating HPLC method should be developed and validated to separate and quantify sulconazole from its potential degradation products.
Experimental Protocol: Stability-Indicating HPLC Method Development
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where sulconazole has maximum absorbance.
-
Forced Degradation: Subject a solution of each sulconazole salt to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness.
In Vitro Antifungal Activity
Determine the minimum inhibitory concentration (MIC) of each sulconazole salt against a panel of clinically relevant fungal strains, such as Candida albicans, Trichophyton rubrum, and Epidermophyton floccosum.
Experimental Protocol: Broth Microdilution MIC Assay (based on CLSI M27)
-
Prepare serial two-fold dilutions of each sulconazole salt in RPMI-1640 medium in a 96-well microtiter plate.[14][15]
-
Prepare a standardized inoculum of the fungal strain to be tested.[14][15]
-
Add the fungal inoculum to each well of the microtiter plate.[14][15]
-
Incubate the plates at 35°C for 24-48 hours.[16]
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.[14][15]
Data Presentation
The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison.
Table 3: Hypothetical Comparative Physicochemical Data
| Salt Form | Melting Point (°C) | Aqueous Solubility (µg/mL) | Stability (t₁/₂ in days at 40°C/75% RH) |
| This compound | Data | Data | Data |
| Sulconazole Hydrochloride | Data | Data | Data |
| Sulconazole Mesylate | Data | Data | Data |
| Sulconazole Besylate | Data | Data | Data |
| Sulconazole Citrate | Data | Data | Data |
| Sulconazole Maleate | Data | Data | Data |
Table 4: Hypothetical Comparative Antifungal Activity (MIC in µg/mL)
| Salt Form | Candida albicans | Trichophyton rubrum | Epidermophyton floccosum |
| This compound | Data | Data | Data |
| Sulconazole Hydrochloride | Data | Data | Data |
| Sulconazole Mesylate | Data | Data | Data |
| Sulconazole Besylate | Data | Data | Data |
| Sulconazole Citrate | Data | Data | Data |
| Sulconazole Maleate | Data | Data | Data |
Visualizations
Ergosterol Biosynthesis Pathway and Mechanism of Action of Sulconazole
The following diagram illustrates the ergosterol biosynthesis pathway in fungi and highlights the inhibitory action of sulconazole.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of sulconazole.
Experimental Workflow for Comparative Salt Study
The following diagram outlines the proposed experimental workflow for the comparative study of different sulconazole salt forms.
References
- 1. Sulconazole - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Sulconazole (Exelderm) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Sulconazole | C18H15Cl3N2S | CID 5318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C18H16Cl3N3O3S | CID 65495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jgpharmainc.com [jgpharmainc.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Sulconazole-Loaded Solid Lipid Nanoparticles for Enhanced Antifungal Activity: In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. hrpub.org [hrpub.org]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 16. intertekinform.com [intertekinform.com]
Sulconazole Nitrate vs. Newer Triazole Antifungals: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the imidazole (B134444) antifungal, sulconazole (B1214277) nitrate (B79036), with that of newer-generation triazole antifungals, including fluconazole (B54011), itraconazole (B105839), voriconazole (B182144), and posaconazole (B62084). The comparison is based on available in vitro susceptibility data and clinical trial outcomes for relevant fungal pathogens.
Executive Summary
Sulconazole nitrate, a topical imidazole, has demonstrated broad-spectrum activity against dermatophytes and yeasts, with clinical efficacy in treating superficial cutaneous infections. Newer triazole antifungals, available in both topical and systemic formulations, generally exhibit potent and broad-spectrum activity, including against pathogens that may be less susceptible to older azoles. While direct head-to-head clinical trials comparing this compound with the newer oral triazoles are limited, in vitro susceptibility data provide valuable insights into their comparative potency. This guide synthesizes the available data to facilitate an objective comparison for research and development purposes.
Mechanism of Action: Azole Antifungals
Both imidazole (e.g., sulconazole) and triazole (e.g., fluconazole, itraconazole, voriconazole, posaconazole) antifungals share a common mechanism of action. They disrupt the integrity of the fungal cell membrane by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[1] Its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth or cell death.[1] The lower toxicity of triazoles compared to imidazoles in systemic applications is attributed to their higher affinity for the fungal cytochrome P450 enzyme over its mammalian counterpart.[1]
In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the in vitro activity of this compound and newer triazoles against key fungal pathogens, primarily Trichophyton rubrum (a common cause of dermatophytosis) and Candida albicans (a common yeast pathogen). Data is compiled from various studies and presented as MIC ranges, MIC₅₀ (inhibits 50% of isolates), and MIC₉₀ (inhibits 90% of isolates) in µg/mL.
Table 1: In Vitro Activity against Trichophyton rubrum
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Imidazole | |||
| This compound | Data not consistently available in comparative studies | Data not consistently available in comparative studies | Data not consistently available in comparative studies |
| Triazoles | |||
| Fluconazole | 2 - >64[2][3][4] | 4 - 64[3][4] | 16 - >64[3][4] |
| Itraconazole | ≤0.031 - 2.0[3] | 0.25[3] | 1.0[3] |
| Voriconazole | Data from multiple sources | 0.05 (GM)[2] | 0.125[2] |
| Posaconazole | Data from multiple sources | 0.11 (GM)[2] | 0.5[2] |
GM = Geometric Mean. Data for newer triazoles are primarily from a comparative study on T. rubrum.[2]
Table 2: In Vitro Activity against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Imidazole | |||
| This compound | Data not consistently available in comparative studies | Data not consistently available in comparative studies | Data not consistently available in comparative studies |
| Triazoles | |||
| Fluconazole | ≤0.125 - >64[5] | 0.5[5] | 2.0[5] |
| Itraconazole | ≤0.03 - 4.0[5] | 0.06[5] | 0.25[5] |
| Voriconazole | ≤0.007 - 2.0[5] | 0.015[5] | 0.03[5] |
| Posaconazole | ≤0.03 - 2.0[5] | 0.03[5] | 0.06[5] |
Note: The in vitro activity of antifungal agents can vary depending on the specific isolates tested and the methodology used.
Clinical Efficacy
Direct comparative clinical trials between topical this compound and the newer generation of oral triazole antifungals are scarce. The available clinical data are largely from studies comparing sulconazole to other topical imidazoles or placebo, and separate studies evaluating the efficacy of newer triazoles.
This compound (Topical)
-
Dermatophytosis (Tinea Pedis, Tinea Cruris/Corporis): In a double-blind study, this compound 1.0% cream was found to be highly effective and comparable to miconazole (B906) nitrate 2.0% cream for tinea pedis and tinea cruris/corporis.[6] For tinea cruris/corporis, mycological cure rates were 91% for sulconazole.[6] Another study showed sulconazole to be superior to clotrimazole (B1669251) in the treatment of dermatophytoses, with statistically significant improvements in erythema and scaling.[7]
-
Cutaneous Candidiasis: Once-daily application of sulconazole was as effective as twice-daily miconazole, achieving KOH and culture cures in 100% and 88% of patients, respectively.[8] Twice-daily application of sulconazole resulted in 100% KOH and culture cures.[8]
Newer Triazole Antifungals (Primarily Oral)
-
Tinea Pedis: Oral terbinafine (B446) has shown slightly greater efficacy than oral itraconazole in some analyses.[9] Both oral terbinafine and itraconazole are considered efficacious treatments for tinea pedis.[10]
-
Onychomycosis: A comparative study of oral antifungals for onychomycosis found clinical cure rates of 81.3% for terbinafine, 77.8% for itraconazole, and 37.5% for fluconazole after a 3-month treatment and 6-month follow-up.
-
Broad-Spectrum Efficacy: Newer triazoles like voriconazole and posaconazole have a broad spectrum of activity and are often used for more severe or resistant fungal infections.
It is important to note that the choice between a topical imidazole like sulconazole and a systemic triazole depends on the severity, location, and extent of the fungal infection, as well as the causative pathogen and patient factors. Topical agents are generally preferred for localized, uncomplicated infections.
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily based on standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M38-A2 for Filamentous Fungi)
-
Inoculum Preparation: Fungal isolates are cultured on a suitable medium (e.g., potato dextrose agar). A suspension of conidia is prepared in sterile saline containing a wetting agent (e.g., Tween 80). The suspension is adjusted to a specific turbidity to achieve a standardized final inoculum concentration in the test wells.
-
Antifungal Agent Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are incubated at a specific temperature (e.g., 28-35°C) for a defined period (e.g., 4-7 days for dermatophytes), allowing for visible growth in the drug-free control well.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥80%) compared to the growth in the control well.
Conclusion
This compound remains a viable topical treatment for superficial dermatophyte and yeast infections, demonstrating efficacy comparable to other imidazoles. The newer triazole antifungals offer the advantages of broader-spectrum activity, and in some cases, higher in vitro potency against certain pathogens. They also provide the option of systemic administration for more extensive or recalcitrant infections. The choice of antifungal agent should be guided by the specific clinical scenario, including the infecting organism, the site and severity of infection, and patient-specific factors. For research and development, the newer triazoles represent a benchmark for potent, broad-spectrum antifungal activity. Further head-to-head comparative studies would be beneficial to more definitively establish the relative efficacy of this compound in the current landscape of antifungal therapies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Consensus of the role and positioning of the imidazoles in the treatment of dermatophytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical pharmacology of imidazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Resistance in Dermatophytes: Genetic Considerations, Clinical Presentations and Alternative Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. [Dermatomycoses: topical and systemic antifungal treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Clinical Trial Data for Sulconazole Nitrate: A Comparative Guide for Researchers
This guide provides a meta-analysis of clinical trial data for sulconazole (B1214277) nitrate (B79036), an imidazole (B134444) derivative with broad-spectrum antifungal activity. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of sulconazole nitrate with other topical antifungal agents, supported by experimental data from various clinical studies. The guide summarizes key quantitative data in structured tables, details common experimental protocols, and visualizes the underlying molecular pathways and study designs.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Synthesis
This compound, like other azole antifungals, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. The primary mechanism of action is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, a critical component of the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity and function.[1]
By inhibiting lanosterol 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol.[1][2] This disruption leads to an accumulation of toxic methylated sterols and a depletion of ergosterol, which increases fungal cell membrane permeability and ultimately leads to cell death.[1][4] This targeted action against a fungal-specific pathway contributes to its efficacy as an antifungal agent.
Comparative Efficacy of this compound
Clinical trials have demonstrated the efficacy of this compound in treating various dermatophytoses, including tinea corporis, tinea cruris, and tinea pedis. Its performance has been compared against other topical antifungals, primarily clotrimazole (B1669251) and miconazole (B906).
This compound vs. Clotrimazole
Multiple studies have shown that this compound is at least as effective as, and in some aspects superior to, clotrimazole in the treatment of tinea infections. A study on dermatophytoses found that while mycological cure rates were comparable after four weeks, sulconazole-treated patients showed a statistically significant greater overall clinical improvement and reduction in symptoms like erythema and scaling.[5][6][7] Another trial in a hot and humid environment found that once-daily sulconazole was as effective as twice-daily clotrimazole, with 100% of sulconazole-treated patients showing negative potassium hydroxide (B78521) (KOH) preparations and cultures after three weeks.[8]
| Indication | Treatment Regimen | Mycological Cure Rate (Sulconazole) | Mycological Cure Rate (Clotrimazole) | Key Findings |
| Tinea Cruris/Corporis | Sulconazole 1% once daily vs. Clotrimazole 1% twice daily for 3 weeks | 100% | Not specified, but efficacy was comparable | Sulconazole applied once daily was as effective as clotrimazole applied twice daily.[8] |
| Dermatophytoses | Sulconazole 1% twice daily vs. Clotrimazole 1% twice daily for 4 weeks | 90% | 92% | No statistically significant difference in mycological cure. Sulconazole showed significantly better clinical improvement.[7] |
This compound vs. Miconazole
Comparative studies between this compound and miconazole nitrate have also shown similar efficacy in treating cutaneous dermatophytosis. In a double-blind study on tinea pedis and tinea cruris/corporis, both agents were found to be highly effective with no statistically significant differences in mycological cure rates.[9] For tinea cruris/corporis, mycological cure rates were 91% for sulconazole and 100% for miconazole after three weeks of twice-daily treatment.[9] A separate multicenter trial for tinea versicolor found that 93% of sulconazole-treated patients and 87% of miconazole-treated patients were KOH negative after three weeks.[10]
| Indication | Treatment Regimen | Mycological Cure Rate (Sulconazole) | Mycological Cure Rate (Miconazole) | Key Findings |
| Tinea Pedis & Tinea Cruris/Corporis | Sulconazole 1% twice daily vs. Miconazole 2% twice daily for 3-4 weeks | Tinea Pedis: 100% (7/7 patients)Tinea Cruris/Corporis: 91% (29/32 patients) | Tinea Pedis: 67% (6/9 patients)Tinea Cruris/Corporis: 100% (31/31 patients) | Both agents were highly effective with no statistically significant differences.[9] |
| Tinea Versicolor | Sulconazole 1% twice daily vs. Miconazole 2% twice daily for 3 weeks | 93% (KOH negative) | 87% (KOH negative) | Both drugs were well tolerated and effective.[10] |
| Cutaneous Candidiasis | Sulconazole 1% once daily vs. Miconazole 2% twice daily | 100% (KOH cure), 88% (culture cure) | Not specified, but efficacy was comparable | Once daily sulconazole was as effective as twice daily miconazole.[11] |
Safety and Tolerability Profile
This compound is generally well-tolerated, with adverse reactions being infrequent and typically mild. In controlled clinical trials involving 1185 patients treated with this compound cream, approximately 3% reported itching, 3% burning or stinging, and 1% redness.[12] These local cutaneous reactions did not usually necessitate discontinuation of treatment.[12]
Comparatively, some studies have indicated a more favorable safety profile for sulconazole. For instance, in a trial against clotrimazole, four out of twenty-seven clotrimazole-treated patients experienced erosive primary irritation, while no adverse reactions were reported for sulconazole.[8] Similarly, a comparison with miconazole reported two cases of severe irritant dermatitis requiring treatment discontinuation with miconazole, whereas sulconazole produced no severe irritant reactions.[9]
| Adverse Reaction | This compound | Clotrimazole | Miconazole |
| Itching | ~3%[12] | Reported, but incidence not consistently quantified | Reported, but incidence not consistently quantified |
| Burning/Stinging | ~3%[12] | Reported, but incidence not consistently quantified | Reported, but incidence not consistently quantified |
| Redness | ~1%[12] | Reported, but incidence not consistently quantified | Reported, but incidence not consistently quantified |
| Irritant Dermatitis | No severe reactions reported[9] | Erosive primary irritation reported in one study[8] | Severe irritant dermatitis requiring discontinuation reported in one study[9] |
Experimental Protocols
The clinical trials cited in this guide generally follow a randomized, double-blind, parallel-group design to ensure objectivity in comparing the efficacy and safety of this compound with other antifungal agents or a vehicle.
General Experimental Workflow
Key Methodological Components:
-
Patient Population: Trials typically enroll patients with clinically and mycologically confirmed dermatophyte infections (e.g., positive KOH preparation and/or culture).[6]
-
Study Design: Most studies are randomized, double-blind, and involve parallel groups to minimize bias.[6][8][9][10]
-
Treatment Allocation: Patients are randomly assigned to receive either this compound or the comparator drug/vehicle.
-
Dosage and Administration: The cream or solution is typically applied to the affected and surrounding skin areas once or twice daily for a predefined period, usually 3 to 4 weeks.[12]
-
Efficacy Assessment: Efficacy is evaluated based on both clinical and mycological outcomes.
-
Clinical Evaluation: Assesses the severity of signs and symptoms such as erythema, scaling, and pruritus, often using a scoring system.[5][6]
-
Mycological Evaluation: Involves microscopic examination of skin scrapings (KOH preparation) and fungal culture to confirm the presence or absence of the pathogen.[8][9] A mycological cure is typically defined as negative results for both tests.
-
-
Safety Assessment: Adverse events are monitored and recorded throughout the study to evaluate the tolerability of the treatments.
Conclusion
Based on a meta-analysis of available clinical trial data, this compound 1% cream is a highly effective and well-tolerated topical antifungal agent for the treatment of common dermatophytoses. Its efficacy is comparable, and in some clinical aspects potentially superior, to other widely used imidazole antifungals such as clotrimazole and miconazole. Notably, this compound may offer a better safety profile with a lower incidence of irritant contact dermatitis. The convenience of a once-daily application in certain indications, without compromising efficacy, further enhances its clinical utility. For researchers and drug development professionals, this compound represents a robust and reliable compound within the azole class of antifungals.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Sulconazole | C18H15Cl3N2S | CID 5318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C18H16Cl3N3O3S | CID 65495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. A double-blind comparison of this compound 1% cream with clotrimazole 1% cream in the treatment of dermatophytoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound cream 1 percent for treating tinea cruris and corporis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound 1.0 percent cream: a comparison with miconazole in the treatment of tinea pedis and tinea cruris/corporis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1% sulconazole cream v 2% miconazole cream in the treatment of tinea versicolor. A double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new treatment for cutaneous candidiasis: this compound cream 1% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jgpharmainc.com [jgpharmainc.com]
Sulconazole Nitrate: A Comparative Guide to its Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of sulconazole (B1214277) nitrate (B79036) with other alternatives, supported by available experimental data. It includes detailed methodologies for key experiments and visual representations of workflows and potential mechanisms of action to support further research and development.
Comparative Antibacterial Activity
Sulconazole nitrate, an imidazole (B134444) antifungal agent, has demonstrated a noteworthy spectrum of activity against certain Gram-positive bacteria.[1][2] While primarily recognized for its efficacy against dermatophytes and yeasts, its antibacterial properties warrant consideration.[1][2] This section presents a comparative summary of its in vitro activity, alongside other topical antimicrobial agents.
Due to the limited availability of specific comparative Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacteria, data for the structurally related imidazole, miconazole (B906), is included to provide a more detailed comparison. Miconazole has been shown to be effective against various Gram-positive bacteria.[3]
| Antimicrobial Agent | Bacterial Species | MIC Range (µg/mL) |
| This compound | Gram-positive bacteria | < 5,000 - 12,500[1] |
| Miconazole | Staphylococcus aureus | 0.78 - 6.25[3] |
| Streptococcus pyogenes | 0.78 - 1.563[3] | |
| Enterococcus spp. | 0.78 - 6.25[3] | |
| Clotrimazole | Staphylococcus spp. | 1.0[4] |
| Econazole | Staphylococcus spp. | 1.0[4] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antibacterial activity of a compound. The following are standardized protocols based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strains to be tested are cultured on an appropriate agar (B569324) medium overnight. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth without the antimicrobial agent) and a sterility control well (containing only broth) are also included. The plate is then incubated at 35°C ± 2°C for 16-20 hours under ambient air conditions.
-
MIC Determination: Following incubation, the microtiter plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
This method is used to determine the MIC of an antimicrobial agent on a solid medium.
-
Preparation of Antimicrobial-Containing Agar Plates: A stock solution of this compound is prepared as described for the broth microdilution method. A series of twofold dilutions of the antimicrobial agent are prepared and added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antimicrobial agent is also prepared.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method, achieving a concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation and Incubation: A standardized volume of the bacterial suspension (typically 1-10 µL) is spotted onto the surface of each agar plate, including the control plate. The plates are allowed to dry and then incubated at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the bacterial colonies.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the processes involved in evaluating and understanding the antibacterial action of this compound, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sulconazole. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights on the antibacterial efficacy of miconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of topical skin pharmaceuticals - an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Fenticonazole and Sulconazole Nitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of two imidazole (B134444) antifungal agents, fenticonazole (B42410) and sulconazole (B1214277) nitrate (B79036). The information presented is collated from various scientific studies to offer an objective overview of their performance against clinically relevant fungal and bacterial pathogens.
Executive Summary
Fenticonazole and sulconazole are both synthetic imidazole derivatives with a broad spectrum of antimicrobial activity. Their primary mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, leading to increased membrane permeability and ultimately, fungal cell death. While both compounds share this fundamental mechanism, their in vitro activities exhibit variations against different pathogens. This guide synthesizes available data on their comparative efficacy, supported by experimental details.
Mechanism of Action: A Shared Pathway
Both fenticonazole and sulconazole, like other imidazole antifungals, target the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. By inhibiting this step, these drugs disrupt the integrity and function of the fungal cell membrane. Fenticonazole has also been reported to exert additional effects, including the inhibition of secreted aspartyl protease, a virulence factor in Candida, and activity against certain Gram-positive bacteria.[1]
Caption: The shared mechanism of action of fenticonazole and this compound, targeting ergosterol biosynthesis.
Comparative In Vitro Antifungal Activity
Direct comparative studies of fenticonazole and sulconazole are limited. However, a key study by Hernandez-Molina et al. (1992) provides a head-to-head comparison of their in vitro activity against various Candida species using an agar-dilution technique.
Activity against Candida Species
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of fenticonazole and sulconazole against clinical isolates of Candida.
| Organism (No. of Isolates) | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans (106) | Fenticonazole | 0.25 - 16 | 2 | 8 |
| Sulconazole | 0.25 - 8 | 1 | 4 | |
| Candida tropicalis (25) | Fenticonazole | 0.5 - 16 | 4 | 16 |
| Sulconazole | 0.5 - 16 | 2 | 8 | |
| Candida parapsilosis (20) | Fenticonazole | 0.25 - 8 | 1 | 4 |
| Sulconazole | 0.25 - 4 | 0.5 | 2 | |
| Candida glabrata (15) | Fenticonazole | 1 - 32 | 8 | 32 |
| Sulconazole | 0.5 - 16 | 4 | 16 | |
| Candida krusei (10) | Fenticonazole | 2 - 32 | 16 | 32 |
| Sulconazole | 1 - 16 | 8 | 16 |
Data compiled from Hernandez-Molina et al., 1992.
Based on this data, sulconazole generally exhibits lower MIC values against the tested Candida species compared to fenticonazole, suggesting a greater in vitro potency against these yeasts.
Activity against Dermatophytes
Direct comparative studies on the in vitro activity of fenticonazole and sulconazole against dermatophytes are scarce. However, individual studies provide insights into their respective activities. Sulconazole has demonstrated a broad spectrum of activity against dermatophytes such as Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum, and Microsporum canis.[2][3] Fenticonazole is also active against a range of dermatophytes.[4]
Comparative In Vitro Antibacterial Activity
Both fenticonazole and sulconazole have been shown to possess in vitro activity against certain Gram-positive bacteria, which can be advantageous in mixed fungal and bacterial infections.
Fenticonazole has demonstrated high in vitro activity against Staphylococcus aureus, coryneforms, and streptococci.[5][6] Sulconazole also exhibits inhibitory activity against several Staphylococcus species and Streptococcus faecalis with MICs generally under 12.5 mg/L.[2]
The following table summarizes the available MIC data for fenticonazole against various bacteria.
| Bacterial Species (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (20) | 0.5 - 2 | 1 | 2 |
| Staphylococcus epidermidis (20) | 2 - >128 | 16 | >128 |
| Coryneforms (15) | 0.25 - 1 | 0.5 | 1 |
| Streptococcus pyogenes (10) | 1 - 4 | 2 | 4 |
| Gardnerella vaginalis (30) | 0.5 - 4 | 1 | 2 |
| Bacteroides melaninogenicus-B. oralis group (25) | 0.25 - 2 | 0.5 | 1 |
Data compiled from Jones et al., 1989.
Experimental Protocols
The in vitro activity data presented in this guide were primarily obtained using standardized agar (B569324) dilution and broth microdilution methods.
Agar Dilution Method (as described by Hernandez-Molina et al., 1992)
Caption: Workflow for the agar dilution antifungal susceptibility test.
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared and serially diluted to achieve the desired final concentrations.
-
Medium Preparation: The appropriate agar medium (e.g., Sabouraud Dextrose Agar) is prepared, sterilized, and cooled to approximately 45-50°C.
-
Plate Preparation: The diluted antifungal agents are added to the molten agar, mixed thoroughly, and poured into sterile Petri dishes. A drug-free control plate is also prepared.
-
Inoculum Preparation: Fungal isolates are grown on a suitable medium, and a standardized suspension of fungal cells (e.g., 10⁶ CFU/mL) is prepared in sterile saline.
-
Inoculation: A standardized volume of the fungal inoculum is applied to the surface of the agar plates.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits visible growth on the agar surface.
Broth Microdilution Method (General Protocol)
Caption: Workflow for the broth microdilution antifungal susceptibility test.
-
Plate Preparation: Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: A standardized inoculum of the fungal isolate is prepared according to established protocols (e.g., CLSI M27-A3 for yeasts or M38-A2 for filamentous fungi).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (without antifungal agent) and a sterility control well (without inoculum) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. This can be assessed visually or by using a spectrophotometer.
Conclusion
Based on the available in vitro data, both fenticonazole and this compound are effective broad-spectrum imidazole antifungal agents. In direct comparison against Candida species, sulconazole appears to be more potent in vitro. Both agents also exhibit clinically relevant antibacterial activity against Gram-positive bacteria. The selection of either agent for further research or development may depend on the specific target pathogens and the desired therapeutic profile. Further direct comparative studies, particularly against a wider range of dermatophytes, would be beneficial to provide a more complete understanding of their relative in vitro efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulconazole | C18H15Cl3N2S | CID 5318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulconazole. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. Comparison of the in vitro activities of fenticonazole, other imidazoles, metronidazole, and tetracycline against organisms associated with bacterial vaginosis and skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Assessing the Post-Antifungal Effect of Sulconazole Nitrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative In Vitro Activity of Topical Azole Antifungals
The in vitro efficacy of an antifungal agent is a primary indicator of its potential clinical effectiveness. This is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. While specific PAFE data for sulconazole (B1214277) nitrate (B79036) remains elusive, a comparison of its MIC values with those of econazole (B349626) and clotrimazole (B1669251) against common fungal pathogens offers valuable insight into its relative potency.
It is important to note that direct, side-by-side comparative studies detailing the MICs of all three agents against a standardized panel of fungal isolates are limited. The following table summarizes available MIC data from various studies to provide a general comparison.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Sulconazole Nitrate | Candida albicans | Data not available | Data not available | Data not available |
| Dermatophytes | Broad-spectrum activity noted, specific comparable MIC values not available in reviewed literature.[1][2] | Data not available | Data not available | |
| Econazole Nitrate | Candida albicans | 0.016 - 16 | - | - |
| Candida spp. (non-albicans) | 0.016 - 16 | - | - | |
| Clotrimazole | Candida albicans | <0.0156 - 8 | 0.008 | 0.5 - 1 |
| Candida glabrata | 0.125 - 8 | - | - | |
| Trichophyton rubrum | - | - | 0.25 |
Note: MIC values can vary depending on the specific strain, testing methodology (e.g., CLSI guidelines), and laboratory conditions. The data presented is a compilation from multiple sources and should be interpreted as a general guide.
This compound is recognized for its broad-spectrum activity against common pathogenic dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum, and Microsporum canis, as well as against Malassezia furfur and Candida albicans.[2] Clinical studies have demonstrated that the efficacy of sulconazole is generally comparable to that of clotrimazole, econazole, and miconazole (B906) in treating superficial fungal infections.[1]
Experimental Protocols
Determining the Post-Antifungal Effect (PAFE)
The post-antifungal effect is the suppression of fungal growth that persists after a limited exposure of the organism to an antifungal agent. A longer PAFE may allow for less frequent dosing intervals. The following is a generalized protocol for determining the PAFE of a topical antifungal agent like this compound, based on established methodologies for other antifungals.
1. Fungal Isolate Preparation:
- Subculture the desired fungal strain (e.g., Candida albicans, Trichophyton rubrum) on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.
- Prepare a standardized inoculum suspension in a suitable broth medium (e.g., RPMI 1640) to a specific cell density (e.g., 1-5 x 10⁶ CFU/mL), typically verified by spectrophotometry and quantitative plating.
2. Antifungal Exposure:
- Expose the fungal suspension to the test antifungal agent at various concentrations (often multiples of the MIC, e.g., 1x, 4x, 10x MIC) for a defined period (e.g., 1 or 2 hours) at a controlled temperature (e.g., 35-37°C) with agitation.
- A control suspension with no antifungal agent should be run in parallel.
3. Drug Removal:
- After the exposure period, remove the antifungal agent by washing the fungal cells. This is typically achieved by centrifugation of the suspension to pellet the cells, followed by removal of the supernatant and resuspension of the pellet in fresh, drug-free medium. This washing step is usually repeated 2-3 times to ensure complete removal of the drug.
4. Monitoring of Fungal Regrowth:
- Resuspend the washed fungal cells in fresh, drug-free broth.
- Monitor the regrowth of the fungi over time (e.g., up to 48 hours). This can be done using several methods:
- Viable Counts: At regular time intervals, remove aliquots from the suspension, perform serial dilutions, plate them on agar, and incubate to determine the number of colony-forming units (CFU/mL).
- Turbidimetric Measurement: Incubate the fungal suspension in a microplate reader and measure the optical density (OD) at regular intervals. The time it takes for the OD to increase is a measure of regrowth.
5. Calculation of PAFE:
- The PAFE is calculated as the difference in the time it takes for the drug-exposed culture and the control culture to increase by a specified amount (e.g., a 1-log₁₀ increase in CFU/mL or a 50% increase in turbidity) after the drug removal step.
- The formula is: PAFE = T - C , where 'T' is the time required for the drug-treated culture to show the specified increase in growth, and 'C' is the time for the untreated control culture to show the same level of growth.
Mechanism of Action of Azole Antifungals
Sulconazole, like other imidazole (B134444) antifungals, exerts its effect by disrupting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[3] This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth or cell death.[3]
The key target of azole antifungals is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[3] By inhibiting this enzyme, azoles block the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterol intermediates and a depletion of ergosterol in the cell membrane.
Visualizations
References
Safety Operating Guide
Proper Disposal of Sulconazole Nitrate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of sulconazole (B1214277) nitrate (B79036) is a critical component of laboratory and pharmaceutical research. Adherence to proper disposal protocols minimizes risks to personnel and prevents the release of active pharmaceutical ingredients into the environment. This guide provides essential information for researchers, scientists, and drug development professionals on the correct procedures for managing sulconazole nitrate waste.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). Personnel handling this compound for disposal must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area to avoid inhalation of any dust or aerosols.[1][2]
Waste Classification and Regulatory Overview
The primary step in the proper disposal of any pharmaceutical waste is its correct classification. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the main regulatory bodies governing pharmaceutical waste.[3][4][5] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.
This compound is classified as harmful if swallowed.[6] While its classification as a hazardous waste may vary, a cautious approach is recommended. Unless a formal hazard assessment by a qualified environmental health and safety (EHS) professional determines otherwise, it is best to manage this compound waste as hazardous chemical waste.
Key Regulatory Considerations:
-
Resource Conservation and Recovery Act (RCRA): This federal law governs the disposal of solid and hazardous waste.[3][4]
-
State and Local Regulations: Many states and municipalities have regulations that are more stringent than federal laws.[3] Always consult with your institution's EHS department to ensure compliance with all applicable rules.
-
Prohibition of Sewer Disposal: Do not dispose of this compound down the drain or in the sewer system.[2][6] This practice can lead to the contamination of water supplies as wastewater treatment facilities are often not equipped to remove such chemicals.[7]
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Waste Segregation and Storage:
-
Place all this compound waste into a designated, properly labeled, and sealed container.
-
The container should be clearly marked as "Hazardous Waste" and include the chemical name "this compound."
-
Store the waste container in a secure, designated area away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
The most common and recommended method for the disposal of pharmaceutical waste is incineration at a permitted facility.[5] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Spill Management
In the event of a this compound spill:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[2]
-
Contain the Spill: Prevent the further spread of the material. Do not allow it to enter drains or waterways.[1][6]
-
Clean-up:
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled container for hazardous waste disposal.[1]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth) and place it in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's EHS department.
Quantitative Data Summary
At present, specific quantitative disposal limits for this compound are not publicly available and would be determined by local, state, and federal regulations, as well as the policies of the designated waste management facility. The following table summarizes key toxicological data from safety data sheets, which informs the need for cautious handling and disposal.
| Parameter | Value | Reference |
| Acute Toxicity (Oral LD50, Rat) | 1741 mg/kg |
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. biocrick.com [biocrick.com]
- 2. benchchem.com [benchchem.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Logistics for Handling Sulconazole Nitrate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Sulconazole Nitrate, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed.[1][2] While some sources suggest it does not pose a significant irritation risk to the skin or eyes[1], others recommend comprehensive protective measures to avoid contact.[2][3] Given the variability in safety data, a conservative approach to PPE is recommended.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Respiratory Protection | Full-face particle respirator (N99/P2 or equivalent) | Recommended when risk assessment indicates potential for airborne dust or aerosol generation.[3] |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[2][3] |
| Eye Protection | Safety glasses or chemical safety goggles | To protect against dust particles or splashes.[2][3][4] |
| Skin and Body Protection | Lab coat or other protective clothing | To prevent contamination of personal clothing.[3][4] |
Operational and Disposal Plans
Handling Procedures:
-
Work in a well-ventilated area.[4]
-
Wash hands thoroughly after handling the substance.[1][3][4]
-
Take precautionary measures against static discharge.[1]
First Aid Measures:
-
If Swallowed: Rinse mouth and call a poison center or doctor.[1][2][4]
-
If Inhaled: Move to fresh air. Seek medical attention if you feel unwell.[1][3][4]
-
In Case of Skin Contact: Remove contaminated clothing and rinse skin with water.[2][3][4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[1][3][4]
Storage:
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[1][2][4]
-
The substance may be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[4]
Quantitative Toxicological Data
| Test | Species | Route | Value |
| LD50 | Mouse | Oral | 2,475 mg/kg |
| LD50 | Rat | Oral | 1,741 mg/kg |
| LD50 | Mouse | Intraperitoneal | 810 mg/kg |
| LD50 | Rat | Intraperitoneal | 735 mg/kg |
| LD50 | Mouse | Subcutaneous | >4,000 mg/kg |
| LD50 | Rat | Subcutaneous | >4 g/kg |
Experimental Workflow for Handling this compound
The following diagram outlines the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
